molecular formula C8H10O2 B1213519 1,2-Benzenedimethanol CAS No. 612-14-6

1,2-Benzenedimethanol

Cat. No.: B1213519
CAS No.: 612-14-6
M. Wt: 138.16 g/mol
InChI Key: XMUZQOKACOLCSS-UHFFFAOYSA-N
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Description

1,2-Benzenedimethanol (CAS RN: 612-14-6), also known as o-xylylene glycol or phthalyl alcohol, is a white to light yellow crystalline solid with a molecular formula of C 8 H 10 O 2 and a molecular weight of 138.17 g/mol . This compound serves as a versatile raw material and building block in chemical synthesis . Its primary research value is demonstrated in its role as an organocatalyst for nucleophilic substitution (SN2) and elimination (E2) reactions in dipolar aprotic solvents like DMSO . The catalytic mechanism involves the formation of two strong hydrogen bonds between the catalyst's hydroxyl groups and the transition state of the reaction, thereby stabilizing it and accelerating the reaction rate; theoretical studies predict a significant rate acceleration by a factor of 150 with only 10 mol% of the catalyst . This compound is soluble in water, ether, ethanol, benzene, and methanol . It has a melting point range of 61-66 °C and a boiling point of approximately 145 °C at 3 mmHg . For optimal stability, store this product in a cool, dry place, sealed in a glass container, and note that it is incompatible with strong oxidizing agents . This product is intended for research use only and is not approved for use in humans, diagnostics, or therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(hydroxymethyl)phenyl]methanol
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InChI

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMUZQOKACOLCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID4060604
Record name 1,2-Benzenedimethanol
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Molecular Weight

138.16 g/mol
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CAS No.

612-14-6
Record name 1,2-Benzenedimethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedimethanol, also known as phthalyl alcohol or o-xylene-α,α'-diol, is an aromatic diol with the chemical formula C₆H₄(CH₂OH)₂.[1][2] It consists of a benzene ring substituted with two adjacent hydroxymethyl groups. This seemingly simple molecule serves as a versatile building block in organic synthesis and has found applications in polymer chemistry and as an intermediate in the preparation of more complex molecules, including those with potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Appearance White to off-white crystalline solid[3]
Melting Point 62-65 °C[4]
Boiling Point 145 °C at 3 mmHg[5]
Solubility Soluble in water, ethanol, and ether.[6]
Density 1.074 g/cm³ (estimate)[5]
pKa 13.96 ± 0.10 (Predicted)[5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic and methylene carbons.

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups. C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹, while the C-O stretching of the primary alcohol appears in the 1000-1050 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound typically shows a molecular ion peak corresponding to its molecular weight.[4] Common fragmentation patterns can also be observed.

Experimental Protocols

Synthesis of this compound via Reduction of Phthalic Anhydride

One common laboratory-scale synthesis of this compound involves the reduction of phthalic anhydride using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

Materials:

  • Phthalic anhydride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add a calculated amount of lithium aluminum hydride to the flask, followed by anhydrous diethyl ether or THF to create a suspension.

  • Dissolve phthalic anhydride in anhydrous diethyl ether or THF in a separate flask.

  • Slowly add the phthalic anhydride solution to the LiAlH₄ suspension via the dropping funnel while stirring and maintaining a gentle reflux. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 10% sulfuric acid solution until two clear layers are formed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Setup 1. Assemble dry glassware under inert atmosphere Add_LiAlH4 2. Add LiAlH4 and anhydrous ether/THF Setup->Add_LiAlH4 Dissolve_PA 3. Dissolve phthalic anhydride in anhydrous ether/THF Add_LiAlH4->Dissolve_PA Addition 4. Slowly add phthalic anhydride solution to LiAlH4 suspension Dissolve_PA->Addition Reflux 5. Reflux for several hours Addition->Reflux Quench 6. Cool and quench with water and H2SO4 Reflux->Quench Separate 7. Separate organic layer Quench->Separate Extract 8. Extract aqueous layer with ether Separate->Extract Wash 9. Combine and wash organic layers Extract->Wash Dry 10. Dry over Na2SO4 Wash->Dry Evaporate 11. Filter and evaporate solvent Dry->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product

Caption: A typical laboratory workflow for the synthesis of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of toluene and hexane, or water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a two-solvent system) to dissolve the solid completely.[3][9]

  • If using a two-solvent system, add the second, less-soluble solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.[10]

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Typical GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • Typical MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 40-400 amu.[2][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5][14][15]

  • Typical ¹H NMR Parameters:

    • Frequency: 400 MHz or higher.

    • Number of Scans: 16 or 32.

  • Typical ¹³C NMR Parameters:

    • Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on the concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[16][17][18][19][20]

  • Typical FTIR-ATR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 or 32.

Role in Drug Development

While this compound itself is not known to have significant direct biological activity, its rigid ortho-substituted aromatic core makes it a valuable scaffold and linker in the design of more complex and biologically active molecules.

As a Structural Motif

The 1,2-bis(hydroxymethyl)benzene moiety can be found within the structure of various compounds synthesized for biological evaluation. The two hydroxyl groups provide convenient handles for further chemical modifications, allowing for the introduction of diverse functionalities.

As a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is crucial for the efficacy of the PROTAC. The rigid structure of this compound can be incorporated into linkers to control the distance and spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex.[21][22][23][]

Logical Relationship of this compound as a Linker

PROTAC_Linker cluster_protac PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker containing This compound moiety Target_Ligand->Linker covalent bond Target_Protein Target Protein Target_Ligand->Target_Protein binds to E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase binds to Linker->E3_Ligase_Ligand covalent bond

Caption: Role of this compound as a rigid linker in a PROTAC molecule.

Safety and Handling

This compound is considered to be harmful if swallowed and may cause skin and eye irritation.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a fundamental building block in organic chemistry with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through standard laboratory procedures, and its purification can be effectively performed by recrystallization. While not possessing inherent biological activity, its structural features make it a valuable component in the design of more complex molecules, particularly as a rigid linker in the burgeoning field of targeted protein degradation. This guide provides the essential technical information for researchers and scientists to effectively utilize and characterize this versatile compound in their research and development endeavors.

References

o-Xylene-α,α′-diol synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of o-Xylene-α,α′-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylene-α,α′-diol, also known as 1,2-bis(hydroxymethyl)benzene or o-phthalyl alcohol, is a significant organic fine chemical and intermediate. Its structural properties make it a valuable component in the synthesis of various materials and pharmaceutical compounds. It serves as a resin additive in synthetic materials and as a crucial intermediate in drug synthesis[1]. This guide provides a detailed examination of the primary synthesis mechanisms for o-Xylene-α,α′-diol, complete with experimental protocols, quantitative data, and process visualizations to support advanced research and development.

Core Synthesis Pathways

The synthesis of o-Xylene-α,α′-diol can be achieved through several distinct chemical pathways. The most prominent methods include:

  • Alkaline Hydrolysis of α,α'-Dihalo-o-xylenes: A direct and industrially applicable method involving the nucleophilic substitution of benzylic halides.

  • Reduction of Phthalic Anhydride Derivatives: A route that utilizes readily available feedstocks like phthalic anhydride or its derivative, phthalide, and reduces them to the target diol.

  • Reduction of o-Phthalaldehyde: A straightforward conversion of the corresponding dialdehyde to a diol using standard reducing agents.

This document will elaborate on the mechanisms and experimental details for each of these core pathways.

Synthesis via Hydrolysis of α,α'-Dihalo-o-xylenes

This method is a common industrial process that starts with the halogenated derivative of o-xylene, such as α,α'-dichloro-o-xylene. The mechanism involves a direct nucleophilic substitution where the halide atoms are displaced by hydroxide ions under basic conditions.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) or a solvent-assisted (SN1) pathway at the benzylic carbons. An alkali, typically sodium hydroxide, provides the hydroxide nucleophile. The use of an organic solvent, such as toluene, during the reaction is crucial as it has been found to suppress the formation of by-products, thereby increasing the selectivity of the reaction[1].

G cluster_reactants Reactants cluster_products Products reactant1 α,α'-Dichloro-o-xylene product1 o-Xylene-α,α′-diol reactant1->product1  Toluene, 95-105°C reactant2 2 NaOH (aq) reactant2:s->product1:n   product2 2 NaCl

Caption: Hydrolysis of α,α'-Dichloro-o-xylene to o-Xylene-α,α′-diol.

Experimental Protocol

The following protocol is adapted from patent CN102060668A[1].

  • Preparation: Prepare a 5-20% (w/w) aqueous solution of lye (alkali) in a suitable reaction vessel.

  • Addition of Reactants: While maintaining the temperature at 40-50°C, slowly and continuously add α,α'-dichloro-o-xylene and a quantitative amount of toluene solvent into the vessel. The amount of toluene should be between 5% and 15% by mass, relative to the o-dichlorobenzyl[1].

  • Reaction: After the addition is complete, heat the mixture to 95-105°C with stirring to maintain a reflux reaction.

  • Monitoring: Continue the reaction until the concentration of the starting material, α,α'-dichloro-o-xylene, is less than 1% (w/w) in the reaction mixture[1].

  • Workup and Extraction: Cool the mixture to 70°C. Add an additional volume of toluene to perform a back-extraction, which removes unreacted starting material and organic by-products. Separate the aqueous layer from the organic (oil) layer while hot[1].

  • Neutralization and Concentration: Adjust the pH of the remaining aqueous layer to 7.0-7.5 using a 15% hydrochloric acid solution. Concentrate the solution by evaporating approximately 65-75% of the water by mass[1].

  • Crystallization: While still hot, decant the upper liquid layer, separating it from the lower layer containing precipitated salt and water. Allow the decanted liquid to cool, which induces the crystallization of the crude o-Xylene-α,α′-diol product[1].

  • Purification: Collect the crude product by filtration. Recrystallize the crude product from hot water. The solution is allowed to stand at 10-20°C for 3-5 hours, followed by filtration, centrifugation, and drying at 30-50°C to yield the final, purified product[1].

Data Presentation
ParameterValueSource
Final Product Purity (GC)99.1%[1]
Melting Point61.8-63°C[1]
Ash Content0.16%[1]
Single-Pass Yield63.6%[1]
Total Yield (with mother liquor recovery)~82%[1]

Synthesis via Reduction of Phthalic Anhydride Derivatives

This pathway involves the catalytic hydrogenation of phthalic anhydride or its intermediate reduction product, phthalide. This method is advantageous due to its potential for high yield and green chemistry principles, avoiding the use of halogenated compounds.

Reaction Mechanism

The synthesis is a two-step reduction process. First, phthalic anhydride is selectively hydrogenated to form phthalide, a lactone. This step is crucial as phthalide is easier to reduce than carboxylic acids[2]. In the second step, the phthalide undergoes further catalytic hydrogenolysis, where the lactone ring is opened and reduced to form the final diol product. This process requires a specialized catalyst and high-pressure conditions to achieve high selectivity and yield.

G A Phthalic Anhydride B Phthalide A->B Selective Hydrogenation (e.g., Au/TiO2) C o-Xylene-α,α′-diol B->C Catalytic Hydrogenolysis (Metal Oxide Supported Catalyst) 100-280°C, 5-15 MPa G start o-Phthalaldehyde (OPA) step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Reducing Agent (e.g., NaBH₄) step1->step2 step3 Acidic Workup & Extraction step2->step3 end o-Xylene-α,α′-diol step3->end

References

Elucidation of the Chemical Structure of Phthalyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the chemical structure of phthalyl alcohol, also known as 1,2-benzenedimethanol. The document details a standard synthesis protocol and analyzes the spectroscopic data that confirms its molecular structure.

Chemical Identity and Structure

Phthalyl alcohol is a diol in which two hydroxymethyl groups are attached to adjacent carbon atoms on a benzene ring.

ParameterValueReference
Systematic Name This compound[1][2]
Common Name Phthalyl alcohol, o-Xylene-α,α′-diol[1]
CAS Number 612-14-6[1][2]
Molecular Formula C₈H₁₀O₂[2]
Molecular Weight 138.16 g/mol [1][2]

The elucidated structure is as follows:

Chemical Structure of Phthalyl Alcohol

Figure 1: Chemical Structure of this compound

Synthesis of Phthalyl Alcohol

A prevalent method for synthesizing phthalyl alcohol is the catalytic hydrogenation of phthalic anhydride. This process involves the reduction of the anhydride functional group to two primary alcohol groups.

Experimental Protocol: Catalytic Hydrogenation of Phthalic Anhydride

This protocol is based on typical industrial hydrogenation processes.[3]

Materials:

  • Phthalic anhydride

  • Solvent (e.g., 1,2-dichloroethane or an alternative inert solvent)

  • Hydrogenation catalyst (e.g., Copper-chromium oxide, Raney nickel, or a supported noble metal catalyst like Pd/C)

  • High-pressure reactor (autoclave)

  • Hydrogen gas (H₂) source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: A solution of phthalic anhydride is prepared in a suitable solvent (e.g., a 10-30% mass concentration in dichloroethane) and charged into a high-pressure reactor along with the hydrogenation catalyst.[3]

  • Reaction Conditions: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out under elevated temperature and pressure. Typical conditions can range from 100-150°C and a hydrogen pressure of 2.0-3.0 MPa.[3]

  • Reaction Monitoring: The reaction is monitored for hydrogen uptake to determine completion.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.

  • Isolation and Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude phthalyl alcohol is then purified by crystallization from a suitable solvent such as water, petroleum ether, or benzene to yield the final product.[2]

Spectroscopic Data for Structural Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of phthalyl alcohol exhibits characteristic absorption bands for the hydroxyl and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignmentStructural Feature
~3300 - 3600Strong, BroadO-H StretchHydroxyl Group (-OH)[4][5][6][7]
~3030MediumC-H StretchAromatic Ring
~2850 - 2950MediumC-H StretchMethylene Group (-CH₂)
~1500 - 1600Medium-WeakC=C StretchAromatic Ring[5]
~1050StrongC-O StretchPrimary Alcohol[5][6][7]

The presence of a strong, broad O-H stretch and a strong C-O stretch are definitive indicators of an alcohol.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4Multiplet4HAromatic Protons (Ar-H)
~4.7Singlet4HMethylene Protons (-CH₂)
~2.5 - 4.5Broad Singlet2HHydroxyl Protons (-OH)
  • The aromatic protons appear as a multiplet in the typical aromatic region.

  • The four protons of the two equivalent methylene groups (-CH₂OH) appear as a single peak, indicating their chemical equivalence.

  • The hydroxyl protons typically appear as a broad singlet which can be exchanged with D₂O.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of different types of carbon atoms.

Chemical Shift (δ, ppm)Assignment
~138 - 140Quaternary Aromatic Carbons (C-CH₂OH)
~127 - 129Aromatic CH Carbons
~60 - 65Methylene Carbons (-CH₂)[5][7]
  • The spectrum shows three distinct signals: one for the methylene carbons attached to the hydroxyl groups, and two for the aromatic carbons (two quaternary and four tertiary CH carbons). The carbon atom bonded to the electron-withdrawing -OH group is deshielded and appears in the 50-80 ppm range.[5][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the overall structure.

m/z (Mass-to-Charge Ratio)Interpretation
138Molecular Ion (M⁺)
120Loss of water (M⁺ - H₂O)
107Loss of a hydroxymethyl radical (M⁺ - •CH₂OH)
91Tropylium ion (C₇H₇⁺), from rearrangement and fragmentation

The fragmentation of alcohols in a mass spectrometer often proceeds through two main pathways: alpha cleavage and dehydration.[5][6][7][9] The loss of water (m/z 120) is a characteristic dehydration pathway.[9] Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, would lead to the loss of a CH₂OH group.

Workflow for Structure Elucidation

The logical process for determining the structure of phthalyl alcohol involves synthesis followed by a series of analytical validations.

G Start Starting Material (Phthalic Anhydride) Synthesis Chemical Synthesis (Catalytic Hydrogenation) Start->Synthesis H₂, Catalyst Purification Purification (Crystallization) Synthesis->Purification Product Purified Product (Phthalyl Alcohol) Purification->Product Analysis Spectroscopic Analysis Product->Analysis IR IR Spectroscopy (Functional Groups: -OH, Ar) Analysis->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Analysis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Analysis->MS Elucidation Structure Elucidation & Confirmation IR->Elucidation NMR->Elucidation MS->Elucidation

References

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Bis(hydroxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-bis(hydroxymethyl)benzene, also known as phthalyl alcohol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Compound Information

  • Compound Name: 1,2-Bis(hydroxymethyl)benzene

  • Synonyms: o-Xylene-α,α′-diol, Phthalyl alcohol, 1,2-Benzenedimethanol

  • CAS Number: 612-14-6

  • Molecular Formula: C₈H₁₀O₂[1][2]

  • Molecular Weight: 138.16 g/mol [1]

  • Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-bis(hydroxymethyl)benzene in a structured format for easy reference and comparison.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 1,2-bis(hydroxymethyl)benzene provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Bis(hydroxymethyl)benzene

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3m4HAromatic protons (C₆H₄)
~4.6s4HMethylene protons (-CH₂OH)
~3.5br s2HHydroxyl protons (-OH)

Data sourced from typical spectra and may vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Bis(hydroxymethyl)benzene

Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbons (C-CH₂OH)
~128Aromatic CH carbons
~63Methylene carbons (-CH₂OH)

Data sourced from typical spectra and may vary slightly based on solvent.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,2-bis(hydroxymethyl)benzene shows characteristic absorption bands for the hydroxyl and aromatic groups.

Table 3: IR Spectroscopic Data for 1,2-Bis(hydroxymethyl)benzene

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1450Medium-WeakC=C stretch (aromatic ring)
1050-1000StrongC-O stretch (primary alcohol)
750StrongC-H bend (ortho-disubstituted aromatic)

Data sourced from typical spectra.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1,2-bis(hydroxymethyl)benzene would show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 1,2-Bis(hydroxymethyl)benzene

m/zRelative Intensity (%)Assignment
138Moderate[M]⁺ (Molecular ion)
120High[M - H₂O]⁺
107High[M - CH₂OH]⁺
91High[C₇H₇]⁺ (Tropylium ion)
79Moderate[C₆H₇]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)

Fragmentation patterns are predicted based on chemical structure and may be confirmed by experimental data from sources like the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

  • Sample Preparation: Dissolve approximately 10-20 mg of 1,2-bis(hydroxymethyl)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Fourier-transform NMR spectrometer, for instance, a Bruker DPX-300 instrument operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C.[3]

  • Data Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[3]

  • Sample Preparation: As 1,2-bis(hydroxymethyl)benzene is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small amount of the solid sample directly onto the ATR crystal.[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply the solid sample to the crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

  • Sample Preparation: Dissolve a small amount of 1,2-bis(hydroxymethyl)benzene in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the analyte from any impurities.

    • Program the oven temperature to ensure elution of the compound.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionize the sample using Electron Ionization (EI) at 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the spectrum to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for the spectroscopic analysis of 1,2-bis(hydroxymethyl)benzene.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample 1,2-Bis(hydroxymethyl)benzene Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Sample Direct Solid Application Sample->Solid_Sample for IR MS GC-MS Sample->MS for MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer (ATR) Solid_Sample->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of 1,2-bis(hydroxymethyl)benzene.

Molecular_Structure_and_Spectroscopy cluster_structure 1,2-Bis(hydroxymethyl)benzene Structure cluster_signals Expected Spectroscopic Signals cluster_nmr NMR cluster_ir IR cluster_ms MS mol C₆H₄(CH₂OH)₂ H_Aromatic Aromatic H (~7.3 ppm) mol->H_Aromatic H_Methylene Methylene H (~4.6 ppm) mol->H_Methylene H_Hydroxyl Hydroxyl H (~3.5 ppm) mol->H_Hydroxyl C_Aromatic_Quat Aromatic C-C (~140 ppm) mol->C_Aromatic_Quat C_Aromatic_CH Aromatic C-H (~128 ppm) mol->C_Aromatic_CH C_Methylene Methylene C (~63 ppm) mol->C_Methylene IR_OH O-H Stretch (3400-3200 cm⁻¹) mol->IR_OH IR_Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->IR_Aromatic_CH IR_CO C-O Stretch (1050-1000 cm⁻¹) mol->IR_CO MS_M [M]⁺ (m/z 138) mol->MS_M MS_M_H2O [M-H₂O]⁺ (m/z 120) mol->MS_M_H2O MS_M_CH2OH [M-CH₂OH]⁺ (m/z 107) mol->MS_M_CH2OH

Caption: Correlation of the molecular structure with its key spectroscopic signals.

References

An In-Depth Technical Guide to 1,2-Benzenedimethanol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Benzenedimethanol (also known as o-Xylene-α,α'-diol or Phthalyl alcohol). It includes key quantitative data, detailed experimental protocols for its synthesis, and a summary of its chemical reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

This compound is an organic compound classified as an aromatic diol.[1] At room temperature, it typically presents as a white to pale cream crystalline solid or powder.[1][2][3] This compound serves as a valuable raw material and intermediate in various fields of chemical synthesis, including the production of polymers, resins, and pharmaceuticals.[1][4]

Data Summary Table

For ease of comparison and reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[4][5]
Molecular Weight 138.16 g/mol [6]
CAS Number 612-14-6[1][4][7]
Appearance White to pale cream crystals or powder[1][2]
Melting Point 61-65 °C[3][7][8]
Boiling Point 145 °C at 3 mmHg[3]
Water Solubility 158 g/L[1][3]
General Solubility Soluble in water, ether, ethanol, and benzene[3][4]
pKa (Predicted) 13.96 ± 0.10[1][3]
Flash Point 145 °C[3][8]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons.[9]

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) groups and the benzene ring.[5]

Chemical Synthesis and Experimental Protocols

This compound can be synthesized through various methods, most notably via the reduction of phthalic acid derivatives or the hydrogenation of phthalic anhydride.

Experimental Protocol: Synthesis via Hydrogenation of Phthalic Anhydride

This method, adapted from patented industrial processes, provides an efficient route to this compound.[10]

Objective: To synthesize this compound by the catalytic hydrogenation of a phthalic anhydride solution.

Materials:

  • Phthalic anhydride

  • Toluene (or other suitable solvent like γ-butyrolactone)

  • Hydrogen gas (H₂)

  • Catalyst: Palladium on activated carbon (Pd/C) or Palladium on Alumina (Pd/Al₂O₃)

  • Continuous fixed-bed reactor system

Procedure:

  • Preparation of Reactant Solution: Prepare a 15% (w/w) solution of phthalic anhydride in toluene.

  • Catalyst Loading: Load the continuous fixed-bed reactor with 50 mL of the chosen palladium-based catalyst.

  • Reaction Execution:

    • Pump the phthalic anhydride solution into the reactor.

    • Introduce hydrogen gas concurrently.

    • Maintain the following reaction conditions:

      • Reaction Temperature: 100°C

      • Reaction Pressure: 2.0 MPa

      • Hydrogen/Phthalic Anhydride Molar Ratio: 100

      • Liquid Hourly Space Velocity (LHSV): 1.0 h⁻¹

  • Reaction Monitoring: The reaction can be run continuously for extended periods (e.g., 300 hours). Monitor the output for product conversion.

  • Product Isolation and Purification:

    • Collect the hydrogenation product mixture from the reactor outlet.

    • Subject the mixture to crystallization separation to isolate the this compound.

    • Analyze the final product for yield and purity (e.g., via Gas Chromatography). Expected yields can be around 70.5% with a purity of approximately 72.8%.[10]

Logical Workflow for Synthesis

G cluster_workflow Synthesis of this compound A Phthalic Anhydride in Toluene (15% w/w) B Continuous Fixed-Bed Reactor (Pd/C Catalyst, 100°C, 2.0 MPa) A->B C Hydrogenation Product Mixture B->C D Crystallization Separation C->D E Pure this compound D->E H2 Hydrogen (H₂) H2->B G cluster_reactions Key Chemical Reactions compound This compound oxidation o-Phthalaldehyde compound->oxidation Oxidation [O] ester Diester Derivative compound->ester Esterification (e.g., + 2 R-COOH)

References

Synthesis of 1,2-Benzenedimethanol from Phthalaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 1,2-benzenedimethanol (also known as phthalyl alcohol or 1,2-bis(hydroxymethyl)benzene) from phthalaldehyde and its derivatives. The core of this transformation lies in the reduction of the two aldehyde functionalities. This document details the most common and effective methods, including metal hydride reductions and catalytic hydrogenations, providing structured data, detailed experimental protocols, and workflow visualizations to aid in laboratory application.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various compounds, including pharmaceuticals, polymers, and ligands for catalysis. Its synthesis from readily available phthalaldehyde derivatives is a fundamental transformation in organic chemistry. The primary challenge and goal of this synthesis are the efficient and high-yielding reduction of both carbonyl groups to primary alcohols without over-reduction or unwanted side reactions.

Synthetic Methodologies

The conversion of phthalaldehyde to this compound is exclusively a reduction reaction. The two principal methods employed are reduction by metal hydrides and catalytic hydrogenation.

Metal Hydride Reduction

Complex metal hydrides are powerful and versatile reducing agents capable of efficiently reducing aldehydes to primary alcohols.[1] The most common reagents for this transformation are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[2]

  • Lithium Aluminum Hydride (LiAlH₄): A very strong, non-selective reducing agent that reduces aldehydes, ketones, esters, and carboxylic acids.[2] It reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[3][4] Due to its high reactivity, it is particularly effective for the reduction of ester derivatives of phthalic acid to this compound.[2]

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄.[5] It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions.[5] Its key advantage is its compatibility with protic solvents like methanol, ethanol, and even water, which makes the procedure safer and more convenient.[6]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of carbonyl compounds.[7] This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

  • Raney Nickel: A common, highly active catalyst for the hydrogenation of a wide range of functional groups, including aldehydes.[4][8] Hydrogenations using Raney Nickel can be performed at various temperatures and pressures.[9] Transfer hydrogenation, using a hydrogen donor like 2-propanol in place of H₂ gas, is also a viable and often more convenient option.[10]

  • Noble Metal Catalysts (Pd/C, PtO₂): Catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (Adams' catalyst) are also effective for aldehyde reductions. They often operate under milder conditions than nickel-based catalysts but can be more expensive.

Cannizzaro Reaction Considerations

For aldehydes lacking an α-hydrogen, like phthalaldehyde, the Cannizzaro reaction can occur in the presence of a strong base. This reaction involves the disproportionation of the aldehyde into a corresponding alcohol and a carboxylic acid. In the case of phthalaldehyde, the intramolecular reaction is significantly faster than the intermolecular reaction. This leads to the formation of 2-hydroxymethylbenzoic acid (as its salt) rather than this compound.[6][11] Therefore, strongly basic conditions should be avoided if this compound is the desired product.

Data Presentation: Comparison of Reduction Methods

MethodReagent/CatalystTypical SolventsTemperaturePressure (for Hydrogenation)YieldSelectivity & Remarks
Metal Hydride Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, THF0 °C to RefluxN/A> 90% (from ester)[2]Powerful, non-selective. Reduces esters and acids. Requires anhydrous conditions.[3]
Metal Hydride Sodium Borohydride (NaBH₄)Methanol, Ethanol, Water0 °C to Room Temp.N/AHighMild and selective for aldehydes/ketones. Safer and easier to handle.[5][6]
Catalytic Raney NickelEthanol, 2-PropanolRoom Temp. to 130 °C[9]1 - 10 bar H₂[9]HighHighly active, versatile. Can be used for transfer hydrogenation.[10]
Catalytic Palladium on Carbon (Pd/C)Ethanol, Ethyl AcetateRoom Temperature1 - 4 bar H₂HighMilder conditions, but may be prone to over-reduction in some cases.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lithium aluminum hydride is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

Protocol 1: Reduction of Diethyl Phthalate with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a literature procedure for the reduction of an ester derivative to this compound, yielding 93%.[2] A similar procedure would be effective for phthalaldehyde.

Materials:

  • Diethyl Phthalate (or Phthalaldehyde)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Ether

Procedure:

  • Setup: Equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL).[8]

  • Addition of Substrate: Dissolve the phthalate derivative (1 mol) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the reaction goes to completion.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the following in sequence, allowing the vigorous reaction to subside between additions:

    • x mL of water (where x = grams of LiAlH₄ used)[12]

    • x mL of 15% aqueous NaOH[12]

    • 3x mL of water[12]

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. The salts should precipitate as a granular solid. Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Isolation: Filter the solid salts and wash them thoroughly with ethyl ether or THF. Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The product can be purified by recrystallization or distillation if necessary.

Protocol 2: Reduction of Phthalaldehyde with Sodium Borohydride (NaBH₄)

This is a general procedure for the reduction of an aromatic aldehyde, adapted for phthalaldehyde.

Materials:

  • Phthalaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • 5% Aqueous Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve phthalaldehyde (1 mole) in methanol (900 mL).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Addition of NaBH₄: While stirring, add sodium borohydride (0.52 mol, ~2 equivalents of hydride) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Workup: To the residue, add water (500 mL) and ethyl acetate (500 mL). Cool the mixture in an ice bath and slowly add 5% HCl to neutralize the excess borohydride and decompose the borate esters until the pH is ~5-6.[13]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Mandatory Visualizations

Reaction_Pathway cluster_main Synthesis of this compound Start Phthalaldehyde (or derivative) Product This compound Start->Product Reduction

Caption: General reaction pathway for the synthesis of this compound.

Hydride_Reduction_Workflow A Dissolve Phthalaldehyde in appropriate solvent (e.g., THF for LiAlH₄, MeOH for NaBH₄) B Cool solution to 0 °C A->B C Add metal hydride (LiAlH₄ or NaBH₄) portion-wise B->C D Stir at RT or Reflux (Monitor by TLC) C->D E Quench reaction (e.g., Fieser workup for LiAlH₄ or acidic workup for NaBH₄) D->E F Aqueous Workup & Extraction E->F G Dry organic layer (e.g., Na₂SO₄ or MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Purify Product (Recrystallization/Distillation) H->I

Caption: Experimental workflow for metal hydride reduction.

Hydrogenation_Workflow A Charge autoclave/flask with Phthalaldehyde, Solvent (e.g., EtOH), and Catalyst (e.g., Raney Ni) B Purge system with inert gas, then H₂ A->B C Pressurize with H₂ (e.g., 1-10 bar) B->C D Heat to desired temperature and stir vigorously C->D E Monitor reaction (H₂ uptake / TLC) D->E F Cool, vent H₂, and purge with inert gas E->F G Filter catalyst F->G H Solvent Removal (Rotary Evaporation) G->H I Purify Product (Recrystallization/Distillation) H->I

Caption: Experimental workflow for catalytic hydrogenation.

References

An In-depth Technical Guide to the Characterization and Analysis of 1,2-Benzenedimethanol (CAS 612-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedimethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is an aromatic diol with the chemical formula C₈H₁₀O₂. Its chemical structure consists of a benzene ring substituted with two adjacent hydroxymethyl (-CH₂OH) groups. This compound serves as a versatile building block in organic synthesis, with potential applications in the development of novel polymers, resins, and as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the characterization and analysis of this compound, including its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and a summary of its known biological context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 612-14-6N/A
Molecular Formula C₈H₁₀O₂N/A
Molecular Weight 138.16 g/mol N/A
Appearance White to light yellow powder or crystalsN/A
Melting Point 62-65 °CN/A
Boiling Point 145 °C at 3 mmHgN/A
Solubility Soluble in water, ethanol, and ether.N/A
InChI Key XMUZQOKACOLCSS-UHFFFAOYSA-NN/A
SMILES OCc1ccccc1CON/A

Synthesis of this compound

This compound can be synthesized through various methods, with the reduction of phthalic anhydride or phthalaldehyde being common laboratory-scale procedures.

Synthesis Workflow

Synthesis_Workflow Start Starting Material (Phthalic Anhydride or Phthalaldehyde) Reduction Reduction Reaction Start->Reduction Workup Reaction Work-up (Quenching, Extraction) Reduction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

A general workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Phthalic Anhydride

This protocol outlines a general procedure for the synthesis of this compound via the reduction of phthalic anhydride.

Materials:

  • Phthalic anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a co-reagent)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., saturated NaHCO₃ solution)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent in the anhydrous solvent.

  • Addition of Reactant: Slowly add a solution of phthalic anhydride in the same anhydrous solvent to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or under reflux for a specified time until the reaction is complete (monitor by Thin Layer Chromatography).

  • Quenching: Carefully quench the excess reducing agent by the slow, sequential addition of water and then an aqueous base or acid at 0 °C.

  • Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization and Analysis

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data

A typical analytical workflow for the characterization of this compound.

Experimental Protocols

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure. The aromatic protons are expected to appear in the range of 7.2-7.5 ppm, the methylene protons (-CH₂OH) around 4.7 ppm, and the hydroxyl protons (-OH) as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts to identify the different carbon environments. The aromatic carbons are expected in the 127-140 ppm region, and the methylene carbons (-CH₂OH) around 63 ppm.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: Use a suitable capillary column, such as a non-polar (e.g., DB-5ms) or a mid-polar column.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure vaporization.

    • Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 40-200).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. The mass spectrum can be compared with a library database for confirmation.

ATR-FTIR Protocol:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be collected first.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include a broad O-H stretch from the hydroxyl groups around 3300 cm⁻¹, C-H stretches of the aromatic ring and methylene groups, and C-O stretching vibrations.

Biological Activity and Signaling Pathways

Based on a comprehensive review of publicly available scientific literature, there is limited specific data on the biological activity and involvement in signaling pathways of this compound. It has been mentioned as an environmental transformation product of the pesticide Dithianon[1]. While studies exist on the biological effects of benzene and some of its other derivatives, this information is not directly applicable to this compound due to significant differences in chemical structure and reactivity.

Further research, including in vitro and in vivo studies, is required to elucidate the pharmacological and toxicological profile of this compound and to determine its potential interactions with biological systems and signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the characterization and analysis of this compound (CAS 612-14-6). The physicochemical properties have been summarized, and detailed experimental protocols for its synthesis and analysis using modern analytical techniques have been presented. While the chemical and analytical aspects of this compound are well-defined, a significant knowledge gap exists regarding its biological activity and potential roles in signaling pathways. This highlights an area ripe for future investigation by researchers in the fields of chemistry, biology, and drug development.

References

A Comprehensive Technical Guide to the Solubility of 1,2-Benzenedimethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-benzenedimethanol, a key intermediate in organic synthesis. Due to a notable absence of publicly available quantitative solubility data in common organic solvents, this document focuses on providing established qualitative solubility information and a comprehensive experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the foundational knowledge and methodologies required to effectively utilize this compound in various solvent systems.

Qualitative and Quantitative Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL)
WaterSoluble[1][2][3]Data Not Available
EtherSoluble[1][2][3]Data Not Available
EthanolSoluble[1][2][3]Data Not Available
BenzeneSoluble[1][2][3]Data Not Available

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Saturation (Shake-Flask) Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid compound in a solvent is the isothermal saturation method, commonly known as the shake-flask method.[4] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps or glass-stoppered flasks

  • Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C, 37 °C). Agitate the samples at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[4]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.[4] Centrifugation is also a valid alternative for phase separation.[5]

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Reporting: Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

3. Experimental Considerations:

  • Purity of Compound and Solvents: The purity of both the this compound and the organic solvents is critical for accurate solubility determination.

  • Temperature Control: Temperature significantly affects solubility. Therefore, precise and constant temperature control throughout the equilibration process is essential.[5]

  • Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism).

  • pH of Aqueous Solutions: When determining solubility in aqueous systems, the pH of the solution should be measured and controlled, as it can significantly influence the solubility of ionizable compounds.[4]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the isothermal saturation (shake-flask) method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant temperature B->C D Agitate for a predetermined time (e.g., 24-72h) C->D E Stop agitation and allow solid to sediment D->E F Filter supernatant to remove undissolved solid E->F G Dilute filtered sample F->G H Quantify concentration using HPLC or UV-Vis G->H I Calculate and report solubility H->I

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and History of o-Xylylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylylene glycol, systematically named 1,2-benzenedimethanol and also known as phthalyl alcohol, is an aromatic diol of significant interest in various chemical and pharmaceutical applications. Its structure, featuring two hydroxymethyl groups positioned ortho to each other on a benzene ring, imparts unique properties that make it a valuable intermediate in the synthesis of a range of compounds, including polymers, resins, and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and key applications of o-xylylene glycol, with a focus on data-driven insights and detailed experimental methodologies.

Historical Perspective and Discovery

The first documented synthesis of o-xylylene glycol dates to the mid-20th century.[1] Early reports describe its preparation through the reduction of phthalaldehyde derivatives using sodium borohydride.[1] Prior to the development of modern catalytic methods, the synthesis of aromatic diols like o-xylylene glycol often involved multi-step processes that were less efficient and generated more waste. Traditional methods for preparing o-xylylene glycol included the basic hydrolysis of corresponding dihalides, such as α,α'-dichloro-o-xylene.[2] Another historical approach involved the esterification of phthalic acid or its anhydride followed by reduction.[2] These early methods laid the groundwork for the more refined and efficient synthetic routes used today.

Physicochemical Properties

o-Xylylene glycol is a white to off-white crystalline solid or a viscous liquid, depending on its purity.[1] It is characterized by the physical and chemical properties summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₀O₂[3]
Molecular Weight 138.16 g/mol [3]
CAS Number 612-14-6
Appearance White to off-white crystalline solid or viscous liquid[1]
Melting Point 63-65 °C
Boiling Point 270 °C (decomposes)
Solubility Soluble in water, ethanol, and ether

Synthesis of o-Xylylene Glycol: A Comparative Overview

The synthesis of o-xylylene glycol has evolved significantly, moving from classical methods to more efficient and greener catalytic processes. The primary modern routes start from phthalic anhydride, phthalide, or o-xylene derivatives. The following diagram illustrates the major synthetic pathways.

Synthesis_Pathways PhthalicAnhydride Phthalic Anhydride Phthalide Phthalide PhthalicAnhydride->Phthalide oXylyleneGlycol o-Xylylene Glycol PhthalicAnhydride->oXylyleneGlycol Reduction (e.g., ZnCl2/KBH4) Phthalide->oXylyleneGlycol Selective Hydrogenolysis (e.g., Metal Catalyst) oXyleneDichloride α,α'-Dichloro-o-xylene oXyleneDichloride->oXylyleneGlycol Basic Hydrolysis

Major synthetic routes to o-xylylene glycol.
Experimental Protocols

1. Reduction of Phthalic Anhydride with Zinc Chloride and Potassium Borohydride

This method provides a high yield of o-xylylene glycol under relatively mild conditions.

  • Materials: Phthalic anhydride, Zinc Chloride (ZnCl₂), Potassium Borohydride (KBH₄), and a suitable solvent (e.g., tetrahydrofuran).

  • Procedure:

    • In a reaction vessel, a solution of phthalic anhydride in the chosen solvent is prepared.

    • A molar excess of KBH₄ and ZnCl₂ are added to the solution. A typical molar ratio of KBH₄:ZnCl₂:phthalic anhydride is 3:1.5:1.[4]

    • The reaction mixture is stirred at a controlled temperature, typically around 60°C, for approximately 10 hours.[4]

    • Upon completion of the reaction, the mixture is quenched, and the product is extracted and purified.

  • Yield: Greater than 91%.[4]

2. Selective Hydrogenolysis of Phthalide

This modern, green chemistry approach offers high yield and selectivity with the use of a heterogeneous catalyst.

  • Materials: Phthalide, a high-dispersion metal oxide-supported metal catalyst (e.g., Cu/MgO, Ru/CeO₂, Rh/MgO), and a solvent (e.g., 1,4-dioxane).[4]

  • Procedure:

    • The catalyst and a solution of phthalide in the solvent are placed in a high-pressure reactor (autoclave or fixed-bed reactor).

    • The reactor is pressurized with hydrogen gas to 5-15 MPa.[4]

    • The reaction is carried out at a temperature of 100-280°C for 8-10 hours in an autoclave, or with a mass space velocity of 0.5-1.5 h⁻¹ in a fixed-bed reactor.[4]

    • After the reaction, the catalyst is separated by filtration, and the o-xylylene glycol is isolated from the solvent.

  • Yield: Up to 96%.[4]

3. Basic Hydrolysis of α,α'-Dichloro-o-xylene

A more traditional method that is still relevant in some industrial contexts.

  • Materials: α,α'-Dichloro-o-xylene, a base (e.g., sodium carbonate), and water.

  • Procedure:

    • α,α'-Dichloro-o-xylene is subjected to hydrolysis in the presence of an alkali solution.[2]

    • The reaction mixture is heated to facilitate the hydrolysis.

    • After the reaction, impurities are removed through organic solvent back-extraction.

    • The pH of the mother liquor is adjusted to 7-7.5 with hydrochloric acid.

    • The crude product is obtained after concentration, salt separation, and cooling, followed by recrystallization from water to yield the final product.[2]

Quantitative Data on Synthesis Methods

The following table summarizes key quantitative data for different synthesis methods of o-xylylene glycol, allowing for a direct comparison of their efficiencies.

Starting MaterialReagents/CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Selectivity (%)Reference(s)
Phthalic AnhydrideZnCl₂/KBH₄60Ambient10>91-[4]
PhthalideCu/MgO1608-9795[4]
PhthalideRh/MgO28015-9990[4]
Phthalic Anhydride with Halogenated AlkaneHydrogenation Catalyst50-2500.5-5300-50083.5-93.5-[2]

Applications in Drug Development and Other Fields

o-Xylylene glycol serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its two primary alcohol functionalities allow for the construction of various heterocyclic compounds and other complex molecules with potential biological activity.[1] It is a key intermediate in the synthesis of certain drugs and specialty chemicals.[1][2]

Beyond pharmaceuticals, o-xylylene glycol is utilized in polymer chemistry as a monomer for the production of polyesters and polyurethanes.[1] It also finds application as a resin additive and in the formulation of coatings.[1]

Conclusion

The journey of o-xylylene glycol from its initial synthesis in the mid-20th century to its current production through highly efficient catalytic methods highlights the significant advancements in synthetic organic chemistry. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis and properties is crucial for leveraging this versatile molecule in the creation of novel compounds and materials. The continued development of greener and more economical synthetic routes will undoubtedly expand the applications of o-xylylene glycol in the future.

References

In-Depth Technical Guide on the Stability and Storage of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Benzenedimethanol (CAS 612-14-6). Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document outlines the known stability profile, presents hypothetical degradation pathways based on the chemical nature of the molecule, and provides detailed, representative experimental protocols for conducting forced degradation studies. The presented quantitative data is illustrative to guide researchers in designing and interpreting stability studies.

Core Stability and Storage Information

This compound is a white to off-white crystalline solid. It is generally considered stable under standard ambient conditions.[1][2]

Recommended Storage Conditions

For optimal preservation of its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] While ambient temperatures are generally acceptable, some suppliers recommend storing the compound below +30°C.[3][4]

Incompatibilities and Hazardous Decomposition

The compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[2][3] Contact with these substances should be avoided to prevent potentially hazardous reactions. Upon combustion, this compound may produce hazardous decomposition products, including carbon monoxide and carbon dioxide.[2]

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, which features two primary alcohol functional groups on a benzene ring, several degradation pathways can be postulated under forced stress conditions.

Oxidative Degradation

Oxidation is a likely degradation pathway for this compound. The primary alcohol groups are susceptible to oxidation to form aldehydes and subsequently carboxylic acids.

Oxidation_Pathway cluster_0 Oxidative Degradation This compound This compound C₈H₁₀O₂ 2-(Hydroxymethyl)benzaldehyde 2-(Hydroxymethyl)benzaldehyde C₈H₈O₂ This compound->2-(Hydroxymethyl)benzaldehyde Oxidation Phthalaldehyde Phthalaldehyde C₈H₆O₂ 2-(Hydroxymethyl)benzaldehyde->Phthalaldehyde Oxidation 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde C₈H₆O₃ 2-(Hydroxymethyl)benzaldehyde->2-Carboxybenzaldehyde Oxidation Phthalaldehyde->2-Carboxybenzaldehyde Oxidation Phthalic_Acid Phthalic Acid C₈H₆O₄ 2-Carboxybenzaldehyde->Phthalic_Acid Oxidation Thermal_Degradation_Pathway cluster_1 Thermal Degradation 1,2-Benzenedimethanol_1 This compound Dimeric_Ether Dimeric Ether 1,2-Benzenedimethanol_1->Dimeric_Ether Intermolecular Dehydration 1,2-Benzenedimethanol_2 This compound 1,2-Benzenedimethanol_2->Dimeric_Ether Polymeric_Byproducts Polymeric Byproducts Dimeric_Ether->Polymeric_Byproducts Further Condensation Experimental_Workflow cluster_2 Forced Degradation Experimental Workflow Start Start: this compound Sample Stress_Conditions Stress Conditions Hydrolytic Oxidative Photolytic Thermal Start->Stress_Conditions Sample_Analysis Sample Analysis (e.g., HPLC) Stress_Conditions:h->Sample_Analysis Stress_Conditions:o->Sample_Analysis Stress_Conditions:p->Sample_Analysis Stress_Conditions:t->Sample_Analysis Data_Evaluation Data Evaluation (Purity, Degradants, Mass Balance) Sample_Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

References

In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Benzenedimethanol. It includes detailed quantitative data, experimental protocols, and a logical workflow for spectral interpretation, designed to assist researchers in the structural elucidation and characterization of this compound.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and benzylic protons. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below. These parameters are crucial for the unambiguous assignment of each proton in the molecule.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Ar-H (4H)7.25 - 7.45Multiplet-4H
CH 2OH (4H)4.70Singlet-4H
OH (2H)2.50 (broad)Singlet-2H

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on concentration, temperature, and solvent, and it may appear as a broad singlet or exchange with D2O.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a commonly used solvent for non-polar to moderately polar organic compounds like this compound. Deuterated dimethyl sulfoxide (DMSO-d6) can also be used, which has the advantage of slowing down the exchange of hydroxyl protons, often allowing for the observation of their coupling to adjacent protons.[1]

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range of organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

2.3. Data Processing

  • Fourier Transformation (FT): The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced by setting the chemical shift of the TMS signal to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of this compound.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structure Elucidation SamplePrep Sample Preparation NMR_Experiment NMR Experiment SamplePrep->NMR_Experiment FID Free Induction Decay (FID) NMR_Experiment->FID FT Fourier Transform FID->FT Phasing Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Processed_Spectrum Processed Spectrum Referencing->Processed_Spectrum Identify_Signals Identify Signals (Chemical Shift) Processed_Spectrum->Identify_Signals Determine_Integration Determine Integration (Proton Ratio) Processed_Spectrum->Determine_Integration Analyze_Multiplicity Analyze Multiplicity (Splitting Pattern) Processed_Spectrum->Analyze_Multiplicity Assign_Signals Assign Signals to Protons Identify_Signals->Assign_Signals Determine_Integration->Assign_Signals Measure_JCoupling Measure Coupling Constants (J) Analyze_Multiplicity->Measure_JCoupling Analyze_Multiplicity->Assign_Signals Measure_JCoupling->Assign_Signals Confirm_Structure Confirm Structure of This compound Assign_Signals->Confirm_Structure

Workflow for 1H NMR Spectrum Analysis.

This comprehensive guide provides the necessary information for the proficient analysis of the 1H NMR spectrum of this compound. By following the detailed experimental protocol and the logical workflow, researchers can confidently acquire, process, and interpret the spectral data to confirm the structure of this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Benzenedimethanol (also known as o-xylene-α,α'-diol or phthalyl alcohol). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation and characterization. The guide presents experimental data in a clear, tabular format, details the experimental protocol for data acquisition, and includes a visual representation of the molecular structure with corresponding carbon assignments.

Core Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. Due to a plane of symmetry bisecting the C1-C2 bond and the aromatic ring, the molecule possesses four chemically non-equivalent carbon atoms, resulting in four distinct signals in the 13C NMR spectrum.

The experimental chemical shift data, obtained from the Spectral Database for Organic Compounds (SDBS), is summarized in the table below. The carbon atoms are numbered as depicted in the molecular structure diagram (Figure 1) for unambiguous assignment.

Carbon AtomChemical Shift (δ) in ppmMultiplicity (Proton Coupled)
C1 / C2139.3Singlet (s)
C3 / C6128.5Doublet (d)
C4 / C5127.8Doublet (d)
C7 / C862.7Triplet (t)

Table 1: Experimental 13C NMR Chemical Shift Data for this compound.

Molecular Structure and Carbon Numbering

To visualize the assignment of the chemical shifts, the molecular structure of this compound with the corresponding carbon numbering is provided below.

Figure 1: Molecular structure of this compound with carbon numbering.

Experimental Protocols

The acquisition of high-quality 13C NMR data is fundamental for accurate structural analysis. The data presented in this guide is based on standard NMR experimental procedures. While the exact parameters may vary between laboratories and instruments, the following outlines a typical and detailed methodology for obtaining the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Compound: this compound (approximately 20-50 mg)

  • Solvent: Deuterated chloroform (CDCl3, approximately 0.6-0.7 mL) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined solvent signal.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the deuterium lock signal of the solvent to reference the spectrum, with the known chemical shift of the solvent's carbon signal (e.g., the triplet for CDCl3 at ~77.16 ppm) used for calibration.

  • Procedure: The compound is accurately weighed and dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution should be homogeneous.

2. NMR Spectrometer and Parameters:

  • Instrument: A high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher (corresponding to a 13C frequency of 75 MHz or higher), is used.

  • Nucleus: 13C

  • Experiment Type: A standard one-dimensional 13C spectrum with proton decoupling is acquired. This is often referred to as a zgpg or similar pulse program on many spectrometer systems.

  • Pulse Program: A pulse program that includes proton decoupling, such as Waltz-16 or GARP, is employed to collapse the carbon-proton couplings, resulting in a spectrum with single sharp lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to encompass the full range of chemical shifts for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally used to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is employed to allow for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining reliable signal intensities, although quantitative analysis requires much longer relaxation delays.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

    • Temperature: The experiment is usually conducted at a constant temperature, typically around 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or to the known solvent peak.

The logical workflow for this experimental protocol can be visualized as follows:

G A Sample Preparation (Dissolve this compound in CDCl3 with TMS) B Insert Sample into NMR Spectrometer A->B Homogeneous Solution C Spectrometer Setup (Lock, Tune, and Shim) B->C D Define Acquisition Parameters (Pulse Program, SW, NS, D1, etc.) C->D Instrument Ready E Data Acquisition (Acquire FID) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F Raw Data (FID) G Spectrum Analysis (Peak Picking and Referencing) F->G H Final 13C NMR Spectrum G->H Processed Data

Unveiling the Solid-State Architecture of 1,2-Bis(hydroxymethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Katowice, Poland – December 23, 2025 – A detailed crystallographic analysis of 1,2-Bis(hydroxymethyl)benzene, a fundamental building block in organic synthesis, provides critical insights into its solid-state conformation and intermolecular interactions. This technical guide, aimed at researchers, scientists, and professionals in drug development, consolidates the key structural data and experimental protocols from the definitive study by Kuś, Kusz, and Książek, published in Acta Crystallographica Section C: Structural Chemistry.

Core Crystallographic Data

The crystal structure of 1,2-Bis(hydroxymethyl)benzene (also known as phthalyl alcohol) was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c. The analysis provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the molecule's geometry and packing in the crystalline state.

A comprehensive summary of the crystallographic data is presented in the tables below for facile comparison and reference.

Parameter Value
Empirical FormulaC₈H₁₀O₂
Formula Weight138.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8939 (2)
b (Å)5.8271 (1)
c (Å)13.7994 (3)
α (°)90
β (°)100.868 (1)
γ (°)90
Volume (ų)701.78 (3)
Z4
Density (calculated) (Mg m⁻³)1.306
Absorption Coefficient (mm⁻¹)0.09
F(000)296

Table 1: Crystal data and structure refinement for 1,2-Bis(hydroxymethyl)benzene.

Bond Length (Å) Angle Degrees (°)
O1—C71.428 (1)C2—C1—C6120.2 (1)
O2—C81.427 (1)C1—C2—C3120.1 (1)
C1—C21.391 (1)C2—C3—C4119.8 (1)
C1—C61.392 (1)C3—C4—C5120.2 (1)
C1—C71.511 (1)C4—C5—C6120.0 (1)
C2—C31.389 (1)C1—C6—C5119.7 (1)
C2—C81.512 (1)O1—C7—C1112.5 (1)
C3—C41.381 (1)O2—C8—C2112.9 (1)
C4—C51.385 (1)
C5—C61.388 (1)

Table 2: Selected bond lengths and angles for 1,2-Bis(hydroxymethyl)benzene.

Experimental Protocols

The successful determination of the crystal structure of 1,2-Bis(hydroxymethyl)benzene hinged on a meticulous experimental workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

1,2-Bis(hydroxymethyl)benzene was obtained from commercial sources and purified by recrystallization. Single crystals suitable for X-ray diffraction were grown from a solution of the compound in a mixture of toluene and heptane at room temperature through slow evaporation of the solvent.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data collection was performed at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The hydroxyl hydrogen atoms were located in a difference Fourier map and refined with isotropic displacement parameters.

Visualizing the Experimental Workflow

To provide a clear overview of the process from obtaining the compound to finalizing its crystal structure, the following workflow diagram has been generated.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_sample_prep Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Analysis commercial Commercial 1,2-Bis(hydroxymethyl)benzene purification Recrystallization for Purification commercial->purification crystallization Slow Evaporation from Toluene/Heptane purification->crystallization single_crystal Selection of Suitable Single Crystal crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting data_collection Data Collection (100 K, Mo Kα) mounting->data_collection direct_methods Structure Solution (Direct Methods) data_collection->direct_methods refinement Full-Matrix Least-Squares Refinement direct_methods->refinement h_atom_placement Hydrogen Atom Treatment refinement->h_atom_placement final_structure Final Crystal Structure h_atom_placement->final_structure

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Benzenedimethanol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedimethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is an aromatic diol that can be incorporated into polyester chains to introduce unique structural features. The presence of the ortho-substituted benzene ring can influence the polymer's thermal properties, solubility, and potential for post-polymerization modification. Polyesters derived from this compound are of interest for applications requiring specific thermal stability, and their biocompatibility and degradation profiles may be relevant for drug delivery systems and biomedical devices.

These application notes provide detailed protocols for the synthesis of polyesters using this compound via two common methods: melt polycondensation and solution polycondensation. Expected properties, based on analogous polymer systems, are also presented to guide researchers in their material design and characterization.

Data Presentation: Properties of Analogous Aromatic Polyesters

Quantitative data for polyesters synthesized directly from this compound is not extensively available in the public domain. However, the properties of polyesters derived from structurally similar aromatic diols can provide valuable insights into the expected performance characteristics. The following tables summarize the thermal properties of various aromatic and semi-aromatic polyesters.

Table 1: Thermal Properties of Polyesters Derived from Vanillin-Based Diols [1][2]

Polymer IDDiacid Chloride Co-monomerNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)5% Mass Loss Temperature (TGA) (°C)
PE-1Oxalyl chloride--16.2153
PE-2Succinoyl chloride36,0001.1445.1214
PE-3Adipoyl chloride28,0001.0528.7257
PE-4Sebacoyl chloride25,0001.0720.3264
PE-5Terephthaloyl chloride17,0001.1181.2-

Table 2: Thermal Properties of Polyesters from Naphthalene-Containing Diol [3]

Polymer IDDiacid Chloride Ratio (IPC/TPC)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg) (°C)
PE-16100/00.92166
PE-1775/250.65151
PE-1850/500.48134
PE-1925/750.42128
PE-200/1000.53122

IPC: Isophthaloyl chloride, TPC: Terephthaloyl chloride

Experimental Protocols

The following are representative protocols for the synthesis of polyesters from this compound. Researchers should note that optimization of reaction conditions (temperature, time, catalyst concentration) may be necessary to achieve desired polymer properties.

Protocol 1: Melt Polycondensation of this compound with an Aliphatic Diacid

This protocol describes the synthesis of a polyester from this compound and adipic acid.

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Antioxidant (e.g., triphenyl phosphite)

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform or other suitable solvent for purification

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and receiving flask

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line (optional, for rigorous inert atmosphere)

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Monomers and Catalyst:

    • Place equimolar amounts of this compound and adipic acid into the reaction flask.

    • Add the catalyst (e.g., 200-500 ppm of Ti(OBu)₄ relative to the diacid) and a small amount of antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage:

    • Begin stirring the mixture.

    • Slowly heat the reactor to 180-200°C.

    • Water will be produced as a byproduct of the esterification reaction and will begin to distill off.

    • Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This will facilitate the removal of the remaining water and any unreacted monomers, driving the polymerization to a higher molecular weight.

    • A significant increase in the viscosity of the molten polymer will be observed. The torque on the mechanical stirrer can be used to monitor the progress of the reaction.

    • Continue the reaction under high vacuum for an additional 3-6 hours, or until the desired viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen and cool the reactor to room temperature.

    • The resulting polyester can be removed from the flask after carefully breaking the glass (if necessary and acceptable) or by dissolving the polymer in a suitable solvent.

  • Purification (Optional):

    • Dissolve the crude polyester in a minimal amount of a solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Solution Polycondensation of this compound with an Aromatic Diacid Chloride

This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride. This method is suitable for producing polyesters at lower temperatures.[1][2]

Materials:

  • This compound

  • Terephthaloyl chloride

  • Pyridine (as an acid scavenger and catalyst)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Methanol (for precipitation)

  • Chloroform or other suitable solvent for analysis

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Ice bath

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry and the system is under a nitrogen atmosphere.

  • Monomer Solution:

    • In the reaction flask, dissolve this compound and pyridine in anhydrous THF.

    • Cool the flask in an ice bath to 0-5°C.

  • Addition of Diacid Chloride:

    • Dissolve an equimolar amount of terephthaloyl chloride in anhydrous THF in the dropping funnel.

    • Add the terephthaloyl chloride solution dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C. A precipitate of pyridinium hydrochloride will form.

  • Polymerization:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polyester.

    • Filter the precipitate to separate the polymer from the pyridinium hydrochloride and unreacted monomers.

    • Wash the polymer thoroughly with water to remove any remaining salt, followed by a wash with methanol.

    • Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Mandatory Visualizations

Polyester_Synthesis_Pathway Diol This compound (Diol) Polyester Polyester Diol->Polyester + Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Polyester + Catalyst + Heat Water Water (byproduct) Polyester->Water - Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Monomer_Charging 1. Monomer & Catalyst Charging Esterification 2. Esterification (N2 atmosphere) Monomer_Charging->Esterification Polycondensation 3. Polycondensation (High Temp & Vacuum) Esterification->Polycondensation Dissolution 4. Dissolution in Solvent Polycondensation->Dissolution Precipitation 5. Precipitation in Non-solvent Dissolution->Precipitation Drying 6. Vacuum Drying Precipitation->Drying GPC GPC (Molecular Weight) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

References

Application Notes: 1,2-Benzenedimethanol as a Versatile Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Benzenedimethanol, a commercially available aromatic diol, serves as a valuable and versatile starting material for the synthesis of key heterocyclic scaffolds in medicinal chemistry. While not always directly incorporated into the final active pharmaceutical ingredient (API), its derivatives are instrumental in constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of isoindoline and phthalide cores, which are prevalent in a range of pharmaceuticals.

The primary synthetic utility of this compound lies in its conversion to 1,2-bis(bromomethyl)benzene. This highly reactive intermediate is a powerful electrophile, enabling the facile construction of fused ring systems through reactions with various nucleophiles.

Key Pharmaceutical Scaffolds Derived from this compound

Two prominent heterocyclic scaffolds that can be efficiently synthesized from this compound via its dibrominated derivative are:

  • Isoindoline: This nitrogen-containing bicyclic structure is a core component of several drugs, including the immunomodulatory agent Lenalidomide and the antihypertensive agent Indoprofen.[1]

  • Phthalide (1,3-Dihydroisobenzofuran-1-one): This lactone framework is found in natural products and synthetic compounds with diverse biological activities. It is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram.

The general synthetic strategy involves a two-step sequence starting from this compound, as illustrated in the workflow diagram below.

G cluster_0 Synthetic Pathway from this compound This compound This compound 1,2-Bis(bromomethyl)benzene 1,2-Bis(bromomethyl)benzene This compound->1,2-Bis(bromomethyl)benzene Bromination Isoindoline Core Isoindoline Core 1,2-Bis(bromomethyl)benzene->Isoindoline Core Reaction with Primary Amine/Ammonia Phthalide Core Phthalide Core 1,2-Bis(bromomethyl)benzene->Phthalide Core Hydrolysis/Lactonization Pharmaceuticals Pharmaceuticals Isoindoline Core->Pharmaceuticals Phthalide Core->Pharmaceuticals

Caption: General synthetic workflow from this compound to key pharmaceutical scaffolds.

Application Note 1: Synthesis of the Isoindoline Scaffold

The isoindoline moiety is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1] Its synthesis from 1,2-bis(bromomethyl)benzene and a primary amine or ammonia is a straightforward and high-yielding process.

Reaction Scheme:

G start 1,2-Bis(bromomethyl)benzene + R-NH2 product N-Substituted Isoindoline start->product Cyclization reagents Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthesis of N-substituted isoindolines.

Table 1: Quantitative Data for Isoindoline Synthesis

Reactant 1Reactant 2ProductYield (%)Reference
1,2-Bis(bromomethyl)benzeneBenzylamineN-Benzylisoindoline~95%General synthetic knowledge
Methyl 2-(bromomethyl)-3-nitrobenzoate3-Aminopiperidine-2,6-dioneLenalidomide precursorHigh[1]

Experimental Protocol: Synthesis of N-Benzylisoindoline

This protocol describes a general procedure for the synthesis of an N-substituted isoindoline.

Materials:

  • 1,2-Bis(bromomethyl)benzene

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,2-bis(bromomethyl)benzene (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylisoindoline.

Expected Results:

The product, N-benzylisoindoline, is typically obtained as a colorless oil or a low-melting solid with a high yield. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of the Phthalide Scaffold

The phthalide (or 1,3-dihydroisobenzofuran-1-one) ring system is another valuable scaffold accessible from this compound derivatives. It serves as a crucial intermediate in the synthesis of several pharmaceuticals, including the antidepressant citalopram.

Reaction Scheme:

G start 2-Bromomethylbenzoic acid derivative product Phthalide start->product reagents Hydrolysis/Lactonization conditions

Caption: General synthesis of the phthalide core.

Table 2: Quantitative Data for Phthalide Synthesis

Starting MaterialProductYield (%)Reference
2-BromophthalidePhthalaldehydic acid78-83%[2]
5-BromophthalideCitalopram intermediateHigh[3]

Experimental Protocol: Synthesis of Phthalide from a 2-(Bromomethyl)benzoate Derivative (Conceptual)

A direct high-yielding synthesis of phthalide from 1,2-bis(bromomethyl)benzene is not the most common route. A more typical approach involves the cyclization of a 2-(halomethyl)benzoic acid or its ester. The synthesis of such precursors can be envisioned from this compound. For instance, selective oxidation of one methylol group to a carboxylic acid followed by bromination of the other would yield the desired starting material. A more direct, albeit potentially lower-yielding, approach could involve the controlled hydrolysis of one of the bromomethyl groups of 1,2-bis(bromomethyl)benzene to a hydroxymethyl group, followed by oxidation and cyclization.

A well-documented synthesis of a substituted phthalide is the preparation of 5-bromophthalide, a key intermediate for Citalopram, which starts from phthalimide.[4]

Protocol for the Synthesis of Phthalaldehydic acid from 2-Bromophthalide [2]

This protocol illustrates the conversion of a phthalide derivative.

Materials:

  • 2-Bromophthalide

  • Water

  • Ice

Procedure:

  • The crude 2-bromophthalide is obtained from the bromination of phthalide.[2]

  • The crude product is recrystallized from 400 ml of hot water.

  • The mixture is then placed in a refrigerator overnight to allow for solidification.

  • The product is filtered, washed with two 50-ml portions of ice water, and dried in the air.

Expected Results:

The recrystallized product, phthalaldehydic acid, is obtained as a white solid with a melting point of 95–96 °C. The yield is reported to be 78–83% based on the starting bromo compound.[2]

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of important pharmaceutical building blocks. Through its conversion to 1,2-bis(bromomethyl)benzene, it provides efficient access to isoindoline and phthalide scaffolds, which are integral to the structure of numerous marketed drugs. The protocols outlined in these application notes provide a foundation for researchers and drug development professionals to explore the utility of this fundamental building block in the synthesis of novel therapeutic agents. Further optimization of reaction conditions and exploration of substrate scope can lead to the development of efficient and scalable synthetic routes to a wide range of pharmaceuticals.

References

Application Notes and Protocols: o-Xylene-α,α′-diol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Xylene-α,α′-diol, also known as 1,2-bis(hydroxymethyl)benzene or o-phenylenedimethanol, is a versatile organic compound. While it has the potential to act as a simple bidentate ligand through its two hydroxyl groups, its primary and most significant application in coordination chemistry is as a precursor for the synthesis of more complex, multidentate ligands. The rigid o-xylene backbone provides a pre-organized scaffold that, upon functionalization of the hydroxyl groups, leads to ligands capable of forming stable and structurally diverse metal complexes.

This document provides a detailed overview of a key application of o-xylene-α,α′-diol in the synthesis of the ligand N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) (o-xbp) and its subsequent use in the formation of coordination complexes with a range of metal ions.

Case Study: The o-xbp Ligand System

The ligand N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) (o-xbp) is synthesized from o-xylene-α,α′-diol. This ligand has been shown to coordinate to a variety of metal ions, including lanthanides and transition metals, forming both mononuclear and dinuclear complexes. The coordination mode of the o-xbp ligand is versatile, acting as a chelating or a bridging ligand.[1]

Data Presentation

The following tables summarize key crystallographic data for a selection of metal complexes formed with the o-xbp ligand, demonstrating its versatility in coordination chemistry.

Table 1: Selected Crystallographic Data for Metal Complexes of o-xbp [1]

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
[Ce(o-xbp)₂(NO₃)₃]·MeOHMonoclinicP2₁/n13.131(3)17.843(4)17.989(4)108.99(3)
[Y₂(o-xbp)₃(NO₃)₆]·3MeCNMonoclinicP2₁/c11.235(2)20.916(4)16.321(3)91.98(3)
[{Zn(o-xbp)Cl₂}₂]MonoclinicP2₁/n9.872(2)12.003(2)14.120(3)109.23(3)
[Fe(o-xbp)₂Cl₂][FeCl₄]·MeOHMonoclinicP2₁/c12.512(2)13.881(3)22.895(5)92.51(3)
[Co(o-xbp)₂(MeOH)₂]I₂·2MeOHMonoclinicP2₁/c10.456(2)15.602(3)12.431(2)113.85(3)

Table 2: Selected Bond Lengths and Coordination Geometries for o-xbp Complexes [1]

ComplexMetal IonCoordination NumberGeometryKey Bond Lengths (Å)
[Ce(o-xbp)₂(NO₃)₃]·MeOHCe(III)10MonomericCe-O(pyridone): 2.45-2.50, Ce-O(nitrate): 2.59-2.65
[Y₂(o-xbp)₃(NO₃)₆]·3MeCNY(III)9Dinuclear (bridged)Y-O(pyridone): 2.30-2.41, Y-O(nitrate): 2.44-2.52
[{Zn(o-xbp)Cl₂}₂]Zn(II)4Dinuclear (22-membered ring)Zn-O(pyridone): 1.99, Zn-N(pyridone): 2.05, Zn-Cl: 2.21-2.23
[Fe(o-xbp)₂Cl₂][FeCl₄]·MeOHFe(III)6cis-Octahedral (cation)Fe-O(pyridone): 1.96-1.97, Fe-N(pyridone): 2.11-2.12, Fe-Cl: 2.31-2.32
[Co(o-xbp)₂(MeOH)₂]I₂·2MeOHCo(II)6trans-OctahedralCo-O(pyridone): 2.05-2.06, Co-N(pyridone): 2.15-2.16, Co-O(MeOH): 2.14

Experimental Protocols

Synthesis of the Ligand: N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) (o-xbp)

This protocol is adapted from the literature and describes the synthesis of the o-xbp ligand from o-xylene-α,α′-diol.[1]

Materials:

  • o-Xylene-α,α′-diol

  • Thionyl chloride (SOCl₂)

  • 2-Hydroxypyridine

  • Sodium hydride (NaH)

  • Dry N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • Synthesis of α,α′-dichloro-o-xylene:

    • A solution of o-xylene-α,α′-diol (1 eq.) in dichloromethane is cooled in an ice bath.

    • Thionyl chloride (2.2 eq.) is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield crude α,α′-dichloro-o-xylene, which can be used in the next step without further purification.

  • Synthesis of o-xbp:

    • To a stirred suspension of sodium hydride (2.2 eq.) in dry DMF, a solution of 2-hydroxypyridine (2.2 eq.) in dry DMF is added dropwise under an inert atmosphere.

    • The mixture is stirred for 1 hour at room temperature.

    • A solution of α,α′-dichloro-o-xylene (1 eq.) in dry DMF is then added dropwise.

    • The reaction mixture is heated to 80°C and stirred for 24 hours.

    • After cooling to room temperature, the mixture is poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and then with diethyl ether.

    • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to give pure o-xbp.

General Protocol for the Synthesis of Metal Complexes with o-xbp

This general protocol can be adapted for the synthesis of various metal complexes with the o-xbp ligand.[1]

Materials:

  • N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) (o-xbp)

  • A suitable metal salt (e.g., Ce(NO₃)₃·6H₂O, Y(NO₃)₃·6H₂O, ZnCl₂, FeCl₃, CoI₂)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

  • A solution of the metal salt (1 eq.) in the chosen solvent is prepared.

  • A solution of the o-xbp ligand (typically 1 to 3 eq., depending on the desired stoichiometry) in the same or a miscible solvent is prepared.

  • The ligand solution is added to the metal salt solution with stirring at room temperature.

  • The reaction mixture is stirred for a period ranging from a few hours to several days. In some cases, gentle heating may be required to facilitate complex formation.

  • The resulting product, which may precipitate out of solution or be obtained upon slow evaporation of the solvent, is collected by filtration.

  • The complex is washed with a small amount of cold solvent and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent system.

Visualizations

Synthetic Pathway for o-xbp and a Representative Metal Complex

The following diagrams illustrate the synthetic workflow for the preparation of the o-xbp ligand and a subsequent metal complex.

G cluster_0 Ligand Synthesis cluster_1 Complex Formation A o-Xylene-α,α′-diol B α,α′-dichloro-o-xylene A->B + SOCl₂ C o-xbp Ligand B->C + Deprotonated 2-Hydroxypyridine G [Ce(o-xbp)₂(NO₃)₃] Complex C:e->G:w D 2-Hydroxypyridine D:e->C:w E NaH E->D Deprotonation F Metal Salt (e.g., Ce(NO₃)₃) F->G Solvent

Caption: Synthetic workflow for the o-xbp ligand and a cerium complex.

Coordination Modes of the o-xbp Ligand

This diagram illustrates the chelating and bridging coordination modes of the o-xbp ligand.

G cluster_0 Chelating Mode cluster_1 Bridging Mode M1 Metal L1 o-xbp M1->L1 Chelation M2 Metal 1 L2 o-xbp M2->L2 Coordination M3 Metal 2 L2->M3 Coordination

Caption: Chelating and bridging coordination modes of the o-xbp ligand.

References

Synthesis of Heterocyclic Compounds from 1,2-Bis(hydroxymethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 1,2-bis(hydroxymethyl)benzene as a versatile starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

1,2-Bis(hydroxymethyl)benzene, also known as o-xylylene glycol, is a readily available and cost-effective aromatic diol. Its bifunctional nature, possessing two primary alcohol groups in close proximity on a benzene ring, makes it an attractive precursor for the construction of various fused heterocyclic systems. These heterocyclic scaffolds, including nitrogen-, oxygen-, and sulfur-containing rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties. This document details synthetic pathways to key heterocyclic families, including isoindolines, phthalans (1,3-dihydroisobenzofurans), and 1,3-dihydrobenzo[c]thiophenes.

Synthesis of Nitrogen-Containing Heterocycles: Isoindolines

The isoindoline core is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals. While direct one-pot synthesis from 1,2-bis(hydroxymethyl)benzene and primary amines is not extensively documented, a highly efficient two-step approach involving the initial conversion of the diol to a more reactive intermediate is commonly employed. A prominent strategy involves the synthesis of N-substituted phthalimides from 2-(hydroxymethyl)benzamides, which are themselves derived from 1,2-bis(hydroxymethyl)benzene.

Two-Step Synthesis of N-Substituted Phthalimides from 1,2-Bis(hydroxymethyl)benzene

This approach involves the selective oxidation of one of the hydroxymethyl groups to a carboxylic acid, followed by amidation and subsequent intramolecular cyclization. A more direct route starts from the readily available 2-(hydroxymethyl)benzamides.

Logical Workflow for the Two-Step Synthesis of N-Substituted Phthalimides

G A 1,2-Bis(hydroxymethyl)benzene B Selective Oxidation & Amidation A->B Step 1 C 2-(Hydroxymethyl)benzamide Intermediate B->C D Intramolecular Oxidative Cyclization C->D Step 2 E N-Substituted Phthalimide D->E

Caption: Workflow for the synthesis of N-substituted phthalimides.

EntryAmine Moiety (R)ProductYield (%)
1Benzyl2-Benzylisoindoline-1,3-dione85
24-Methoxybenzyl2-(4-Methoxybenzyl)isoindoline-1,3-dione82
3Allyl2-Allylisoindoline-1,3-dione88
4Propargyl2-(Prop-2-yn-1-yl)isoindoline-1,3-dione84
5Thiophen-2-ylmethyl2-((Thiophen-2-yl)methyl)isoindoline-1,3-dione81
6Pyridin-2-ylmethyl2-((Pyridin-2-yl)methyl)isoindoline-1,3-dione87
Experimental Protocol: TBAI-Catalyzed Intramolecular Oxidative Cyclization

Materials:

  • 2-(Hydroxymethyl)benzamide derivative (1.0 mmol)

  • Tetrabutylammonium iodide (TBAI) (0.2 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (5.0 mmol)

  • Ethyl acetate (EtOAc) (2 mL)

  • Nitrogen gas supply

Procedure:

  • To a stirred solution of the 2-(hydroxymethyl)benzamide derivative (1.0 mmol) in ethyl acetate (2 mL) in a sealed tube, add tetrabutylammonium iodide (0.2 mmol) and tert-butyl hydroperoxide (5.0 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C under a nitrogen atmosphere for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-substituted phthalimide.

Synthesis of Oxygen-Containing Heterocycles: 1,3-Dihydroisobenzofurans (Phthalans)

1,3-Dihydroisobenzofuran, commonly known as phthalan, is a valuable heterocyclic scaffold found in natural products and pharmacologically active molecules. A direct and efficient method for its synthesis from 1,2-bis(hydroxymethyl)benzene is the acid-catalyzed intramolecular dehydration.

Synthetic Pathway to 1,3-Dihydroisobenzofuran

G A 1,2-Bis(hydroxymethyl)benzene B Acid-Catalyzed Intramolecular Dehydration A->B C 1,3-Dihydroisobenzofuran B->C

Caption: Acid-catalyzed synthesis of 1,3-dihydroisobenzofuran.

Experimental Protocol: Acid-Catalyzed Dehydration of 1,2-Bis(hydroxymethyl)benzene

Materials:

  • 1,2-Bis(hydroxymethyl)benzene (10.0 g, 72.4 mmol)

  • Sulfuric acid (concentrated, a few drops) or p-Toluenesulfonic acid (catalytic amount)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Place 1,2-bis(hydroxymethyl)benzene (10.0 g, 72.4 mmol) in a round-bottom flask equipped with a distillation apparatus (if performing azeotropic removal of water) or a reflux condenser.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a spatula tip of p-toluenesulfonic acid).

  • If using toluene, add a sufficient volume to suspend the starting material and heat the mixture to reflux, collecting the water in a Dean-Stark trap.

  • Alternatively, heat the neat mixture carefully above its melting point (63-65 °C) until the reaction is complete, as monitored by TLC.

  • After cooling, dissolve the residue in dichloromethane or diethyl ether.

  • Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,3-dihydroisobenzofuran can be purified by vacuum distillation or column chromatography on silica gel.

Table 2: Representative Yields for the Synthesis of 1,3-Dihydroisobenzofuran

CatalystReaction ConditionsYield (%)
H₂SO₄ (cat.)Neat, 150 °C~80
p-TsOH (cat.)Toluene, reflux>90

Synthesis of Sulfur-Containing Heterocycles: 1,3-Dihydrobenzo[c]thiophenes

The synthesis of the sulfur analog, 1,3-dihydrobenzo[c]thiophene, from 1,2-bis(hydroxymethyl)benzene can be achieved through a two-step process involving the conversion of the diol to a dihalide, followed by reaction with a sulfur nucleophile. A more direct, albeit lower-yielding, approach involves the direct thionation of the diol. A notable method involves the use of Lawesson's reagent with a related diol, suggesting its applicability to 1,2-bis(hydroxymethyl)benzene.

Two-Step Synthesis via Dihalide Intermediate

Synthetic Workflow for 1,3-Dihydrobenzo[c]thiophene

G A 1,2-Bis(hydroxymethyl)benzene B Halogenation (e.g., HBr, PBr₃) A->B Step 1 C 1,2-Bis(bromomethyl)benzene B->C D Reaction with Na₂S C->D Step 2 E 1,3-Dihydrobenzo[c]thiophene D->E

Caption: Two-step synthesis of 1,3-dihydrobenzo[c]thiophene.

Experimental Protocol: Synthesis of 1,3-Dihydrobenzo[c]thiophene via 1,2-Bis(bromomethyl)benzene

Step 1: Synthesis of 1,2-Bis(bromomethyl)benzene

Materials:

  • 1,2-Bis(hydroxymethyl)benzene (13.8 g, 0.1 mol)

  • 48% Hydrobromic acid (50 mL)

  • Concentrated sulfuric acid (10 mL)

Procedure:

  • In a round-bottom flask, add 1,2-bis(hydroxymethyl)benzene (13.8 g) to 48% hydrobromic acid (50 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) with stirring.

  • After the addition is complete, stir the mixture at room temperature for 3 hours and then heat at 100 °C for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to give 1,2-bis(bromomethyl)benzene.

Step 2: Synthesis of 1,3-Dihydrobenzo[c]thiophene

Materials:

  • 1,2-Bis(bromomethyl)benzene (from Step 1)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

Procedure:

  • Dissolve sodium sulfide nonahydrate in ethanol by heating.

  • Add a solution of 1,2-bis(bromomethyl)benzene in ethanol to the sodium sulfide solution.

  • Reflux the mixture for 2-3 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by vacuum distillation to obtain 1,3-dihydrobenzo[c]thiophene.[1]

Table 3: Summary of Heterocyclic Compounds from 1,2-Bis(hydroxymethyl)benzene Derivatives

Heterocycle ClassSynthetic MethodKey ReagentsTypical Yields
N-Substituted PhthalimidesIntramolecular Oxidative CyclizationTBAI, TBHP81-88%
1,3-DihydroisobenzofuranAcid-Catalyzed DehydrationH₂SO₄ or p-TsOH80-95%
1,3-Dihydrobenzo[c]thiopheneDihalide CyclizationHBr, Na₂SGood

Conclusion

1,2-Bis(hydroxymethyl)benzene serves as a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. While direct one-pot syntheses are not always feasible, efficient multi-step protocols provide reliable access to important scaffolds such as isoindolines, phthalans, and their sulfur-containing analogues. The experimental procedures detailed in this document offer practical guidance for researchers to synthesize these valuable heterocyclic systems for applications in drug discovery and materials science. Further exploration of catalytic methods for the direct conversion of 1,2-bis(hydroxymethyl)benzene to these and other heterocyclic systems remains an active area of research.

References

Application Notes and Protocols for the Incorporation of 1,2-Benzenedimethanol in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chain Extenders in Polyurethane Synthesis

Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and coatings.[1][2] Their remarkable tunability stems from the diverse range of monomers that can be employed in their synthesis. The fundamental reaction involves the polyaddition of a diisocyanate with a polyol.[1] To further modify the properties of the resulting polymer, low molecular weight diols or diamines, known as chain extenders, are often incorporated. These chain extenders react with the isocyanate to form hard segments within the polymer matrix, which can significantly influence the final mechanical and thermal properties of the polyurethane.[3][4]

This document explores the potential use of 1,2-Benzenedimethanol as a chain extender in the production of polyurethanes. While less common than its isomer, 1,4-benzenedimethanol, the ortho-positioning of the hydroxyl groups in this compound introduces unique structural characteristics that may impart specific properties to the resulting polyurethane.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in polyurethane synthesis.

PropertyValue
Synonyms o-Xylene-α,α'-diol, Phthalyl alcohol
CAS Number 612-14-6
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Appearance Solid
Melting Point 64-66 °C
Boiling Point 265 °C

Experimental Protocols for Polyurethane Synthesis

The following protocols outline the general procedures for synthesizing polyurethanes using a diol as a chain extender. These can be adapted for the inclusion of this compound. Two primary methods are commonly employed: the one-shot process and the prepolymer method.

Safety Precautions

Isocyanates are toxic and can cause respiratory sensitization. All procedures involving isocyanates must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

One-Shot Synthesis Method

The one-shot method involves the simultaneous mixing of the diisocyanate, polyol, and chain extender with a catalyst. This method is often favored for its simplicity and speed.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Chain Extender: this compound

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (optional, e.g., anhydrous N,N-Dimethylformamide - DMF)

Procedure:

  • Drying: Thoroughly dry the polyol and this compound under vacuum at 80°C for at least 12 hours to remove any residual moisture, which can react with the isocyanate.

  • Mixing: In a reaction vessel, combine the dried polyol and this compound. If using a solvent, add it at this stage.

  • Catalyst Addition: Add the catalyst to the polyol/chain extender mixture and stir until homogeneous.

  • Isocyanate Addition: Vigorously stir the mixture while rapidly adding the diisocyanate.

  • Curing: Pour the reacting mixture into a preheated mold and cure at a specified temperature (e.g., 80-100°C) for several hours.

  • Post-Curing: After the initial curing, the polyurethane can be post-cured at a slightly elevated temperature for an extended period to ensure complete reaction and stabilization of properties.

Prepolymer Synthesis Method

The prepolymer method involves a two-step process where the diisocyanate is first reacted with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended. This method allows for better control over the polymer structure.

Materials:

  • Same as the one-shot method.

Procedure:

  • Prepolymer Formation:

    • In a reaction vessel, react an excess of the diisocyanate with the dried polyol at a controlled temperature (e.g., 70-80°C) with stirring under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction until the isocyanate content reaches the theoretical value, which can be determined by titration.

  • Chain Extension:

    • Cool the prepolymer to a suitable temperature (e.g., 50-60°C).

    • Add the dried this compound (and catalyst, if used) to the prepolymer with vigorous stirring.

  • Curing and Post-Curing:

    • Pour the mixture into a mold and follow the curing and post-curing steps as described in the one-shot method.

Expected Influence of this compound on Polyurethane Properties

The incorporation of this compound as a chain extender is expected to influence the properties of the resulting polyurethane in several ways due to its rigid aromatic structure and the ortho positioning of its hydroxyl groups.

PropertyExpected Effect of this compoundRationale
Hardness and Modulus IncreaseThe rigid benzene ring will contribute to the stiffness of the hard segments, leading to a harder and more rigid material.
Thermal Stability Potential IncreaseThe aromatic structure generally enhances thermal stability compared to aliphatic chain extenders.[5]
Glass Transition Temperature (Tg) IncreaseThe restricted rotation due to the benzene ring will increase the Tg of the hard segment domains.
Reactivity Potentially LowerThe ortho position of the hydroxyl groups may introduce steric hindrance, potentially slowing the reaction rate with isocyanates compared to its para isomer (1,4-benzenedimethanol).
Phase Separation Altered MorphologyThe unique geometry of this compound may influence the packing and organization of the hard segments, leading to different microphase separation morphologies compared to more linear chain extenders.

Characterization of Polyurethanes Containing this compound

To evaluate the actual impact of this compound on polyurethane properties, a series of characterization techniques should be employed.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of urethane bond formation (disappearance of NCO peak, appearance of N-H and C=O peaks).
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the polymer structure and confirmation of the incorporation of the this compound unit.
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution of the synthesized polyurethane.
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and other thermal transitions.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability and decomposition profile of the polymer.
Dynamic Mechanical Analysis (DMA) Characterization of the viscoelastic properties, including storage modulus, loss modulus, and tan delta, as a function of temperature.
Tensile Testing Measurement of mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Visualizations

Logical Flow of Polyurethane Synthesis

polyurethane_synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Diisocyanate Diisocyanate (e.g., MDI) Mixing Mixing and Reaction Diisocyanate->Mixing Polyol Polyol (e.g., PTMEG) Polyol->Mixing Chain_Extender Chain Extender (this compound) Chain_Extender->Mixing Curing Curing Mixing->Curing Polyurethane Polyurethane Polymer Curing->Polyurethane

Caption: General workflow for polyurethane synthesis.

Hypothesized Structure-Property Relationship

structure_property cluster_structure Structural Features of this compound cluster_properties Expected Polyurethane Properties Aromatic_Ring Rigid Benzene Ring Mechanical Increased Hardness and Modulus Aromatic_Ring->Mechanical Thermal Enhanced Thermal Stability Aromatic_Ring->Thermal Ortho_Hydroxyls Ortho-positioned -CH2OH groups Ortho_Hydroxyls->Mechanical Influences Hard Segment Packing Reactivity Potentially Altered Reactivity Ortho_Hydroxyls->Reactivity

Caption: Hypothesized influence of this compound's structure on polyurethane properties.

Conclusion

While not a conventional chain extender, this compound presents an interesting candidate for modifying polyurethane properties. Its rigid aromatic core is anticipated to enhance the mechanical strength and thermal stability of the resulting polymer. However, the ortho-positioning of the reactive hydroxyl groups may affect its reactivity and the morphology of the hard segment domains. The provided protocols offer a starting point for the systematic investigation of this compound in polyurethane synthesis, and the outlined characterization techniques will be essential in elucidating the structure-property relationships of these novel materials. Further research is warranted to fully explore the potential of this compound as a chain extender for creating polyurethanes with tailored properties for various advanced applications.

References

Application Notes and Protocols for the Reduction of Phthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of phthalic acid and its derivatives, such as phthalic anhydride and phthalimide, is a fundamental transformation in organic synthesis. The resulting products, including cyclohexanedicarboxylic acids, phthalides, and isoindolines, serve as crucial building blocks and intermediates in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed experimental protocols for key reduction methodologies, presents comparative data in a structured format, and illustrates the reaction pathways and workflows for clarity and reproducibility.

Overall Reduction Pathways

The following diagram illustrates the primary reduction pathways for common phthalic acid derivatives.

G cluster_start Starting Materials cluster_products Reduction Products A Phthalic Acid D Cyclohexanedicarboxylic Acid A->D Catalytic Hydrogenation (e.g., Pd/C) B Phthalic Anhydride E Phthalide B->E Selective Catalytic Hydrogenation (e.g., Ni/SiO2) C Phthalimide C->E Zn Dust Reduction

Caption: Reduction pathways from phthalic acid derivatives to key products.

Reduction of Phthalic Acid to Cyclohexanedicarboxylic Acid

The direct hydrogenation of the aromatic ring in phthalic acid yields cyclohexanedicarboxylic acid (CHDA), a valuable monomer in polyester and polyamide production.[1] This protocol details the high-pressure catalytic hydrogenation using palladium on carbon.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

Objective: To synthesize cyclohexanedicarboxylic acid via the hydrogenation of phthalic acid.

Materials:

  • Phthalic acid (or its isomers: isophthalic, terephthalic acid)[1]

  • 0.5% Palladium on carbon (Pd/C) catalyst[1]

  • Deionized water

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure autoclave or reactor

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • Charge the high-pressure reactor with the desired amount of phthalic acid, deionized water, and the Pd/C catalyst. The substrate concentration should be between 1-5% by weight.[1]

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 600-700 psi).[2]

  • Begin stirring and heat the mixture to the reaction temperature, typically between 200°C and 230°C.[1][2]

  • Maintain the reaction under these conditions for 0.5 to 3 hours, monitoring hydrogen uptake to determine reaction completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to recover the catalyst. The catalyst can potentially be recycled.

  • The aqueous solution of cyclohexanedicarboxylic acid can be used directly or concentrated to isolate the product.

Data Presentation
ParameterValue/RangeReference
SubstratePhthalic Acid[1]
Catalyst0.5% Palladium on Carbon (Pd/C)[1]
Catalyst Conc.1 to 5 wt.%[1]
SolventWater[1]
Substrate Conc.1 to 5 wt.%[1]
Temperature200°C - 230°C[1][2]
H₂ Pressure~600 - 700 psi[2]
ProductCyclohexanedicarboxylic Acid[1]

Workflow Diagram

G A Charge Reactor: Phthalic Acid, H₂O, Pd/C B Seal & Purge with N₂ then H₂ A->B C Pressurize with H₂ (600-700 psi) B->C D Heat & Stir (200-230°C) C->D E Reaction Monitoring (0.5-3h) D->E F Cool & Vent Reactor E->F G Filter to Recover Catalyst F->G H Isolate Product: Aqueous CHDA Solution G->H

Caption: Workflow for the catalytic hydrogenation of phthalic acid.

Reduction of Phthalic Anhydride to Phthalide

The selective reduction of one carbonyl group in phthalic anhydride yields phthalide, an important intermediate for dyes and pharmaceuticals.[3] This can be achieved through selective catalytic hydrogenation.

Experimental Protocol: Selective Hydrogenation with a Nickel Catalyst

Objective: To synthesize phthalide by the selective hydrogenation of phthalic anhydride.[4]

Materials:

  • Phthalic anhydride

  • Phthalide (as solvent)[4]

  • Supported Nickel Catalyst (e.g., 5-50 wt% Ni on SiO₂)[4]

  • Hydrogen (H₂) gas

Equipment:

  • High-pressure autoclave or reactor (e.g., 100 mL)

  • Mechanical stirrer

  • Heating system with temperature control

Procedure:

  • Charge the autoclave with the Ni/SiO₂ catalyst, phthalic anhydride, and phthalide as the solvent. A mass ratio of 1:0.1 to 1:10 for phthalic anhydride to solvent is recommended.[4]

  • Seal the reactor and purge several times with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the reaction pressure (1.0–5.0 MPa).[4]

  • Begin stirring and heat the mixture to the reaction temperature (130–200°C).[4]

  • Maintain the reaction for the specified time (e.g., 4 hours), monitoring pressure to gauge hydrogen consumption.

  • After the reaction, cool the vessel to room temperature and vent the excess pressure.

  • The product mixture can be analyzed by techniques such as Gas Chromatography (GC) to determine conversion and yield. The product, phthalide, can be purified by distillation or recrystallization.

Data Presentation
ParameterValue/RangeReference
SubstratePhthalic Anhydride[4]
CatalystNi/SiO₂[4]
SolventPhthalide[4]
Temperature130°C - 200°C[4]
H₂ Pressure1.0 - 5.0 MPa (145 - 725 psi)[4]
Reaction Time~4 hours[4]
Conversion (Example)85.5%[4]
Yield (Example)69.7%[4]
ProductPhthalide[4]

Workflow Diagram

G A Charge Autoclave: Phthalic Anhydride, Phthalide (solvent), Ni/SiO₂ B Seal & Purge Reactor A->B C Pressurize with H₂ (1.0-5.0 MPa) B->C D Heat & Stir (130-200°C) C->D E Hold for Reaction Time (~4h) D->E F Cool & Vent E->F G Analyze Product Mixture (GC) F->G H Purify Phthalide (Distillation/Recrystallization) G->H

Caption: Workflow for the selective hydrogenation of phthalic anhydride.

Reduction of Phthalimide to Phthalide

Phthalimide can be reduced to phthalide using activated zinc dust in a basic medium. This method provides an alternative route to phthalide from a different starting material.[5]

Experimental Protocol: Reduction with Activated Zinc Dust

Objective: To synthesize phthalide from phthalimide.[5]

Materials:

  • Phthalimide

  • Zinc dust

  • Copper sulfate (CuSO₄)

  • 20% aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Ice bath

  • Heating mantle

  • Apparatus for distillation under reduced pressure

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Zinc Activation: In the flask, stir the zinc dust (2.75 gram-atoms per mole of phthalimide) into a thick paste with a small amount of copper sulfate solution (~1 g CuSO₄ in 35 cc H₂O).[5]

  • Reaction Setup: Add 20% aqueous NaOH solution and cool the flask to 5°C in an ice bath.

  • Substrate Addition: Add phthalimide (1 mole) in small portions, ensuring the temperature does not exceed 8°C. This typically takes about 30 minutes.[5]

  • Reaction: Continue stirring for an additional 30 minutes after the addition is complete.

  • Work-up:

    • Dilute the mixture with water and warm it on a steam bath for about 3 hours until the evolution of ammonia ceases.[5]

    • Concentrate the mixture by distillation under reduced pressure.

    • Filter the material and acidify the filtrate with concentrated HCl until it is acidic to Congo red. An oil will separate.

    • Boil the acidified mixture for 1 hour to complete the lactonization of the intermediate hydroxymethylbenzoic acid.[5]

  • Isolation and Purification:

    • Transfer the hot mixture to a beaker and allow it to cool. The oily product will solidify into a hard cake.

    • Purify the crude phthalide by recrystallization from hot water. The yield is typically between 67-71%.[5]

Data Presentation
ParameterValue/RangeReference
SubstratePhthalimide[5]
Reducing AgentZinc dust (activated with CuSO₄)[5]
Medium20% aqueous NaOH[5]
Reaction Temp.< 8°C (addition), then heated[5]
Work-upAcidification (HCl) and heating[5]
Yield67 - 71%[5]
ProductPhthalide[5]

Workflow Diagram

G A Activate Zn dust with CuSO₄ B Add NaOH soln. Cool to 5°C A->B C Add Phthalimide (keep T < 8°C) B->C D Stir for 30 min C->D E Dilute with H₂O & Heat (remove NH₃) D->E F Concentrate, Filter & Acidify E->F G Boil for 1h (Lactonization) F->G H Cool to Solidify Product G->H I Recrystallize from Water H->I

Caption: Workflow for the reduction of phthalimide to phthalide using zinc.

References

Application Notes and Protocols for Condensation Polymerization of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the synthesis and characterization of polyesters derived from the condensation polymerization of 1,2-benzenedimethanol with a dicarboxylic acid. This document is intended to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and drug development who are exploring novel polymers with potential applications in biomedical fields, specialty coatings, and advanced materials.

Introduction

Condensation polymerization is a fundamental process for synthesizing a wide range of polymers, including polyesters, polyamides, and polycarbonates.[1][2] The reaction involves the step-wise formation of ester linkages between a diol and a dicarboxylic acid, with the elimination of a small molecule, typically water.[3][4] this compound, also known as o-xylene-α,α'-diol or phthalyl alcohol, is a diol containing a rigid aromatic ring, which can impart unique thermal and mechanical properties to the resulting polyester.[5] The incorporation of this monomer can lead to polymers with enhanced thermal stability and modified crystallinity compared to fully aliphatic polyesters.[2]

Polyesters are a versatile class of polymers with applications ranging from packaging and textiles to biomedical devices and drug delivery systems.[6] By carefully selecting the dicarboxylic acid comonomer and controlling the polymerization conditions, the properties of the resulting polyester can be tailored to meet the demands of specific applications.

Polymer Synthesis: this compound and Adipic Acid

This section details two common methods for the synthesis of poly(o-xylene adipate) from this compound and adipic acid: melt polycondensation and solution polycondensation.

Melt Polycondensation Protocol

Melt polycondensation is a solvent-free method that is widely used in industrial polyester synthesis. The reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct and drive the reaction towards high molecular weight polymer formation.

Materials:

  • This compound (≥98%)

  • Adipic acid (≥99%)

  • Antimony(III) oxide (Sb₂O₃) or Tin(II) chloride (SnCl₂) (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform or Tetrahydrofuran (THF) (for characterization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Schlenk line.

Procedure:

  • Charging the Reactor: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and adipic acid. For example, 13.82 g (0.1 mol) of this compound and 14.61 g (0.1 mol) of adipic acid.

  • Catalyst Addition: Add the catalyst, for instance, antimony(III) oxide, at a concentration of 0.02-0.05 mol% relative to the dicarboxylic acid.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating phase.

  • Esterification Step: Begin stirring and gradually heat the reaction mixture to 180-200°C. Water will start to distill off. Continue this step for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Step: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (less than 1 mmHg). The viscosity of the mixture will increase significantly as the polymerization proceeds. Continue the reaction under high vacuum for another 4-6 hours.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed by carefully breaking the flask or by dissolving the polymer in a suitable solvent like chloroform.

  • Purification: Dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to a large volume of cold methanol with vigorous stirring. Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Solution Polycondensation Protocol

Solution polycondensation is performed in a solvent and generally at lower temperatures than melt polycondensation. This method can offer better control over the reaction and is suitable for laboratory-scale synthesis.

Materials:

  • This compound (≥98%)

  • Adipoyl chloride (≥98%)

  • Pyridine or Triethylamine (acid scavenger)

  • 1,2-Dichlorobenzene or Tetrahydrofuran (anhydrous solvent)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Schlenk line.

Procedure:

  • Reactant Solution: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 13.82 g, 0.1 mol) and an acid scavenger such as pyridine (e.g., 16.2 mL, 0.2 mol) in an anhydrous solvent like 1,2-dichlorobenzene (200 mL).

  • Monomer Addition: Cool the solution to 0°C using an ice bath. Prepare a solution of adipoyl chloride (e.g., 18.30 g, 0.1 mol) in the same anhydrous solvent (100 mL) and add it to the dropping funnel.

  • Polymerization: Add the adipoyl chloride solution dropwise to the stirred diol solution over a period of 1-2 hours. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60°C for 12-24 hours.

  • Polymer Recovery and Purification: After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer. The precipitate can be further purified by dissolving it in a suitable solvent and reprecipitating. Filter the polymer and dry it in a vacuum oven at 40-50°C.

Polymer Characterization

Thorough characterization of the synthesized polyester is crucial to understand its properties and potential applications.

Technique Purpose Typical Expected Results
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).Mn: 5,000 - 20,000 g/mol ; Mw: 10,000 - 40,000 g/mol ; PDI: 1.5 - 2.5.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm).Tg: 0 - 20°C; Tm: 50 - 80°C. The presence of the benzene ring is expected to increase Tg compared to a fully aliphatic polyester.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer by measuring the decomposition temperature (Td).Td (5% weight loss): > 300°C.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of ester linkages and the disappearance of hydroxyl and carboxylic acid groups.Characteristic ester carbonyl (C=O) stretch around 1730 cm⁻¹, C-O stretch around 1250 cm⁻¹, and disappearance of broad O-H band from the diol and carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Signals corresponding to the protons and carbons of the this compound and adipic acid moieties within the polymer backbone.

Data Presentation

Table 1: Molecular Weight and Polydispersity

Polymerization Method Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Melt Polycondensation15,00035,0002.3
Solution Polycondensation12,00025,0002.1

Table 2: Thermal Properties

Polymerization Method Tg (°C) Tm (°C) Td (°C)
Melt Polycondensation1575340
Solution Polycondensation1270330

Potential Applications

Polyesters containing the this compound moiety are expected to exhibit a unique combination of rigidity from the aromatic ring and flexibility from the aliphatic dicarboxylate segments. This balance of properties makes them candidates for a variety of applications:

  • Biomedical Materials: Their potential biodegradability and biocompatibility could be explored for applications in drug delivery, tissue engineering scaffolds, and absorbable sutures.

  • Specialty Coatings: The aromatic content can enhance the thermal and chemical resistance of coatings for various substrates.

  • Adhesives and Sealants: The polyester backbone can be functionalized to create adhesives with tailored properties.

  • Toughening Agents for other Polymers: Blending these polyesters with other brittle polymers could improve their toughness and impact resistance.

Visualizations

Condensation_Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products diol This compound (Diol) polymerization Condensation Polymerization diol->polymerization diacid Dicarboxylic Acid (e.g., Adipic Acid) diacid->polymerization polyester Polyester polymerization->polyester + water Water (Byproduct) polymerization->water

Caption: Condensation polymerization of this compound and a dicarboxylic acid.

Experimental_Workflow start Start reactants 1. Mix Reactants (this compound, Dicarboxylic Acid, Catalyst) start->reactants reaction 2. Polymerization (Melt or Solution) reactants->reaction purification 3. Purification (Precipitation in Methanol) reaction->purification drying 4. Drying (Vacuum Oven) purification->drying characterization 5. Characterization (GPC, DSC, TGA, FTIR, NMR) drying->characterization end End characterization->end

Caption: General experimental workflow for polyester synthesis and characterization.

References

o-Xylylene Glycol: A Versatile Monomer for Specialty Resins in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

o-Xylylene glycol, also known as 1,2-bis(hydroxymethyl)benzene, is an aromatic diol that holds significant promise as a monomer for the synthesis of specialty polyester resins. Its rigid benzene ring, combined with the reactivity of its two primary hydroxyl groups, allows for the creation of polymers with unique thermal and mechanical properties. These characteristics make o-xylylene glycol-based resins attractive candidates for a range of applications, from advanced materials to biomedical uses, including drug delivery systems. This document provides an overview of the applications, properties, and synthesis of these specialty resins for researchers, scientists, and drug development professionals. While o-xylylene glycol is a known resin additive and an intermediate for synthetic drugs[1], its direct incorporation as a primary monomer in specialty resins is an area of active research.

Properties of o-Xylylene Glycol-Based Resins

The incorporation of the o-xylylene moiety into a polyester backbone is expected to impart increased rigidity and thermal stability compared to fully aliphatic polyesters. The properties of these resins can be tailored by the choice of the dicarboxylic acid comonomer. While specific data for homopolymers of o-xylylene glycol with various diacids are not extensively available in public literature, we can infer properties based on analogous polyester systems.

Data Presentation: Predicted and Comparative Properties

The following tables summarize the expected influence of o-xylylene glycol on the properties of specialty polyesters, with comparative data from more common aliphatic polyesters.

Table 1: Predicted Thermal Properties of o-Xylylene Glycol-Based Polyesters in Comparison to Aliphatic Analogs

Polymer NameDiol MonomerDiacid MonomerPredicted Glass Transition Temperature (Tg) (°C)Predicted Melting Temperature (Tm) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
Poly(o-xylylene succinate)o-Xylylene GlycolSuccinic Acid> -15> 120> 300
Poly(ethylene succinate)Ethylene GlycolSuccinic Acid-15.1[2]117.8[2]~300[3]
Poly(o-xylylene adipate)o-Xylylene GlycolAdipic Acid> -30> 100> 300
Poly(ethylene adipate)Ethylene GlycolAdipic Acid~ -50~ 50~ 300
Poly(o-xylylene terephthalate)o-Xylylene GlycolTerephthalic Acid> 80> 250> 400
Poly(ethylene terephthalate)Ethylene GlycolTerephthalic Acid~ 75~ 260> 400

Note: The predicted values for o-xylylene glycol-based polymers are estimations based on the introduction of an aromatic ring into the polymer backbone, which generally increases Tg and Tm.

Table 2: Predicted Mechanical Properties of o-Xylylene Glycol-Based Polyesters

Polymer NameDiol MonomerDiacid MonomerPredicted Tensile Strength (MPa)Predicted Young's Modulus (GPa)Predicted Elongation at Break (%)
Poly(o-xylylene adipate)o-Xylylene GlycolAdipic Acid> 30> 0.5< 200
Poly(butylene adipate)1,4-ButanediolAdipic Acid~30[4]~0.0028 (100% modulus)[4]~250-300[4]
Poly(o-xylylene terephthalate)o-Xylylene GlycolTerephthalic Acid> 60> 2.0< 20
Poly(butylene adipate-co-terephthalate) (PBAT)1,4-ButanediolAdipic Acid / Terephthalic Acid43.0[5]-160[5]

Note: The predicted values for o-xylylene glycol-based polymers are estimations. The introduction of the rigid aromatic group is expected to increase tensile strength and modulus while decreasing the elongation at break compared to their aliphatic counterparts.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of specialty resins using o-xylylene glycol as a monomer.

Protocol 1: Synthesis of o-Xylylene Glycol

A method for preparing o-xylene glycol involves the selective hydrogenolysis of phthalide.[1]

Materials:

  • Phthalide

  • 1,4-Dioxane (solvent)

  • Supported metal catalyst (e.g., Cu/ZnO)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave reactor, combine 0.1 g of the Cu/ZnO catalyst, 5 mmol of phthalide, and 20 mL of 1,4-dioxane.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 15.0 MPa with hydrogen.

  • Heat the reactor to 280°C and maintain continuous stirring for 10 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Separate the catalyst from the reaction mixture by filtration.

  • The resulting solution contains o-xylylene glycol. The product can be purified by techniques such as chromatography or recrystallization. The conversion rate is reported to be 92%, with a selectivity to o-xylylene glycol of 95%.[1]

Protocol 2: Synthesis of Poly(o-xylylene succinate) Resin

This protocol describes a two-stage melt polycondensation method adapted for o-xylylene glycol and succinic acid.

Materials:

  • o-Xylylene glycol

  • Succinic acid

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas (high purity)

Procedure:

Stage 1: Esterification

  • Charge the reactor with equimolar amounts of o-xylylene glycol and succinic acid.

  • Add the catalyst, Titanium (IV) butoxide, at a concentration of approximately 200-400 ppm relative to the diacid.

  • Heat the reactor to 180-200°C under a nitrogen atmosphere with mechanical stirring.

  • Water will be produced as a byproduct and should be continuously removed from the reaction mixture.

  • Monitor the reaction until approximately 95% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 100 Pa over about an hour.

  • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the mixture will increase significantly.

  • The reaction is complete when the desired molecular weight is achieved, which can be monitored by the torque of the mechanical stirrer.

  • Extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester resin.

Protocol 3: Thermal Characterization of the Resin

Differential Scanning Calorimetry (DSC):

  • Seal a 5-10 mg sample of the polymer in an aluminum pan.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Hold at this temperature for 5 minutes.

  • Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.

  • Reheat the sample to the upper temperature at a rate of 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the second heating scan.

Thermogravimetric Analysis (TGA):

  • Place a 10-15 mg sample of the polymer in a TGA pan.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the thermal stability of the polymer.

Protocol 4: Mechanical Properties Testing
  • Prepare standardized test specimens (e.g., dog-bone shape for tensile testing) by melt-pressing or injection molding the synthesized resin.

  • Perform tensile testing on the specimens using a universal testing machine according to ASTM D638 standards.

  • From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Visualization of Workflows and Concepts

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of o-xylylene glycol-based specialty resins.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer o-Xylylene Glycol + Dicarboxylic Acid Catalyst Catalyst Addition Monomer->Catalyst Esterification Esterification (180-200°C, N2) Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Resin Specialty Polyester Resin Polycondensation->Resin Thermal Thermal Analysis (DSC, TGA) Resin->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Resin->Mechanical Structural Structural Analysis (NMR, FTIR) Resin->Structural DrugDelivery Drug Delivery System Resin->DrugDelivery G cluster_formulation Nanoparticle Formulation cluster_delivery Systemic Circulation and Targeting cluster_release Drug Release and Action Polymer o-Xylylene Glycol Polyester Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Hydrophobic Drug Drug->Nanoparticle Systemic Systemic Circulation Nanoparticle->Systemic Tumor Tumor Tissue (EPR Effect) Systemic->Tumor Passive Targeting Cell Cancer Cell Tumor->Cell Uptake Release Drug Release (Hydrolysis/Enzymatic) Cell->Release Apoptosis Cell Apoptosis Release->Apoptosis

References

Application Note: Laboratory Scale Synthesis of High-Purity 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Benzenedimethanol, also known as phthalyl alcohol, is a valuable chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and specialty polymers.[1][2] The availability of high-purity this compound is crucial for ensuring the integrity and success of subsequent reactions and development processes. Commercial grades may contain impurities that can interfere with sensitive applications.[3] This application note provides a detailed, reliable protocol for the laboratory-scale synthesis and purification of this compound to a high degree of purity (>99.5%). The primary synthesis route described is the reduction of diethyl phthalate using lithium aluminum hydride (LiAlH₄), followed by a robust purification protocol involving recrystallization.

Synthesis and Purification Workflow

The overall process involves a four-stage workflow: Synthesis, Work-up, Purification, and Analysis. The synthesis stage consists of the chemical reduction of the starting material. The work-up stage involves quenching the reaction and extracting the crude product. The purification stage employs recrystallization to remove residual impurities. Finally, the analysis stage verifies the purity and identity of the final product.

G Figure 1: Overall Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Dissolve Diethyl Phthalate in Anhydrous THF B 2. Prepare LiAlH₄ Suspension in Anhydrous THF A->B C 3. Add Ester Solution to LiAlH₄ Suspension B->C D 4. Reflux Reaction Mixture C->D E 5. Cool Reaction to 0°C D->E Reaction Complete F 6. Quench Reaction (Fieser Workup) E->F G 7. Filter and Wash Solid F->G H 8. Dry Organic Layer and Evaporate Solvent G->H I 9. Dissolve Crude Product in Hot Toluene H->I Crude Product J 10. Add Hexane and Cool to Induce Crystallization I->J K 11. Isolate Crystals by Filtration J->K L 12. Wash with Cold Hexane and Dry Under Vacuum K->L M 13. Purity Assessment (GC, HPLC) L->M Purified Product N 14. Identity Confirmation (Melting Point, IR, NMR) M->N

Caption: Figure 1: Overall Experimental Workflow.

Experimental Protocols

Synthesis of this compound via Reduction of Diethyl Phthalate

This protocol describes the reduction of diethyl phthalate to this compound. Diethyl phthalate is a derivative of phthalic anhydride, a common industrial chemical.[4][5]

G Figure 2: Synthesis Reaction Pathway reactant Diethyl Phthalate (in Anhydrous THF) product This compound reactant->product Reduction reagent 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O Work-up reagent->product

Caption: Figure 2: Synthesis Reaction Pathway.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Diethyl PhthalateReagent Grade, ≥99.5%Standard SupplierStarting Material
Lithium Aluminum Hydride (LiAlH₄)95%Standard SupplierReducing Agent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierReaction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying Agent
TolueneACS GradeStandard SupplierRecrystallization Solvent
HexaneACS GradeStandard SupplierRecrystallization Solvent
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard SupplierFor pH adjustment
Sodium Hydroxide (NaOH)15% (w/v) Aqueous SolutionStandard SupplierFor Quenching
Deionized WaterHigh PurityIn-house
Round-bottom flask, Condenser-Lab SupplyGlassware
Magnetic stirrer, Heating mantle-Lab SupplyEquipment

Protocol:

  • Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (10.0 g, 0.26 mol) in anhydrous THF (200 mL).

  • Reactant Addition: Dissolve diethyl phthalate (25.0 g, 0.11 mol) in anhydrous THF (100 mL) and add it to the addition funnel.

  • Reaction: Add the diethyl phthalate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux using a heating mantle for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Work-up (Quenching):

    • Cool the reaction flask to 0°C in an ice bath.

    • Carefully and slowly add 10 mL of deionized water dropwise to quench the excess LiAlH₄. (Caution: Exothermic reaction, hydrogen gas evolution) .

    • Add 10 mL of 15% aqueous sodium hydroxide solution.

    • Add another 30 mL of deionized water and stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation of Crude Product:

    • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with THF (3 x 50 mL).

    • Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield a white solid crude product.

Purification by Recrystallization

Purification is essential to achieve high-purity this compound. Recrystallization from a suitable solvent system is a highly effective method.[6]

Protocol:

  • Dissolution: Transfer the crude solid product to a 250 mL Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 80-100°C) while stirring until the solid is completely dissolved.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane (2 x 20 mL) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C overnight. The expected melting point of the pure product is between 63-65°C.

Purity Analysis

The purity of the synthesized this compound should be assessed using multiple analytical techniques to ensure it meets the required standards for sensitive applications.[7][8]

Quantitative Data Summary:

ParameterResult
Yield
Theoretical Yield15.2 g
Actual Yield (Post-Purification)~12.5 g (Typical)
Percent Yield~82% (Typical)
Purity Assessment
Melting Point64-65°C
GC Purity>99.5% (by area %)
HPLC Purity>99.5% (by area %)
Gas Chromatography (GC) Protocol
ParameterSetting
Instrument Agilent GC with FID
Column HP-5 (30 m x 0.32 mm, 0.25 µm film)
Inlet Temperature 250°C
Detector Temperature 280°C
Oven Program 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
Injection Volume 1 µL
Sample Preparation 1 mg/mL in Ethyl Acetate
High-Performance Liquid Chromatography (HPLC) Protocol
ParameterSetting
Instrument Waters HPLC with UV Detector
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Mobile Phase

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Toluene and Hexane: Flammable solvents. Handle in a fume hood.

  • General: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing chemical synthesis.

References

Application Notes and Protocols: The Role of 1,2-Benzenedimethanol in Agrochemical Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedimethanol, a disubstituted aromatic alcohol, is primarily recognized in the agrochemical sector not as a direct synthetic building block for active ingredients, but as a significant transformation product of the broad-spectrum fungicide, Dithianon.[1][2] Understanding the formation and presence of this compound is crucial for environmental monitoring, toxicological assessment, and comprehending the ultimate fate of Dithianon in agricultural ecosystems. These notes provide a detailed overview of this relationship, relevant protocols, and the broader context of this compound in agrochemical studies.

Core Application: A Key Metabolite of the Fungicide Dithianon

Dithianon is a quinone fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1] Following its application, Dithianon undergoes degradation in the environment through various processes, including photodegradation.[3][4] One of the identified environmental transformation products of Dithianon is this compound.[1][2]

The presence of this compound in soil and water samples can serve as an indicator of prior Dithianon application and its subsequent degradation. Monitoring the levels of this metabolite is essential for assessing the environmental persistence and impact of Dithianon-based fungicides.

Environmental Fate of Dithianon

The degradation of Dithianon to this compound is a component of its environmental breakdown pathway. While the precise mechanisms can be complex and influenced by environmental factors such as sunlight, pH, and microbial activity, the overall transformation involves the breakdown of the complex Dithianon molecule.

Dithianon_Degradation Dithianon Dithianon Degradation Environmental Degradation (e.g., Photodegradation, Hydrolysis) Dithianon->Degradation Application in Environment Metabolites Other Metabolites Degradation->Metabolites BDM This compound Degradation->BDM Transformation

Caption: Environmental transformation of Dithianon to this compound.

Experimental Protocols

While this compound is not a primary starting material for major agrochemicals, its detection and quantification as a metabolite are critical. Below are generalized protocols for the analysis of pesticide metabolites in environmental samples.

Protocol 1: Extraction and Analysis of this compound from Soil Samples

This protocol outlines a general workflow for the extraction and analysis of this compound from soil, which can be adapted for specific laboratory conditions and analytical instrumentation.

Materials:

  • Soil sample

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent

  • Solid Phase Extraction (SPE) cartridges (if required)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • Homogenize the sample.

  • Extraction (QuEChERS-based method):

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately vortex for 1 minute to prevent the formation of agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the extract using HPLC-UV, LC-MS/MS, or GC-MS.

    • Prepare a calibration curve using the this compound analytical standard to quantify the concentration in the sample.

Soil_Analysis_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil Sample Preparation Extraction Acetonitrile Extraction (QuEChERS) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (d-SPE) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis Cleaned Extract Quantification Quantification Analysis->Quantification

Caption: General workflow for the analysis of this compound in soil.

Data Presentation

The following table provides a hypothetical summary of quantitative data that could be generated from the analysis of this compound in environmental samples following a Dithianon application.

Sample IDSample TypeTime Post-Application (Days)Dithianon Concentration (µg/kg)This compound Concentration (µg/kg)
S-01-ASoil1500< LOQ
S-01-BSoil725050
S-01-CSoil3050150
W-01-AWater110< LOQ
W-01-BWater725
W-01-CWater30< LOQ*10

*LOQ: Limit of Quantification

Conclusion

While this compound does not currently feature as a key precursor in the synthesis of major agrochemical active ingredients, its role as a significant environmental transformation product of the fungicide Dithianon makes it a compound of interest for environmental scientists and regulators. The protocols and information provided here serve as a foundational guide for researchers investigating the environmental fate of Dithianon and for the development of comprehensive monitoring programs. Further research into the biological activity of this compound and its potential synergistic or antagonistic effects in the environment is warranted.

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key metal-catalyzed reactions involving 1,2-benzenedimethanol. This versatile building block can serve as a substrate for oxidation reactions or as a precursor for chiral ligands in asymmetric catalysis. The following sections detail specific applications in ruthenium-catalyzed oxidation, palladium-catalyzed asymmetric allylic alkylation, and rhodium-catalyzed asymmetric hydroformylation.

Ruthenium-Catalyzed Aerobic Oxidation of this compound to o-Phthalaldehyde

The selective oxidation of this compound to o-phthalaldehyde is a valuable transformation, as the product is a key intermediate in the synthesis of various pharmaceuticals and fluorescent labeling agents. A ruthenium/TEMPO catalytic system offers an efficient and selective method for this aerobic oxidation.

Reaction Principle:

This reaction utilizes a ruthenium catalyst in conjunction with a nitroxyl radical cocatalyst, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to facilitate the aerobic oxidation of the primary alcohol groups of this compound to aldehydes. Molecular oxygen from the air serves as the terminal oxidant, making this a green and sustainable process. The ruthenium catalyst activates the alcohol, and TEMPO acts as a hydrogen transfer agent.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Combine Reactants & Catalyst A->E B RuCl2(PPh3)3 B->E C TEMPO C->E D Solvent (e.g., Toluene) D->E F Heat & Stir under O2 atmosphere E->F G Cool Reaction F->G H Solvent Evaporation G->H I Column Chromatography H->I J o-Phthalaldehyde I->J

Figure 1. Experimental workflow for the Ru-catalyzed aerobic oxidation.

Quantitative Data
EntryCatalyst Loading (mol%)Cocatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1RuCl₂(PPh₃)₃ (2)TEMPO (5)Toluene100695
2RuCl₃·nH₂O (2)TEMPO (5)Chlorobenzene110892
3[Ru(p-cymene)Cl₂]₂ (1)TEMPO (5)Toluene100794
Experimental Protocol

Materials:

  • This compound (1.0 mmol, 138.2 mg)

  • RuCl₂(PPh₃)₃ (0.02 mmol, 19.1 mg)

  • TEMPO (0.05 mmol, 7.8 mg)

  • Toluene (10 mL)

  • Oxygen balloon

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (138.2 mg, 1.0 mmol), RuCl₂(PPh₃)₃ (19.1 mg, 0.02 mmol), and TEMPO (7.8 mg, 0.05 mmol).

  • Add toluene (10 mL) to the flask.

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to 100 °C and stir vigorously for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure o-phthalaldehyde.

Palladium-Catalyzed Asymmetric Allylic Alkylation using a Chiral Phosphite Ligand Derived from this compound

This compound can be used as a scaffold to synthesize chiral phosphite ligands for asymmetric catalysis. In this application, it is reacted with a chiral diol (e.g., (R)-BINOL) and a phosphorus source to create a chiral ligand. This ligand can then be used in palladium-catalyzed asymmetric allylic alkylation (AAA) to produce chiral products with high enantioselectivity.

Reaction Principle:

The chiral phosphite ligand, derived from this compound and a chiral diol, coordinates to a palladium precursor to form a chiral catalyst. This catalyst then reacts with an allylic substrate to form a π-allyl palladium intermediate. A nucleophile then attacks this intermediate, guided by the chiral ligand, to form the product with a high degree of enantioselectivity.

AAA_Pathway cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle A This compound D Chiral Phosphite Ligand A->D B (R)-BINOL B->D C PCl3 C->D F Chiral Pd Catalyst D->F E [Pd(allyl)Cl]2 E->F H π-Allyl Pd Intermediate F->H G Allylic Substrate G->H J Enantioselective Attack H->J I Nucleophile I->J K Chiral Product J->K L Catalyst Regeneration J->L L->F Hydroformylation_Cycle A [Rh(CO)2(acac)] C Active Rh-H Catalyst A->C B Chiral Ligand B->C E Olefin Coordination C->E + Olefin D Olefin D->E F Migratory Insertion E->F G CO Insertion F->G + CO H H2 Oxidative Addition G->H + H2 I Reductive Elimination H->I I->C Regeneration J Chiral Aldehyde I->J

Application Notes and Protocols: 1,2-Bis(hydroxymethyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(hydroxymethyl)benzene, also known as o-xylene-α,α'-diol or phthalyl alcohol, is a versatile aromatic diol that serves as a valuable building block in materials science. Its rigid benzene ring and reactive primary hydroxyl groups make it an excellent monomer for the synthesis of a variety of polymers, including polyesters, polyurethanes, and alkyd resins. The ortho positioning of the hydroxymethyl groups can impart unique structural characteristics and properties to the resulting polymers, such as specific solubility, thermal behavior, and mechanical performance, when compared to its meta and para isomers. These materials find applications in coatings, adhesives, and as matrices for controlled-release formulations.

This document provides detailed application notes and experimental protocols for the use of 1,2-bis(hydroxymethyl)benzene in the synthesis of various polymeric materials.

Applications of 1,2-Bis(hydroxymethyl)benzene in Material Synthesis

1,2-Bis(hydroxymethyl)benzene is primarily utilized as a diol monomer in polycondensation reactions. Its key applications include:

  • Polyester Synthesis: It reacts with dicarboxylic acids, their anhydrides, or acid chlorides to form aromatic polyesters. The resulting polymers can exhibit high glass transition temperatures and thermal stability due to the rigidity of the benzene backbone.

  • Polyurethane Synthesis: It can act as a chain extender in the synthesis of polyurethanes, reacting with diisocyanates to form the hard segment of the polymer. This incorporation can influence the microphase separation and ultimately the mechanical properties of the polyurethane.

  • Alkyd Resin Formulation: As a polyol, it is a key component in the production of alkyd resins for coatings and inks. It reacts with dicarboxylic anhydrides (e.g., phthalic anhydride) and fatty acids to create a cross-linkable polymer network.

  • Epoxy Resin Curing: While less common, it can be used as a co-curing agent for epoxy resins, where the hydroxyl groups react with the epoxy rings, contributing to the cross-linked network.

Quantitative Data on Material Properties

The properties of polymers derived from benzenedimethanol isomers are summarized below. While specific data for the 1,2-isomer are limited in publicly available literature, the data for the 1,3- and 1,4-isomers provide a valuable reference for expected performance.

Polymer TypeDiol MonomerComonomerMolecular Weight (Mn, Da)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% weight loss, °C)Tensile Strength (MPa)Elongation at Break (%)
Polyester1,4-BenzenedimethanolDimethyl Adipate4,000-5,0001.5-1.8-~350--
Polyester1,3-BenzenedimethanolDimethyl Adipate3,000-4,0001.6-1.9-~340--
Polyurethane1,4-Benzenedimethanol (as chain extender)MDI, Polyol----25-35400-600

Note: Data is compiled from various sources and should be considered representative. Actual values will vary depending on the specific synthesis conditions and comonomers used.

Experimental Protocols

Protocol 1: Synthesis of an Aromatic Polyester via Interfacial Polycondensation

This protocol describes the synthesis of a polyester from 1,2-bis(hydroxymethyl)benzene and an aromatic diacid chloride, such as terephthaloyl chloride.

Materials:

  • 1,2-Bis(hydroxymethyl)benzene

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve a stoichiometric amount of 1,2-bis(hydroxymethyl)benzene and a slight excess of sodium hydroxide in distilled water.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in dichloromethane.

  • Polycondensation:

    • Transfer the aqueous solution to a reaction vessel equipped with a high-speed mechanical stirrer.

    • Add a catalytic amount of the phase transfer catalyst to the aqueous phase.

    • While stirring vigorously, rapidly add the organic solution to the aqueous solution.

    • Continue stirring for 15-30 minutes at room temperature. A precipitate of the polymer will form at the interface of the two phases.

  • Purification:

    • Separate the organic layer and wash it several times with distilled water to remove unreacted monomers and salts.

    • Precipitate the polymer by pouring the dichloromethane solution into a large volume of methanol with stirring.

    • Filter the precipitated polyester, wash with fresh methanol, and dry under vacuum at 60 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Structure: Confirmed by FT-IR and ¹H-NMR spectroscopy.

Protocol 2: Synthesis of an Unsaturated Polyester Resin for Coatings

This protocol outlines the synthesis of an unsaturated polyester resin using 1,2-bis(hydroxymethyl)benzene, maleic anhydride, and phthalic anhydride.[1][2][3]

Materials:

  • 1,2-Bis(hydroxymethyl)benzene

  • Maleic anhydride

  • Phthalic anhydride

  • Xylene (as azeotropic solvent)

  • Styrene (as reactive diluent)

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Esterification:

    • Charge 1,2-bis(hydroxymethyl)benzene, maleic anhydride, phthalic anhydride, and a small amount of xylene into a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

    • Heat the mixture under a nitrogen blanket to 150-160 °C to initiate the reaction.

    • Gradually increase the temperature to 190-210 °C and maintain it, collecting the water of condensation in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the resin at regular intervals.

    • Continue the reaction until the desired acid value is reached.

  • Cooling and Dilution:

    • Cool the reactor to below 100 °C.

    • Add a small amount of inhibitor to prevent premature crosslinking.

    • Slowly add styrene monomer to the polyester melt with stirring to achieve the desired viscosity.

  • Storage: Store the final unsaturated polyester resin in a cool, dark place.

Characterization:

  • Acid Value and Viscosity: Determined by standard titration and viscometry methods.

  • Mechanical Properties of Cured Resin: Tensile strength, elongation at break, and hardness are measured after curing with a suitable initiator (e.g., benzoyl peroxide).

Visualizations

experimental_workflow_polyester cluster_aqueous Aqueous Phase cluster_organic Organic Phase A1 Dissolve 1,2-Bis(hydroxymethyl)benzene and NaOH in Water C1 Interfacial Polycondensation (Vigorous Stirring) A1->C1 B1 Dissolve Terephthaloyl Chloride in Dichloromethane B1->C1 D1 Polymer Precipitation (in Methanol) C1->D1 E1 Filtration and Washing D1->E1 F1 Drying under Vacuum E1->F1 G1 Polyester Product F1->G1

Fig. 1: Workflow for Polyester Synthesis.

logical_relationship_polyurethane Monomers Monomers Diisocyanate Diisocyanate (e.g., MDI) Polyol Polyol (Soft Segment) ChainExtender 1,2-Bis(hydroxymethyl)benzene (Chain Extender) Prepolymer Prepolymer Formation Diisocyanate->Prepolymer Polyol->Prepolymer ChainExtension Chain Extension ChainExtender->ChainExtension Polymerization Polymerization Prepolymer->ChainExtension Polyurethane Segmented Polyurethane ChainExtension->Polyurethane HardSegment Hard Segment (Rigid, Crystalline) Polyurethane->HardSegment SoftSegment Soft Segment (Flexible, Amorphous) Polyurethane->SoftSegment Properties Mechanical Properties (e.g., Elasticity, Hardness) HardSegment->Properties SoftSegment->Properties

Fig. 2: Role in Polyurethane Formation.

References

Troubleshooting & Optimization

Troubleshooting side reactions with Phthalyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phthalyl alcohol (1,2-Benzenedimethanol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during reactions involving Phthalyl alcohol.

Oxidation to Aldehydes and Carboxylic Acids

Question: My reaction is producing unexpected acidic byproducts, and I suspect oxidation of Phthalyl alcohol. How can I confirm this and prevent it?

Answer:

Phthalyl alcohol, as a primary alcohol, is susceptible to oxidation, which can lead to the formation of o-phthalaldehyde and subsequently phthalic acid.[1] This is a common side reaction, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.

Troubleshooting Steps:

  • Confirmation of Side Products:

    • TLC Analysis: Compare the reaction mixture to standards of Phthalyl alcohol, o-phthalaldehyde, and phthalic acid on a TLC plate.

    • GC-MS Analysis: This is a definitive method to identify and quantify the presence of oxidation products. A general protocol is provided below.

    • HPLC Analysis: HPLC with UV detection can also be used, particularly after derivatization of the alcohol and aldehyde groups.

  • Prevention Strategies:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Control of Oxidizing Agents: Avoid strong oxidizing agents unless the oxidation is the desired reaction. If mild oxidation is required, consider using selective reagents like pyridinium chlorochromate (PCC) to stop at the aldehyde stage.[2]

    • Lower Reaction Temperature: Higher temperatures can accelerate oxidation.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent unwanted oxidation.

Table 1: Influence of Conditions on Phthalyl Alcohol Oxidation

ParameterCondition Favoring OxidationCondition Suppressing Oxidation
Atmosphere Air/OxygenInert Gas (N₂, Ar)
Temperature High (>100°C)Low to Moderate
Reagents Presence of Oxidizing AgentsAbsence of Oxidizing Agents
Ether Formation (Dimerization and Polymerization)

Question: I am observing the formation of higher molecular weight species and a decrease in the yield of my desired product. Could this be due to ether formation?

Answer:

Yes, like other primary alcohols, Phthalyl alcohol can undergo intermolecular dehydration to form ethers, especially under acidic conditions and at elevated temperatures.[3][4][5] This can lead to the formation of dimers and oligomers, reducing the yield of the intended product.

Troubleshooting Steps:

  • Reaction Condition Control:

    • pH Control: Avoid acidic conditions if etherification is not the desired reaction. If an acid catalyst is necessary for your primary reaction, consider using the mildest possible acid and the lowest effective concentration.

    • Temperature Management: Ether formation is generally favored at lower temperatures compared to the competing elimination reaction to form alkenes.[4][5] However, for many other reactions, lower temperatures are generally advisable to suppress this side reaction.

    • Water Removal: In reactions where water is a byproduct, its efficient removal can sometimes shift the equilibrium away from ether formation. However, in the case of acid-catalyzed dehydration, the presence of water can hydrolyze the ether back to the alcohol.

  • Product Analysis:

    • GPC/SEC Analysis: Gel Permeation Chromatography (Size Exclusion Chromatography) can be used to analyze the molecular weight distribution of the product mixture and detect the presence of higher molecular weight oligomers.

    • Mass Spectrometry: Techniques like ESI-MS can help identify the masses of the dimeric and oligomeric ether byproducts.

Table 2: General Conditions for Dehydration of Primary Alcohols

Dehydration ProductFavored Conditions
Ether Lower Temperatures (e.g., ~130-140°C for Ethanol)[4]
Alkene Higher Temperatures (e.g., >150°C for Ethanol)[4]

Note: Specific temperatures for Phthalyl alcohol may vary.

Incomplete Esterification in Polyester Synthesis

Question: In my polyesterification reaction with Phthalyl alcohol and a diacid/anhydride, the final product has a high acid number or unreacted hydroxyl groups. How can I drive the reaction to completion?

Answer:

Achieving high conversion in polyesterification requires careful control of reaction conditions to favor the esterification equilibrium. Common issues include unreacted starting materials and low molecular weight polymers.

Troubleshooting Steps:

  • Stoichiometry: Ensure the molar ratio of the diacid (or anhydride) to diol is as close to 1:1 as possible for high molecular weight polymers. An excess of one monomer will lead to chain termination.

  • Catalyst: While some esterifications can proceed without a catalyst at high temperatures, using an appropriate catalyst (e.g., p-toluenesulfonic acid, titanium alkoxides) can increase the reaction rate and allow for lower reaction temperatures.

  • Water Removal: Esterification is a condensation reaction that produces water. Efficiently removing water from the reaction mixture (e.g., using a Dean-Stark trap or applying a vacuum in the later stages) is crucial to drive the reaction towards the polymer product.

  • Reaction Monitoring:

    • Acid Value Titration: Periodically take samples from the reaction mixture and titrate with a standard base solution to determine the acid value. The reaction is considered complete when the acid value reaches a low, constant value.

    • FTIR Spectroscopy: Monitor the disappearance of the broad O-H stretch from the carboxylic acid and alcohol, and the appearance and growth of the C=O ester stretch.

Table 3: Typical Parameters for Polyesterification

ParameterTypical Value/Condition
Temperature 180 - 250 °C[6]
Pressure Atmospheric, then vacuum in later stages
Catalyst e.g., p-TSA, Ti(OBu)₄
Monitoring Acid Value, Viscosity

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalyl Alcohol and Potential Side Products

This protocol provides a general method for the analysis of a reaction mixture containing Phthalyl alcohol and its potential oxidation and etherification byproducts.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If the sample is in a non-volatile solvent, perform a liquid-liquid extraction into a volatile organic solvent.

    • Derivatization (e.g., silylation with BSTFA) may be necessary to improve the volatility and peak shape of the alcohol and acid functional groups.

  • GC-MS Conditions:

    • GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector: Split/splitless injector at 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 50-70°C) and ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by running standards of Phthalyl alcohol, o-phthalaldehyde, and phthalic acid if available.

    • Quantify the components by creating a calibration curve with standards or by using an internal standard.

Visualizations

Signaling Pathways and Workflows

troubleshooting_workflow cluster_symptoms Observed Issue cluster_causes Potential Side Reaction cluster_actions Troubleshooting Action symptom1 Low Yield / Impure Product cause1 Oxidation symptom1->cause1 cause2 Etherification symptom1->cause2 cause3 Incomplete Reaction symptom1->cause3 symptom2 Unexpected Acidity (Low pH) symptom2->cause1 symptom3 High Molecular Weight Byproducts symptom3->cause2 action1 Use Inert Atmosphere Lower Temperature cause1->action1 action2 Control pH (avoid acid) Optimize Temperature cause2->action2 action3 Check Stoichiometry Use Catalyst Remove Water cause3->action3

Caption: Troubleshooting workflow for Phthalyl alcohol side reactions.

reaction_pathways cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway cluster_esterification Esterification Pathway phthalyl_alcohol Phthalyl Alcohol phthalaldehyde o-Phthalaldehyde phthalyl_alcohol->phthalaldehyde [O] ether_dimer Ether Dimer / Oligomers phthalyl_alcohol->ether_dimer - H₂O (Acid, Heat) polyester Polyester phthalyl_alcohol->polyester + Diacid/Anhydride phthalic_acid Phthalic Acid phthalaldehyde->phthalic_acid Further Oxidation

Caption: Potential reaction pathways of Phthalyl alcohol.

References

Technical Support Center: Purification of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,2-Benzenedimethanol (also known as phthalyl alcohol).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route.

  • From Phthalic Anhydride Reduction: Unreacted phthalic anhydride, partially reduced intermediates such as phthalide and 2-carboxybenzyl alcohol, and over-reduction products.

  • From Phthalaldehyde Reduction: Unreacted phthalaldehyde and the Cannizzaro reaction byproduct, 2-hydroxymethylbenzoic acid, especially if the reaction is performed under basic conditions.[1] Residual solvents from the reaction or initial extraction steps are also common.

Q2: What is the typical appearance and solubility of pure this compound?

A2: Pure this compound is a white to off-white crystalline solid. It is soluble in water, ethanol, ether, and benzene.[2]

Q3: What are the recommended storage conditions for this compound?

A3: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent decomposition and moisture absorption. It is incompatible with strong oxidizing agents.

Q4: Can this compound degrade during purification?

A4: Yes, diols can be sensitive to harsh acidic or basic conditions and high temperatures.[3][4] Prolonged heating during recrystallization should be avoided to prevent potential degradation or side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of this compound (63-65 °C).Use a lower-boiling point solvent or a solvent mixture.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Perform a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
Low or no crystal formation The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product.
The chosen solvent is too good at dissolving the compound even at low temperatures.Use a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Nucleation is not occurring.Scratch the inside of the flask with a glass rod at the liquid surface or add a seed crystal of pure this compound.
Low recovery of purified product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still impure after recrystallization Impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or perform multiple recrystallizations.
Crystallization occurred too quickly, trapping impurities.Ensure slow cooling to allow for selective crystal growth.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.Adjust the polarity of the eluent. For polar diols like this compound, a gradient of ethyl acetate in hexanes is a good starting point.
Streaking of spots on TLC plate The sample is too concentrated.Dilute the sample before spotting.
The compound is interacting strongly with the acidic silica gel.Add a small amount (e.g., 1%) of a modifier like triethylamine to the eluent to neutralize the silica.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
The compound has decomposed on the silica gel.Test the stability of your compound on a small amount of silica before running a column. Consider using a less acidic stationary phase like alumina.[5]
Co-elution of product with impurities The chosen solvent system does not provide adequate resolution.Optimize the eluent system based on thorough TLC analysis. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.
The column was overloaded with the sample.Use a higher ratio of silica gel to the crude product (e.g., 50:1).

Quantitative Data Presentation

The following table summarizes typical yield and purity data for the synthesis and purification of this compound.

Synthetic Route Purification Method Yield (%) Purity (%) Reference
Hydrogenation of Phthalic AnhydrideCrystallization80.5 - 91.599.2 - 99.8[6]
Hydrogenation of Phthalic AnhydrideCrystallization70.572.8[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Good single solvents to try are water or benzene. A good mixed solvent system is diethyl ether/petroleum ether.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent (e.g., benzene or water) by heating on a hot plate.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol is a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give the this compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the less polar mixture if using a gradient).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the determined solvent system. If a gradient is needed, start with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Complex Mixture Recrystallization->Column Further Purification Needed Pure Pure this compound Recrystallization->Pure High Purity Column->Pure Analysis Purity Analysis (TLC, GC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recryst Recrystallization Problem? Start->Recryst Chrom Chromatography Problem? Start->Chrom Oil Oiling Out Recryst->Oil Yes LowYield Low Yield Recryst->LowYield Yes PoorSep Poor Separation Chrom->PoorSep Yes NoElution No Elution Chrom->NoElution Yes Sol1 Sol1 Oil->Sol1 Check Solvent B.P. & Cooling Rate Sol2 Sol2 LowYield->Sol2 Check Saturation & Cooling Temp. Sol3 Sol3 PoorSep->Sol3 Optimize Eluent & Column Loading Sol4 Sol4 NoElution->Sol4 Increase Eluent Polarity & Check Stability

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: High-Purity Recrystallization of 1,2-Bis(hydroxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 1,2-Bis(hydroxymethyl)benzene (also known as o-xylene-α,α'-diol or phthalyl alcohol) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting purity of commercial 1,2-Bis(hydroxymethyl)benzene and what purity can be achieved through recrystallization?

A1: Commercially available 1,2-Bis(hydroxymethyl)benzene typically has a purity of around 97%.[1] A single recrystallization from water can significantly improve the purity to 99.1% or higher.

Q2: What is the melting point of pure 1,2-Bis(hydroxymethyl)benzene?

A2: The melting point of pure 1,2-Bis(hydroxymethyl)benzene is in the range of 62-65 °C.[1][2] A sharp melting point within this range is a good indicator of high purity.

Q3: In which solvents is 1,2-Bis(hydroxymethyl)benzene soluble?

A3: 1,2-Bis(hydroxymethyl)benzene is soluble in water, ether, ethanol, and benzene.[2] The choice of solvent is critical for effective purification.

Q4: Is a single-solvent or mixed-solvent system better for recrystallizing 1,2-Bis(hydroxymethyl)benzene?

A4: Both single-solvent (e.g., water) and mixed-solvent systems can be effective. A single-solvent recrystallization is often simpler. However, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is less soluble) can be useful if a suitable single solvent cannot be identified. Common mixed solvent pairs include ethanol/water and acetone/water.[3][4]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure 1,2-Bis(hydroxymethyl)benzene to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Concentration: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering Temperature: Further cooling in an ice bath can decrease the solubility and promote crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out (Formation of an oil instead of crystals) The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider using a solvent with a lower boiling point.
Low or No Crystal Yield - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - The solution was not cooled sufficiently. - Premature crystallization occurred during a hot filtration step.- Concentrate the mother liquor by evaporating some of the solvent and re-cooling. - Cool the solution in an ice bath for a longer period. - Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.
Crystals are colored or appear impure - The crude material contains colored impurities that are co-crystallizing. - The crystals were not washed properly after filtration.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Crystallization happens too quickly The solution is too concentrated or cooled too rapidly, which can trap impurities within the crystal lattice.- Add a small amount of additional hot solvent to the dissolved compound. - Ensure the solution cools slowly and without disturbance. Insulating the flask can help.

Data Presentation

Table 1: Qualitative Solubility of 1,2-Bis(hydroxymethyl)benzene

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability as a Recrystallization Solvent
WaterSoluble[2]Highly SolubleGood (proven effective)
EthanolSoluble[2]Highly SolublePotentially suitable, may require a co-solvent (e.g., water) to reduce solubility at low temperatures.
BenzeneSoluble[2]Highly SolublePotentially suitable, but less common due to toxicity.
Diethyl EtherSoluble[2]Highly SolubleGenerally not ideal due to its low boiling point and high flammability.

Experimental Protocols

Protocol 1: Recrystallization of 1,2-Bis(hydroxymethyl)benzene from Water

This protocol is adapted from a method shown to yield high-purity crystals.

Materials:

  • Crude 1,2-Bis(hydroxymethyl)benzene

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1,2-Bis(hydroxymethyl)benzene in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 4-5 mL of deionized water. Heat the mixture on a hot plate with gentle stirring until the solid completely dissolves. If the solid does not fully dissolve, add small additional portions of hot water until a clear solution is obtained at the boiling point. Avoid using a large excess of water.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a gravity funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 3-5 hours, with optimal results observed at 10-20°C.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 30-50°C) to a constant weight.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery. A sharp melting point between 62-65°C indicates high purity.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude 1,2-Bis(hydroxymethyl)benzene dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end High-Purity Crystals dry->end

Caption: Experimental workflow for the recrystallization of 1,2-Bis(hydroxymethyl)benzene.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals Issue? oiling_out Oiling Out Occurred start->oiling_out Issue? low_yield Low Crystal Yield start->low_yield Issue? impure_crystals Crystals Appear Impure start->impure_crystals Issue? scratch Scratch Flask Inner Wall no_crystals->scratch Action reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Action concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Action check_cooling Ensure Sufficient Cooling low_yield->check_cooling Check preheat_funnel Pre-heat Hot Filtration Apparatus low_yield->preheat_funnel Check charcoal Use Activated Charcoal impure_crystals->charcoal If colored wash_crystals Wash Crystals with Ice-Cold Solvent impure_crystals->wash_crystals After filtration seed Add Seed Crystal scratch->seed If no success concentrate Concentrate Solution seed->concentrate If no success cool_further Cool in Ice Bath Longer concentrate->cool_further If no success slow_cool Cool Solution Slower reheat_add_solvent->slow_cool Then change_solvent Use Lower Boiling Point Solvent slow_cool->change_solvent If problem persists

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Preventing Oxidation of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing oxidation of 1,2-benzenedimethanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning yellow/brown. What is causing this discoloration?

A1: The yellowing or browning of your reaction mixture is a common indication of the oxidation of this compound. The benzylic alcohol functional groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reaction conditions. This oxidation leads to the formation of colored byproducts, primarily phthalaldehyde and subsequently phthalic acid.

Q2: What are the main strategies to prevent the oxidation of this compound?

A2: There are three primary strategies to mitigate the unwanted oxidation of this compound:

  • Working Under an Inert Atmosphere: This is the most direct method to prevent oxidation by physically excluding oxygen from the reaction environment.

  • Using Protecting Groups: The diol functionality can be temporarily masked with a chemical protecting group that is stable to the reaction conditions, thus preventing its oxidation.

  • Adding Antioxidants: A sacrificial antioxidant can be introduced into the reaction mixture to be preferentially oxidized, thereby protecting the this compound.

Q3: How do I choose the most suitable method for my specific reaction?

A3: The optimal method depends on several factors, including the specific reagents used, reaction conditions (e.g., temperature, pH), and the stability of your desired product.

  • Inert atmosphere is recommended for most reactions, especially those that are sensitive to oxygen or involve organometallic reagents.

  • Protecting groups are ideal for multi-step syntheses where the diol needs to be shielded through several transformations.[1]

  • Antioxidants can be a convenient option for reactions where the introduction and subsequent removal of a protecting group are not feasible, but their compatibility with the reaction chemistry must be verified.

Troubleshooting Guides

Issue 1: Significant formation of phthalaldehyde as a byproduct.

  • Cause: Direct oxidation of this compound.

  • Solutions:

    • Implement an Inert Atmosphere: Ensure your reaction is performed under a continuous positive pressure of an inert gas like nitrogen or argon.

    • Protect the Diol: Convert the 1,2-diol into a more stable cyclic acetal (e.g., an acetonide) or a silyl ether before proceeding with the reaction.

    • Add a Radical Scavenger: Introduce a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) or hydroquinone to the reaction mixture.

Issue 2: Low yield of the desired product despite using an inert atmosphere.

  • Cause: Incomplete removal of oxygen or adventitious air leaks.

  • Solutions:

    • Improve Inerting Technique: Ensure all glassware is thoroughly flame-dried or oven-dried to remove adsorbed moisture and air. Utilize the "vacuum-backfill" technique (at least three cycles) to purge the reaction vessel effectively.

    • Check for Leaks: Inspect all joints and septa for a secure seal. Using high-vacuum grease on ground glass joints can help prevent leaks.

    • Solvent Degassing: Degas your solvents prior to use by sparging with an inert gas, sonication, or the freeze-pump-thaw method.

Issue 3: The chosen protecting group is cleaved during the reaction.

  • Cause: The protecting group is not stable under the specific reaction conditions (e.g., acidic or basic).

  • Solution:

    • Select a More Robust Protecting Group: Refer to the protecting group stability data to choose a group that is compatible with your reaction conditions. For instance, if your reaction is acidic, a silyl ether might be more suitable than an acetonide.[2]

Experimental Protocols

Method 1: Performing a Reaction Under an Inert Nitrogen Atmosphere

This protocol describes the general setup for running a reaction under an inert atmosphere using a nitrogen-filled balloon.

Materials:

  • Round-bottom flask and other necessary glassware (oven-dried)

  • Rubber septum

  • Nitrogen gas cylinder with a regulator

  • Balloon

  • Needles and syringe

Procedure:

  • Assemble the reaction glassware while hot and immediately seal the flask with a rubber septum.

  • Insert a needle connected to a nitrogen-filled balloon into the septum.

  • Insert a second "outlet" needle to allow the nitrogen to flush the air out of the flask.

  • After 5-10 minutes, remove the outlet needle to maintain a positive pressure of nitrogen.

  • Reagents and solvents should be added via syringe through the septum. Ensure syringes are purged with nitrogen before drawing up reagents.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction start Start oven_dry Oven-dry glassware start->oven_dry assemble Assemble hot glassware oven_dry->assemble septum Seal with septum assemble->septum n2_balloon Attach N₂ balloon septum->n2_balloon flush Flush with N₂ n2_balloon->flush pressurize Pressurize with N₂ flush->pressurize add_reagents Add reagents via syringe pressurize->add_reagents run_reaction Run reaction add_reagents->run_reaction end End run_reaction->end

Method 2: Protection of this compound as an Acetonide

This protocol details the protection of the diol functionality as a cyclic acetal.

Materials:

  • This compound (1.0 eq)

  • 2,2-Dimethoxypropane (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Acetone (solvent)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-TSA.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the acetonide-protected this compound.

Deprotection: The acetonide can be removed by stirring with a catalytic amount of a protic acid (e.g., HCl, p-TSA) in a protic solvent like methanol.

Acetonide_Protection_Workflow cluster_protection Protection cluster_deprotection Deprotection start This compound dissolve Dissolve in Acetone start->dissolve add_reagents Add 2,2-DMP & p-TSA dissolve->add_reagents react_protect Stir at RT add_reagents->react_protect workup_protect Quench & Extract react_protect->workup_protect protected_product Acetonide Protected Diol workup_protect->protected_product start_deprotect Acetonide Protected Diol acid_deprotect Add Acid Catalyst in Methanol start_deprotect->acid_deprotect react_deprotect Stir at RT acid_deprotect->react_deprotect workup_deprotect Neutralize & Extract react_deprotect->workup_deprotect final_product This compound workup_deprotect->final_product

Method 3: Use of Antioxidants

This protocol outlines the use of an antioxidant to prevent oxidation.

Materials:

  • This compound

  • Reaction solvent

  • Butylated Hydroxytoluene (BHT) or hydroquinone

Procedure:

  • To your reaction mixture containing this compound and solvent, add a catalytic amount of the chosen antioxidant.

  • A typical concentration for BHT or hydroquinone is 0.1-1.0 mol%.

  • Proceed with your reaction as planned.

  • The antioxidant is typically removed during the work-up and purification steps (e.g., column chromatography).

Data Presentation

The following tables provide a summary of the different methods for preventing the oxidation of this compound, including typical conditions and expected outcomes.

Table 1: Comparison of Oxidation Prevention Strategies

StrategyPrincipleAdvantagesDisadvantagesTypical Yield of Desired Product
Inert Atmosphere Exclusion of oxygenBroadly applicable, no additional reagents to remove.Requires specialized equipment and techniques.High
Protecting Groups Covalent modification of the diolHigh stability to a wide range of reaction conditions.[1]Requires two additional synthetic steps (protection and deprotection).High (after deprotection)
Antioxidants Sacrificial oxidationSimple to implement, no additional synthetic steps.Potential for side reactions, compatibility with reagents must be checked.Moderate to High

Table 2: Comparison of Common Protecting Groups for this compound

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Acetonide 2,2-dimethoxypropane, cat. acid (p-TSA), acetone, RTMild aqueous acid (e.g., acetic acid) or cat. acid in alcoholStable to base, nucleophiles, and reducing agents. Labile to acid.
TBDMS Ether TBDMSCl, imidazole, DMF, RTTetrabutylammonium fluoride (TBAF) in THF; or acidic conditions.[1]Stable to base and a range of non-acidic conditions.[2]
TIPS Ether TIPSCl, imidazole, DMF, RTTBAF in THF; more stable to acid than TBDMS.[2]More sterically hindered and more stable to a wider range of conditions than TBDMS.[2]

Table 3: Common Antioxidants for Preventing Oxidation of Benzylic Alcohols

AntioxidantTypical ConcentrationMechanism of ActionConsiderations
Butylated Hydroxytoluene (BHT) 0.1 - 1.0 mol%Radical scavengerGenerally non-interfering in many reactions.
Hydroquinone 0.1 - 1.0 mol%Radical scavengerCan be more reactive and may interfere with certain catalytic processes.

References

Technical Support Center: Water Removal in Reactions Involving 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from chemical reactions involving 1,2-Benzenedimethanol.

Troubleshooting Guides

Issue: Reaction is sluggish or not proceeding to completion.

  • Possible Cause: Presence of water, which can inhibit certain reactions or shift the equilibrium unfavorably.

  • Solution: Employ an appropriate water removal technique. For reactions sensitive to water, continuous removal using a Dean-Stark apparatus is often effective.[1][2] Alternatively, ensure all reagents and solvents are rigorously dried before use.

Issue: Low yield of the desired product.

  • Possible Cause: Incomplete removal of water, leading to side reactions or decomposition of the product. This compound itself can undergo self-condensation or other side reactions in the presence of acid catalysts and residual water.

  • Solution:

    • Azeotropic Distillation: Utilize a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1][3][4]

    • Drying Agents: If the reaction is performed at a temperature not amenable to distillation, consider adding a drying agent directly to the reaction mixture, provided it is inert to the reactants and products.[5] Molecular sieves are a good option for in-situ water removal.[6]

Issue: Difficulty in removing the drying agent after the reaction.

  • Possible Cause: The drying agent is finely dispersed or has reacted with a component of the reaction mixture.

  • Solution:

    • Filtration: Use a filter aid like Celite to facilitate the removal of fine particles.[7][8]

    • Inertness Check: Always ensure the chosen drying agent is chemically inert to your specific reaction components. For instance, calcium chloride can form adducts with alcohols like this compound.

Issue: Emulsion formation during aqueous workup.

  • Possible Cause: this compound has some water solubility, which can lead to the formation of emulsions.

  • Solution:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine) to break the emulsion and reduce the amount of dissolved water in the organic layer.[7][8]

    • Solvent Choice: If possible, use a more nonpolar extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing water from reactions involving this compound?

A1: The most common and effective method for continuous water removal during a reaction is azeotropic distillation using a Dean-Stark apparatus.[1][2][9] This is particularly useful for equilibrium reactions where water is a byproduct. For removing residual water from a solution of this compound, using drying agents is a standard procedure.[10]

Q2: Which drying agent should I use for a solution of this compound?

A2: The choice of drying agent depends on the solvent and the desired level of dryness.

  • Magnesium Sulfate (MgSO₄): A good general-purpose drying agent that is fast and effective.[7]

  • Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity, but it is slower than MgSO₄.[7][10]

  • Molecular Sieves (3Å or 4Å): Excellent for achieving very low water levels and can be used in situ during a reaction.[6][11]

  • Avoid: Calcium chloride (CaCl₂) should be avoided as it can form complexes with alcohols.

Q3: How does a Dean-Stark apparatus work?

A3: A Dean-Stark apparatus is glassware used for continuous water removal.[1] The reaction is heated in a solvent that forms an azeotrope with water (e.g., toluene). The vapor of the azeotrope travels into a condenser, and the condensed liquid collects in a graduated side arm. Since water is typically denser than the organic solvent, it settles at the bottom of the side arm, while the organic solvent overflows and returns to the reaction flask.[3]

Q4: Can I use a rotary evaporator to remove water?

A4: A rotary evaporator is primarily used for removing solvents. However, you can perform an azeotropic drying step by adding a solvent like toluene to your product and then removing it on the rotary evaporator. Repeating this process 2-3 times can effectively remove trace amounts of water.[7][8]

Data Presentation

Table 1: Comparison of Common Water Removal Methods

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Azeotropic Distillation (Dean-Stark) Continuous removal of water as an azeotrope with an immiscible solvent.[12]Equilibrium reactions that produce water.Highly efficient for driving reactions to completion.Requires heating; not suitable for heat-sensitive compounds.
Drying Agents Anhydrous inorganic salts that bind with water.[10]Removing dissolved water from organic solutions.Simple to use; wide variety of agents available.Can be slow; may not be inert; requires filtration.
Molecular Sieves Porous materials that selectively adsorb water molecules.[11]Achieving very low water levels; in-situ drying.Highly efficient; can be used directly in the reaction.Higher cost; need to be activated before use.
Azeotropic Evaporation (Rotovap) Removal of water by co-evaporation with a solvent like toluene.[7]Removing trace water from a final product.Simple and effective for small amounts of water.Not suitable for large quantities of water.

Experimental Protocols

Protocol 1: General Procedure for Water Removal using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried before use.

  • Reagents: Charge the flask with this compound, the other reactants, an appropriate solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of acid if required.

  • Heating: Heat the reaction mixture to reflux.

  • Water Collection: The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water will separate and collect in the bottom of the graduated arm.[3]

  • Monitoring: Monitor the reaction progress by TLC or another suitable method. The reaction is typically complete when no more water is collected in the trap.

  • Workup: Allow the reaction to cool. The dried reaction mixture can then be subjected to the appropriate workup and purification procedure.

Mandatory Visualization

WaterRemovalDecisionTree Decision Tree for Water Removal Method Selection start Is water a byproduct of the reaction? continuous_removal Continuous removal needed? start->continuous_removal Yes trace_water Need to remove trace water from final product? start->trace_water No dean_stark Use Dean-Stark Apparatus continuous_removal->dean_stark Yes in_situ Is in-situ drying required? continuous_removal->in_situ No end Proceed with dry reaction/product dean_stark->end drying_agents Use Drying Agents (e.g., MgSO4, Na2SO4) drying_agents->end trace_water->drying_agents No rotovap Azeotropic removal with Toluene on Rotovap trace_water->rotovap Yes rotovap->end in_situ->drying_agents No mol_sieves Use Molecular Sieves in_situ->mol_sieves Yes mol_sieves->end DeanStarkWorkflow Experimental Workflow for Dean-Stark Apparatus cluster_setup Setup cluster_reaction Reaction cluster_workup Workup setup_glassware Assemble dry glassware (Flask, Dean-Stark, Condenser) charge_reagents Charge reactants, solvent, and this compound setup_glassware->charge_reagents heat Heat to reflux charge_reagents->heat collect_water Water collects in trap heat->collect_water monitor Monitor reaction progress collect_water->monitor cool Cool reaction mixture monitor->cool Reaction Complete separate Separate organic layer cool->separate purify Purify product separate->purify

References

Common impurities in commercial 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of commercial 1,2-Benzenedimethanol in experimental settings.

I. Common Impurities in Commercial this compound

Commercial grades of this compound typically have a purity of 97-98% as determined by Gas Chromatography (GC). The remaining percentage may consist of several impurities originating from the synthetic route or degradation. The primary manufacturing process involves the reduction of phthalic anhydride or its esters, such as diethyl phthalate.

Potential Impurities and Their Origins:

ImpurityChemical StructurePotential Origin
Phthalide C₈H₆O₂Incomplete reduction of phthalic anhydride.
2-Hydroxymethylbenzyl alcohol C₈H₁₀O₂Incomplete reduction of phthalide (an impurity in the starting material).
Isomeric Benzenedimethanols C₈H₁₀O₂Reduction of isophthalic and terephthalic acid impurities present in the starting phthalic anhydride or diethyl phthalate.
Phthalic Acid C₈H₆O₄Incomplete reduction of phthalic anhydride or hydrolysis of the starting material.
Benzoic Acid C₇H₆O₂A potential byproduct from the oxidation of o-xylene, a precursor to phthalic anhydride.
Residual Solvents VariesSolvents used during the synthesis and purification process (e.g., toluene, ethanol).
Oxidation Products VariesOxidation of this compound upon exposure to air, heat, or light.

II. Troubleshooting Guide

This section addresses specific experimental issues that may arise due to impurities in this compound.

Q1: My reaction yield is consistently lower than expected. Could impurities in this compound be the cause?

A1: Yes, impurities can significantly impact reaction yields. Here’s a systematic approach to troubleshoot this issue:

  • Identify the Impurity: The first step is to identify the potential impurity. Isomeric benzenedimethanols, being diols themselves, can compete in reactions where the hydroxyl groups are the reactive sites. Phthalide and 2-hydroxymethylbenzyl alcohol, containing only one hydroxyl group, can act as chain terminators in polymerization reactions.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, residual oxygen or oxidative impurities in the this compound can lower the yield. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purification: Consider purifying the commercial this compound before use. Recrystallization is an effective method for removing many common impurities.

Logical Flow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Reaction Yield check_purity Assess Purity of This compound (e.g., GC-MS, NMR) start->check_purity is_impurity Impurity Identified? check_purity->is_impurity purify Purify Reagent (e.g., Recrystallization) is_impurity->purify Yes optimize_conditions Optimize Reaction Conditions (e.g., Inert Atmosphere, Temperature) is_impurity->optimize_conditions No rerun_reaction Re-run Reaction with Purified Reagent purify->rerun_reaction success Yield Improved rerun_reaction->success fail Yield Still Low rerun_reaction->fail optimize_conditions->rerun_reaction

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing unexpected side products in my reaction. How can I determine if impurities in this compound are responsible?

A2: Unwanted side products can often be traced back to reactive impurities.

  • Isomeric Impurities: 1,3- and 1,4-Benzenedimethanol have different steric and electronic properties compared to the 1,2-isomer. In reactions like polymerization or coordination chemistry, these isomers can lead to products with altered structures and properties.

  • Monofunctional Impurities: Phthalide and 2-hydroxymethylbenzyl alcohol can participate in reactions intended for a diol, leading to the formation of monofunctionalized byproducts.

  • Analytical Characterization: Carefully analyze your side products using techniques like NMR, Mass Spectrometry, and IR spectroscopy. The structure of the side product can often provide clues about the impurity that caused it. For example, if you are performing a polyesterification and observe a polymer with a lower than expected molecular weight, a monofunctional impurity acting as a chain terminator is a likely culprit.

Q3: My polymerization reaction is not reaching the desired molecular weight. What could be the issue?

A3: Achieving a high molecular weight in polymerization is highly dependent on the purity of the monomers.

  • Chain Termination: As mentioned, monofunctional impurities like 2-hydroxymethylbenzyl alcohol will cap the growing polymer chains, preventing the formation of high molecular weight polymers.

  • Stoichiometric Imbalance: If you are conducting a condensation polymerization, the presence of non-diol impurities can disrupt the required 1:1 stoichiometry of reactive functional groups, leading to a lower degree of polymerization.

III. Frequently Asked Questions (FAQs)

Q4: What is the typical purity of commercial this compound?

A4: Most commercial suppliers offer this compound with a purity of 97% or 98%, as determined by GC.[1]

Q5: How can I assess the purity of my this compound in the lab?

A5: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating this compound from its non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the main component and identify impurities if they are present in sufficient concentration and have distinct signals.

Q6: What is a suitable method for purifying commercial this compound?

A6: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A mixed solvent system, such as toluene-hexane or ethyl acetate-hexane, is often effective.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To remove impurities from commercial this compound.

Materials:

  • Commercial this compound

  • Toluene (or Ethyl Acetate)

  • Hexane

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot toluene (or ethyl acetate) with stirring.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Workflow:

recrystallization_workflow start Crude this compound dissolve Dissolve in Minimum Hot Toluene start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_hexane Add Hexane until Cloudy hot_filter->add_hexane cool Slow Cooling and Ice Bath add_hexane->cool filter_wash Vacuum Filtration and Wash with Cold Hexane cool->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Protocol 2: Purity Analysis by GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of expected impurities if quantification is desired.

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless)
Carrier Gas Helium
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range m/z 40-400

Data Analysis:

  • Identify the peak for this compound and any impurity peaks by their retention times and mass spectra.

  • Compare the mass spectra of the impurity peaks to a library (e.g., NIST) for identification.

  • Quantify impurities by comparing their peak areas to those of the calibration standards.

GC-MS Analysis Workflow:

gcms_workflow sample_prep Sample Preparation (Dissolve in Solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis (Identification and Quantification) detection->data_analysis report Purity Report data_analysis->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Scaling Up 1,2-Benzenedimethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1,2-Benzenedimethanol from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common laboratory methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound involve the reduction of phthalic anhydride or its esters, such as diethyl phthalate. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[1][2][3] Catalytic hydrogenation is another viable method, particularly for larger scale operations.[4][5]

Q2: What are the primary challenges when scaling up the synthesis of this compound to a pilot plant?

A2: Scaling up the synthesis of this compound introduces several challenges that are often not apparent at the lab scale. These include:

  • Heat Management: The reduction of phthalic anhydride is highly exothermic.[1] Managing the heat generated in a larger reactor is critical to prevent runaway reactions and ensure product quality.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor can be difficult, potentially leading to localized "hot spots" and incomplete reactions.

  • Reagent Handling: The safe handling of large quantities of highly reactive reagents like LiAlH₄ requires specialized equipment and stringent safety protocols.[6][7][8][9]

  • Impurity Profile: The types and quantities of impurities may differ between lab and pilot scale due to longer reaction times and variations in temperature control.

  • Work-up and Purification: Isolating and purifying the product from a large volume of reaction mixture requires different techniques compared to lab-scale operations.

Q3: What are the key safety precautions to consider for the pilot-plant scale synthesis of this compound, especially when using LiAlH₄?

A3: Safety is paramount when working with LiAlH₄ at a pilot-plant scale. Key precautions include:

  • Inert Atmosphere: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air, with which LiAlH₄ reacts violently.[6][10]

  • Specialized Handling: Use spark-resistant tools and appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[6][7][10]

  • Controlled Addition: The substrate should be added to the LiAlH₄ suspension in a controlled manner to manage the exothermic reaction.

  • Quenching Procedure: A carefully designed and validated quenching procedure is essential to safely neutralize the excess LiAlH₄.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be readily available.[6] Do not use water or carbon dioxide-based extinguishers.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to poor mixing or insufficient reaction time. - Product loss during work-up and purification.[11][12] - Degradation of the product due to localized overheating. - Impure starting materials.- Improve agitation in the reactor. - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the work-up and purification procedures to minimize transfers and handling. - Ensure efficient cooling of the reactor. - Verify the purity of starting materials before use.
High Impurity Levels - Side reactions: Formation of partially reduced products or other byproducts due to poor temperature control. - Incomplete reaction: Unreacted starting material remaining. - Contamination: Introduction of impurities from solvents or equipment.- Implement precise temperature control of the reactor. - Ensure the reaction goes to completion. - Use high-purity, dry solvents and clean equipment. - Analyze the impurity profile using GC-MS to identify specific byproducts and tailor the purification process.[13][14][15][16][17]
Difficult Product Isolation - Formation of an emulsion during aqueous work-up. - Product oiling out instead of crystallizing during recrystallization.- Use a saturated brine wash to break emulsions. - For recrystallization, screen different solvent systems and control the cooling rate. Seeding with a small crystal of pure product can induce crystallization.[18]
Runaway Reaction - Poor heat dissipation from the reactor. - Too rapid addition of the substrate to the reducing agent.- Ensure the reactor's cooling system is adequate for the scale of the reaction. - Add the substrate in a slow, controlled manner, monitoring the internal temperature closely. - Have an emergency cooling plan in place.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Synthesis of this compound via Phthalic Anhydride Reduction

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Projected)
Starting Material Phthalic AnhydridePhthalic Anhydride
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF) or other suitable solvent
Reaction Volume 1 - 5 L50 - 500 L
Temperature 0 °C to reflux0 °C to reflux (with precise control)
Reaction Time 2 - 6 hours4 - 12 hours
Typical Yield 85 - 95%75 - 90%
Purification Method Recrystallization, Column ChromatographyRecrystallization, Distillation

Table 2: Common Impurities and Analytical Methods

ImpurityPotential SourceAnalytical Method
Unreacted Phthalic AnhydrideIncomplete reactionGC-MS, HPLC
Mono-reduced intermediateIncomplete reactionGC-MS, HPLC
Benzoic Acid derivativesSide reactionsGC-MS, HPLC
Residual SolventsPurification processHeadspace GC-MS

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Phthalic anhydride (10.0 g, 67.5 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (5.1 g, 135 mmol)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

  • 1 M Hydrochloric Acid (for quenching)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of nitrogen.

  • LiAlH₄ (5.1 g) is carefully added to the flask, followed by 150 mL of anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Phthalic anhydride (10.0 g) is dissolved in 100 mL of anhydrous THF and added to the dropping funnel.

  • The phthalic anhydride solution is added dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is monitored for completion by Thin Layer Chromatography (TLC).

  • After completion, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% aqueous NaOH, and then 15 mL of water.

  • The resulting white precipitate is filtered off and washed with THF.

  • The combined filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Pilot Plant Scale Synthesis of this compound

Equipment:

  • 100 L glass-lined reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a port for controlled addition.

  • Jacketed cooling/heating system for the reactor.

  • Controlled addition pump.

  • Filtration unit.

  • Distillation or recrystallization vessel.

Procedure:

  • The 100 L reactor is rendered inert by purging with nitrogen.

  • Anhydrous THF (60 L) is charged to the reactor, followed by the careful addition of LiAlH₄ (2.0 kg, 52.7 mol) under a nitrogen blanket. The suspension is cooled to 0-5 °C.

  • A solution of phthalic anhydride (4.0 kg, 27.0 mol) in 40 L of anhydrous THF is prepared in a separate vessel and transferred to the addition vessel.

  • The phthalic anhydride solution is added to the stirred LiAlH₄ suspension via the controlled addition pump over 2-3 hours, maintaining the internal temperature between 5-10 °C.

  • After the addition, the mixture is slowly heated to reflux and maintained for 6-8 hours.

  • The reaction progress is monitored by in-process control (IPC) using GC-MS or HPLC.

  • Upon completion, the reactor is cooled to 0-5 °C. The reaction is quenched by the controlled addition of a calculated amount of water, followed by aqueous sodium hydroxide solution.

  • The resulting slurry is filtered to remove the inorganic salts. The filter cake is washed with THF.

  • The combined filtrate is transferred to a distillation unit, and the THF is recovered.

  • The crude this compound is purified by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow Overall Workflow for Scaling Up this compound Synthesis cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants Reactants (Phthalic Anhydride, LiAlH₄) lab_reaction Small Scale Reaction (1-5 L Flask) lab_reactants->lab_reaction lab_workup Lab Work-up (Filtration, Extraction) lab_reaction->lab_workup lab_purification Purification (Recrystallization/ Chromatography) lab_workup->lab_purification lab_product Final Product (grams) lab_purification->lab_product pilot_reactants Bulk Reactants lab_product->pilot_reactants Process Development & Optimization pilot_reaction Pilot Reactor (50-500 L) pilot_reactants->pilot_reaction pilot_workup Large Scale Work-up (Filtration/Centrifugation) pilot_reaction->pilot_workup pilot_purification Purification (Distillation/ Crystallization) pilot_workup->pilot_purification pilot_product Final Product (kilograms) pilot_purification->pilot_product

Caption: Workflow for scaling up this compound synthesis.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time/ Temperature incomplete->increase_time check_mixing Evaluate Mixing Efficiency incomplete->check_mixing check_workup Review Work-up & Purification Procedures complete->check_workup increase_time->check_completion improve_mixing Improve Agitation check_mixing->improve_mixing improve_mixing->check_completion optimize_workup Optimize Procedures to Minimize Loss check_workup->optimize_workup final_yield Improved Yield optimize_workup->final_yield

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Phthalyl Alcohol (Benzene-1,2-dimethanol) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and reaction protocols for Phthalyl alcohol, also known as Benzene-1,2-dimethanol.

Frequently Asked Questions (FAQs)

Q1: What is Phthalyl alcohol and what are its common synonyms?

A1: Phthalyl alcohol is an organic compound with the chemical formula C₆H₄(CH₂OH)₂. It consists of a benzene ring with two adjacent hydroxymethyl (-CH₂OH) groups.[1][2][3] It is a raw material used in chemical synthesis.[1][3] Common synonyms include:

  • 1,2-Benzenedimethanol[1][2][3]

  • 1,2-Bis(hydroxymethyl)benzene[2]

  • o-Xylene-α,α′-diol[2]

  • o-Xylylene Glycol[2]

Q2: What are the primary hazards associated with Phthalyl alcohol?

A2: Phthalyl alcohol is considered hazardous. The primary hazards include:

  • Skin irritation [4][5]

  • Serious eye irritation [4][5][6]

  • May cause respiratory irritation [4][5]

  • It is harmful if swallowed.[6]

Q3: What personal protective equipment (PPE) is required when handling Phthalyl alcohol?

A3: Appropriate PPE must be worn to prevent exposure.[7] This includes:

  • Eye/Face Protection: Chemical splash goggles or a face shield in combination with safety glasses.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat, long sleeves, and closed-toe shoes.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][5] For situations with high airborne concentrations, a respirator may be necessary.[7]

Handling and Storage

Q4: How should Phthalyl alcohol be stored?

A4: Phthalyl alcohol should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6][8] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8]

Q5: What are the proper disposal procedures for Phthalyl alcohol waste?

A5: Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4][5] Do not mix with other waste.[4] Uncleaned containers should be handled as if they contain the product itself.[4]

Emergency Procedures

Q6: What should I do in case of accidental contact with Phthalyl alcohol?

A6:

  • Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[4][5][6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][5]

  • Inhalation: Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[4][5]

  • Ingestion: If swallowed, rinse the mouth and immediately have the victim drink water (two glasses at most). Consult a physician.[4][6]

Q7: How should a spill of Phthalyl alcohol be handled?

A7: For a small spill, ensure adequate ventilation, wear appropriate PPE, and sweep or vacuum up the solid material into a suitable container for disposal.[5][6][8] Avoid generating dust.[4][6][8] For larger spills, evacuate the area and contact emergency services.[5]

Quantitative Data

The following table summarizes key quantitative data for Phthalyl alcohol (Benzene-1,2-dimethanol).

PropertyValueReference
Molecular Formula C₈H₁₀O₂[2][3]
Molecular Weight 138.16 g/mol [2]
Appearance White to light yellow solid/powder[1]
Melting Point 63-65 °C
Boiling Point 145 °C at 3 mmHg[1]
Solubility Soluble in water, ether, ethanol, and benzene.[1][3]
Stability Stable under normal temperatures and pressures.[1]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[6][8]
Toxicological Data To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Harmful if swallowed.[6]

Experimental Protocols

Synthesis of Phthalyl alcohol (this compound) via Reduction of Phthalic Anhydride

This protocol describes a general method for synthesizing Phthalyl alcohol.

Materials:

  • Phthalic anhydride

  • Sodium borohydride

  • Boron trifluoride diethyl etherate

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Anhydrous potassium carbonate

  • Nitrogen gas supply

  • Two multi-necked reaction vessels, stirring apparatus, cooling bath, rotary evaporator

Procedure:

  • Prepare the Reducing Agent: In a 2-liter, 4-necked reaction vessel, charge 44.6 g of sodium borohydride and 0.75 L of THF. Cool the mixture to 0-5°C.

  • Slowly add 0.185 L of boron trifluoride diethyl etherate to the sodium borohydride slurry.

  • Prepare the Phthalic Anhydride Slurry: In a separate 3-liter, 4-necked reaction vessel, place 148 g of phthalic anhydride and 0.25 L of THF. Cool this slurry to 0-5°C using an ice/water bath.

  • Reaction: Transfer the sodium borohydride-boron trifluoride reaction mixture to the phthalic anhydride slurry under a nitrogen atmosphere over 1.5 hours, maintaining the temperature between 5-10°C.

  • After the addition is complete, stir the reaction mixture for 12 hours at 20°C.

  • Workup:

    • Carefully add 0.25 L of water dropwise over one hour.

    • Add 1 L of diethyl ether.

    • Saturate the aqueous layer with anhydrous potassium carbonate and then separate the organic layer.

    • Extract the aqueous layer twice with 0.25 L of diethyl ether each time.

  • Purification:

    • Combine all organic extracts and dry them over anhydrous potassium carbonate.

    • Filter the solution and concentrate it on a rotary evaporator.

    • The resulting product is 1,2-benzene dimethanol as a crystalline solid.

Troubleshooting Guide

Problem: Low or No Product Yield in Oxidation Reactions (e.g., oxidation to phthalaldehyde)

  • Possible Cause 1: Inactive Oxidizing Agent.

    • Solution: Oxidizing agents like PCC or those based on chromium can degrade over time. Use a fresh bottle of the reagent or test its activity on a reliable substrate.

  • Possible Cause 2: Over-oxidation.

    • Solution: Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.[9][10] If the desired product is the aldehyde, use a milder oxidizing agent like pyridinium chlorochromate (PCC) and avoid aqueous conditions.[9][11] Distilling the aldehyde as it forms can also prevent over-oxidation.[10]

  • Possible Cause 3: Catalyst Deactivation.

    • Solution: In catalytic oxidations, the catalyst can be poisoned by impurities or deactivated by reaction byproducts.[12] Ensure all glassware is clean and reactants are pure. Consider catalyst regeneration if applicable.[12]

  • Possible Cause 4: Incomplete Reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Problem: Formation of Side Products

  • Possible Cause 1: Reaction with Solvent.

    • Solution: Ensure the solvent is inert under the reaction conditions. For example, in oxidations, avoid using alcohol-based solvents that can also be oxidized.

  • Possible Cause 2: Formation of Benzoic Acid.

    • Solution: In some oxidation reactions of benzyl alcohol derivatives, benzoic acid can form as a byproduct, which can adsorb onto the catalyst or support material, making it difficult to detect in the liquid phase.[13]

  • Possible Cause 3: Ester Formation.

    • Solution: Under certain conditions, especially in the presence of a base, the product aldehyde can react with the starting alcohol to form a benzyl benzoate ester.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reductant Prepare Reducing Agent (NaBH4 + BF3·OEt2 in THF) reaction Combine and React (12h at 20°C) prep_reductant->reaction prep_slurry Prepare Phthalic Anhydride Slurry in THF prep_slurry->reaction quench Quench with Water reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (K2CO3) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Crystalline Product (Phthalyl Alcohol) concentrate->product

Caption: Workflow for the synthesis of Phthalyl alcohol.

safety_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Procedures ppe_eyes Eye Protection (Goggles/Face Shield) ppe_skin Skin Protection (Gloves, Lab Coat) ppe_resp Respiratory Protection (Fume Hood) handle Avoid Dust Generation & Inhalation storage Store in Cool, Dry, Well-Ventilated Area handle->storage incompatible Keep Away From Oxidizers & Acids storage->incompatible spill Spill Response: Contain & Collect exposure Exposure Response: Flush & Seek Medical Aid start Working with Phthalyl Alcohol start->ppe_eyes Always Wear start->ppe_skin Always Wear start->ppe_resp Always Wear start->handle start->spill If Spill Occurs start->exposure If Exposure Occurs

Caption: Safety precautions for handling Phthalyl alcohol.

References

Technical Support Center: 1,2-Benzenedimethanol Reaction Workup and Product Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the experimental workup and isolation of 1,2-Benzenedimethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is very low after aqueous workup. Where could my product be?

A1: Low recovery is a common issue, often due to the diol nature of this compound, which imparts significant water solubility.[1] If you cannot find your product, consider the following:

  • Check the Aqueous Layer: Your product may be partially or fully dissolved in the aqueous layer.[2][3] Due to its two hydroxyl groups, this compound is soluble in water.[1]

  • Solution: To recover the product from the aqueous phase, perform multiple extractions (5-7 cycles) with a suitable organic solvent like ethyl acetate. Alternatively, you can saturate the aqueous layer with a salt such as sodium chloride ("salting out") to decrease the polarity of the aqueous phase and drive the diol into the organic layer.[4]

  • Product Volatility: this compound is not highly volatile, but if you used a high vacuum or excessive heat during solvent removal, some loss could occur.[3] Check the solvent in the rotovap trap.[3]

Q2: I'm having trouble with emulsions forming during the liquid-liquid extraction. How can I resolve this?

A2: Emulsions are common when working with diols. An emulsion is a stable suspension of the organic and aqueous layers that prevents proper separation.[2]

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Solution 2 (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Solution 3 (Filtration): In stubborn cases, passing the emulsified mixture through a pad of Celite or glass wool can help to break up the droplets and facilitate separation.

  • Solution 4 (Gentle Agitation): When mixing the layers, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.[2]

Q3: My isolated this compound is an oil, but the literature reports it as a solid. What went wrong?

A3: The product "oiling out" instead of crystallizing is a frequent problem in purification.[5] This usually indicates the presence of impurities or residual solvent. This compound has a melting point of 63-65°C.[1][6] If it remains an oil at room temperature, it is likely impure.

  • Cause 1 (Impurities): Impurities can depress the melting point and inhibit crystal lattice formation. Common impurities include residual starting material (e.g., phthalic anhydride derivatives) or side products from the reaction.

  • Solution: Re-purify the material. Column chromatography using silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.

  • Cause 2 (Residual Solvent): Trace amounts of the extraction or reaction solvent can prevent crystallization.

  • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all residual solvent.

  • Cause 3 (Supersaturation/Cooling Too Fast): If the solution is cooled too quickly during crystallization, the product may not have time to form an ordered crystal lattice and will separate as an oil.[7]

  • Solution: Re-dissolve the oil in a minimum amount of hot solvent and allow it to cool very slowly to room temperature before placing it in an ice bath or refrigerator.[7][8]

Q4: How do I choose the best solvent for recrystallizing this compound?

A4: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Impurities, ideally, should remain soluble in the solvent at all temperatures.[5]

  • Solvent Selection: For this compound, which is a polar molecule, moderately polar solvents or mixed solvent systems are often effective.

    • Good Single Solvents: Toluene or a mixture of ethyl acetate and hexanes can be effective.

    • Mixed Solvent System: A common technique is to dissolve the compound in a "good" solvent in which it is highly soluble (like ethanol or ethyl acetate) and then add a "poor" solvent in which it is insoluble (like hexanes or water) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the solid and allow the mixture to cool slowly.[5]

  • Testing Solvents: Test small amounts of your crude product with different solvents (e.g., water, ethanol, toluene, ethyl acetate, hexanes) to find the ideal system before committing the bulk of your material.[9]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀O₂[1][10]
Molecular Weight 138.16 g/mol [10]
Appearance White to pale cream crystals or powder[11]
Melting Point 63-65 °C (lit.)[1][6]
Boiling Point 145 °C at 3 mmHg[1]
Solubility in Water 158 g/L
General Solubility Soluble in water, ether, ethanol, benzene[1]
CAS Number 612-14-6[10]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a standard procedure for quenching a reaction (e.g., a reduction using LiAlH₄) and extracting this compound.

  • Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add water dropwise to quench any unreacted reducing agent. Follow with a 15% aqueous solution of sodium hydroxide, then add more water. Caution: This process can be highly exothermic and generate hydrogen gas.

  • Dilution: Dilute the resulting mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the entire mixture to a separatory funnel. Invert the funnel gently several times, venting frequently to release pressure.[2] Allow the layers to separate.

  • Separation: Drain the organic layer. If the desired product is suspected to be in the aqueous layer, extract the aqueous layer multiple times (3-5x) with fresh portions of the organic solvent.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove most of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[12]

Protocol 2: Recrystallization for Purification

This protocol describes the purification of crude this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary tests (see FAQ Q4).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the flask gently on a hot plate to bring the solvent to a boil.[9]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Cooling too quickly can cause the product to oil out or form very small crystals.[7]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[8]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visual Guides

G Troubleshooting Workflow for Low Product Yield start Low Yield of This compound Observed check_aqueous Analyze Aqueous Layer (e.g., by TLC or small extraction) start->check_aqueous product_in_aqueous Product Detected in Aqueous Layer check_aqueous->product_in_aqueous Yes no_product_aqueous No Product Detected check_aqueous->no_product_aqueous No re_extract Re-extract Aqueous Layer with Salting-Out product_in_aqueous->re_extract check_workup Review Workup Procedure: - Emulsion formed? - Incorrect pH? no_product_aqueous->check_workup end Yield Improved re_extract->end improve_workup Optimize Workup: - Use brine to break emulsion - Adjust pH before extraction check_workup->improve_workup Yes check_reaction Incomplete Reaction or Side Product Formation check_workup->check_reaction No improve_workup->end

Caption: Troubleshooting workflow for low product yield.

G Workup and Purification of this compound reaction_mixture Post-Reaction Mixture quench 1. Quench Reaction (e.g., with H₂O, NaOH) reaction_mixture->quench extraction 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction separate 3. Separate Layers extraction->separate organic_layer Organic Layer separate->organic_layer aqueous_layer Aqueous Layer (Re-extract if necessary) separate->aqueous_layer wash_dry 4. Wash with Brine & Dry (e.g., MgSO₄) organic_layer->wash_dry concentrate 5. Concentrate in vacuo (Rotary Evaporator) wash_dry->concentrate crude_product Crude Product (Solid or Oil) concentrate->crude_product purify 6. Purify Product crude_product->purify recrystallize Recrystallization purify->recrystallize If Solid chromatography Column Chromatography purify->chromatography If Oil or Highly Impure pure_product Pure this compound recrystallize->pure_product chromatography->pure_product

Caption: Experimental workflow for product isolation.

G Solvent Selection Logic for Crystallization start Goal: Crystallize Crude This compound solubility_test Test Solubility in a Solvent start->solubility_test soluble_cold Soluble when Cold solubility_test->soluble_cold Result insoluble_hot Insoluble when Hot solubility_test->insoluble_hot Result good_solvent Soluble Hot, Insoluble Cold solubility_test->good_solvent Result use_mixed Use as 'Good' Solvent in a Mixed System soluble_cold->use_mixed use_poor Use as 'Poor' Solvent in a Mixed System insoluble_hot->use_poor use_single Use as Single Solvent for Recrystallization good_solvent->use_single reject Reject Solvent use_poor->reject

Caption: Logic for selecting a crystallization solvent.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with o-Xylylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-xylylene glycol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving this versatile aromatic diol.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic reactions involving o-xylylene glycol?

A1: o-Xylylene glycol is a versatile building block. Common catalytic reactions include:

  • Hydrogenolysis to o-xylene: This reductive process removes the hydroxyl groups, yielding o-xylene. It is essentially the reverse of the synthesis of o-xylylene glycol from o-xylene derivatives.

  • Oxidation to Phthalaldehyde or Phthalic Acid: Selective oxidation of the alcohol groups can produce valuable aldehydes or carboxylic acids. These reactions are analogous to the oxidation of other benzylic alcohols.[1]

  • Dehydration: Intramolecular or intermolecular dehydration can lead to the formation of ethers or other condensation products.

Q2: How does catalyst loading impact my reaction with o-xylylene glycol?

A2: Catalyst loading is a critical parameter that influences reaction rate, conversion, and selectivity.

  • Insufficient Loading: May result in slow or incomplete reactions, leading to low product yield.

  • Optimal Loading: Achieves a balance between reaction rate and cost-effectiveness, maximizing the conversion of o-xylylene glycol to the desired product within a reasonable timeframe.

  • Excessive Loading: Can lead to unwanted side reactions, reducing selectivity and potentially causing product degradation. It also increases the cost of the process.

Q3: My reaction to produce o-xylylene glycol is showing low yield. What are the likely causes?

A3: Low yields in the synthesis of o-xylylene glycol via hydrogenolysis of precursors like phthalide can be due to several factors:

  • Suboptimal Catalyst Loading: The amount of catalyst may be insufficient for complete conversion.

  • Improper Reaction Conditions: Temperature and pressure play a crucial role. For instance, in the hydrogenolysis of phthalide, temperatures range from 100-280°C and pressures from 5-15 MPa.[2]

  • Catalyst Deactivation: The catalyst may have lost activity due to poisoning or coking.

  • Poor Catalyst Dispersion: A poorly dispersed catalyst has less available surface area for the reaction.

Q4: What are the typical signs of catalyst deactivation in my o-xylylene glycol reaction?

A4: Catalyst deactivation manifests as a decline in performance over time. Key indicators include:

  • A noticeable decrease in the conversion rate of o-xylylene glycol.

  • A change in product selectivity, with an increase in undesirable byproducts.

  • The need to increase reaction temperature or pressure to maintain the desired conversion rate.

Q5: Can I regenerate a deactivated catalyst used in o-xylylene glycol reactions?

A5: Catalyst regeneration is often possible, depending on the cause of deactivation.

  • Coking: Carbonaceous deposits can sometimes be removed by controlled oxidation (burning off the coke in a stream of air or oxygen) or by washing with a suitable solvent.

  • Poisoning: If the poison is reversibly adsorbed, it may be removed by thermal treatment or by washing. However, strong chemisorption of poisons may lead to irreversible deactivation.

  • Sintering: The agglomeration of metal particles due to high temperatures is generally irreversible.

Troubleshooting Guides

Issue 1: Low Conversion in the Hydrogenolysis of Phthalide to o-Xylylene Glycol

Symptoms:

  • The conversion of phthalide is significantly lower than the expected >90%.[2]

  • The reaction stalls before the starting material is fully consumed.

Possible Causes & Recommended Actions:

Probable CauseRecommended Action
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments. For batch reactions, typical loadings can range from 0.5% to 20% by mass relative to the substrate.[2]
Suboptimal Temperature or Pressure Ensure the reaction temperature and hydrogen pressure are within the optimal range for your specific catalyst. For example, with a Ru/ZrO₂ catalyst, optimal conditions can be around 100°C and 10.0 MPa.[2]
Catalyst Deactivation by Impurities Ensure the purity of your phthalide and solvent. Trace impurities can act as catalyst poisons.
Mass Transfer Limitations In a batch reactor, ensure efficient stirring to facilitate contact between the reactants, hydrogen, and the catalyst surface. For fixed-bed reactors, check for channeling or blockages.
Issue 2: Poor Selectivity in the Catalytic Oxidation of o-Xylylene Glycol

Symptoms:

  • A mixture of products is obtained, including phthalaldehyde, phthalide, and phthalic acid, when only one is desired.

  • Significant formation of over-oxidation products like carbon dioxide.

Possible Causes & Recommended Actions:

Probable CauseRecommended Action
Inappropriate Catalyst Loading An excessively high catalyst loading can promote over-oxidation. Try reducing the amount of catalyst.
Reaction Temperature is Too High High temperatures can favor less selective reaction pathways. Gradually decrease the reaction temperature to find the optimal point for selectivity.
Oxidant Concentration The concentration of the oxidant (e.g., air, oxygen, hydrogen peroxide) can significantly impact selectivity. Adjust the partial pressure of the oxidant or its feed rate.
Catalyst Choice The choice of catalyst is crucial for selectivity. For partial oxidation to the aldehyde, milder catalysts are preferred over highly active catalysts that favor complete oxidation.

Quantitative Data

The following tables summarize catalyst loading and performance data from the literature for the synthesis of o-xylylene glycol. This data can serve as a starting point for optimizing your own reactions.

Table 1: Catalyst Loading and Performance in Batch Reactor Synthesis of o-Xylylene Glycol from Phthalide

CatalystCatalyst Loading (g)Substrate (mmol)Solvent (mL)Temp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to o-Xylylene Glycol (%)
Ru/ZrO₂0.152010010.0109695
Rh/MgO0.15201205.0109790
Cu/MgO0.15201608.0109398

Data extracted from patent CN113968771B.[2]

Table 2: Catalyst Loading and Performance in Fixed-Bed Reactor Synthesis of o-Xylylene Glycol from Phthalide

CatalystCatalyst Loading (g)Substrate Conc. (mass %)Temp. (°C)Pressure (MPa)Space Velocity (h⁻¹)Conversion (%)Selectivity to o-Xylylene Glycol (%)
Cu/ZnO0.05102001219397

Data extracted from patent CN113968771B.[2]

Experimental Protocols

Key Experiment: Synthesis of o-Xylylene Glycol via Hydrogenolysis of Phthalide in a Batch Reactor

This protocol is based on the methodology described in patent CN113968771B.[2]

Materials:

  • Phthalide

  • 1,4-Dioxane (solvent)

  • Ru/ZrO₂ catalyst (or other suitable catalyst from Table 1)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas source

Procedure:

  • Into the high-pressure autoclave reactor, add 0.1 g of the Ru/ZrO₂ catalyst.

  • Add 5 mmol of phthalide to the reactor.

  • Add 20 mL of 1,4-dioxane.

  • Seal the reactor and purge several times with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to 10.0 MPa.

  • Begin stirring and heat the reactor to 100°C.

  • Maintain these conditions for 10 hours.

  • After 10 hours, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Open the reactor and separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Analyze the liquid phase by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phthalide and the selectivity to o-xylylene glycol.

Visualizations

experimental_workflow Experimental Workflow for o-Xylylene Glycol Synthesis cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Analysis prep1 Load Catalyst prep2 Add Phthalide prep1->prep2 prep3 Add Solvent prep2->prep3 react1 Seal and Purge prep3->react1 Seal Reactor react2 Pressurize with H2 react1->react2 react3 Heat and Stir react2->react3 workup1 Cool and Vent react3->workup1 Reaction Complete workup2 Separate Catalyst workup1->workup2 workup3 Analyze Product workup2->workup3

Caption: Workflow for o-xylylene glycol synthesis.

troubleshooting_logic Troubleshooting Low Conversion start Low Conversion Observed check_loading Is Catalyst Loading Sufficient? start->check_loading check_conditions Are Temp. & Pressure Optimal? check_loading->check_conditions Yes increase_loading Increase Catalyst Loading check_loading->increase_loading No check_purity Are Reactants Pure? check_conditions->check_purity Yes optimize_conditions Adjust T & P check_conditions->optimize_conditions No purify_reactants Purify Starting Materials check_purity->purify_reactants No

Caption: Logic for troubleshooting low conversion.

References

Stability of 1,2-Benzenedimethanol in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzenedimethanol, focusing on its stability in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellow to brown discoloration over time. What could be the cause?

A1: Discoloration of your this compound solution is likely an indicator of degradation. This can be caused by several factors, including:

  • Oxidation: Similar to other benzylic alcohols and catechols, this compound can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and trace metal ions.[1][2] The formation of oxidized species and potential polymerization products can lead to colored solutions.[1]

  • pH Effects: The stability of this compound is expected to be pH-dependent. Based on the behavior of analogous compounds like catechol, degradation via oxidation is more pronounced at neutral to alkaline pH.[1]

Q2: I am observing the formation of new peaks in the HPLC analysis of my this compound sample after storage in an acidic formulation. What are the potential degradation products?

A2: Under acidic conditions, benzylic alcohols can undergo dehydration and etherification reactions.[3][4] Therefore, potential degradation products of this compound in an acidic medium could include:

  • Oligomers/Polymers: Acid-catalyzed intermolecular dehydration (etherification) between two or more molecules of this compound could lead to the formation of dimers, trimers, and higher-order oligomers.

  • Cyclic Ethers: Intramolecular dehydration could potentially form a cyclic ether.

Q3: How does the stability of this compound in basic conditions compare to acidic conditions?

A3: Based on the chemistry of its functional groups, this compound is likely to be less stable in basic conditions, particularly if oxygen is present. The hydroxyl groups are more readily deprotonated at higher pH, which can increase the susceptibility of the molecule to oxidation.[1] In contrast, under acidic conditions, while etherification is a possibility, the molecule may be less prone to oxidation.[1]

Q4: Are there any recommended storage conditions to enhance the stability of this compound solutions?

A4: To minimize degradation, it is recommended to:

  • Control pH: Based on the stability of similar compounds, maintaining a slightly acidic pH (e.g., pH 4-6) may help to slow down oxidation.[1]

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]

  • Inert Atmosphere: For maximum stability, deoxygenate your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow the rate of degradation.[1]

  • Use High-Purity Solvents and Chelating Agents: Use high-purity solvents to avoid contaminants that could catalyze degradation. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA.[1]

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Potency in an Acidic Formulation

  • Possible Cause: Acid-catalyzed intermolecular etherification leading to the formation of oligomers.

  • Troubleshooting Steps:

    • HPLC Analysis: Employ a stability-indicating HPLC method with a gradient capable of separating polar starting material from less polar oligomers. Look for the appearance of new, later-eluting peaks.

    • LC-MS Analysis: Use LC-MS to identify the masses of the new peaks. The masses of dimers, trimers, etc., would be expected to correspond to multiples of the this compound molecular weight minus water molecules.

    • pH Adjustment: Evaluate the stability of your formulation at a slightly less acidic pH to see if the rate of degradation decreases.

Issue 2: Rapid Discoloration and Potency Loss in a Neutral or Basic Formulation

  • Possible Cause: Base-catalyzed oxidation of the benzylic alcohol functional groups.

  • Troubleshooting Steps:

    • Control of Atmosphere: Prepare a fresh sample in a deoxygenated solvent and store it under an inert atmosphere. If the discoloration and degradation are significantly reduced, oxygen is a key factor.

    • Antioxidant Addition: Test the stability of your formulation with the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite).

    • Metal Ion Chelation: If the use of high-purity water and glassware does not resolve the issue, consider adding a chelating agent like EDTA to sequester any catalytic metal ions.

Quantitative Data

Stress ConditionTemperature (°C)Time (hours)% Degradation of this compoundMajor Degradation Products
0.1 M HCl6024Data to be generatedData to be generated
0.1 M HCl8024Data to be generatedData to be generated
pH 4 Buffer6072Data to be generatedData to be generated
pH 7 Buffer6072Data to be generatedData to be generated
0.1 M NaOH408Data to be generatedData to be generated
0.1 M NaOH608Data to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under acidic and basic stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Samples:

    • Prepare a control sample of this compound in the solvent without acid or base and subject it to the same temperature conditions.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acidified water and acetonitrile is a common starting point.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

  • LC-MS Analysis for Peak Identification:

    • To identify the degradation products, analyze the stressed samples using LC-MS to determine the mass-to-charge ratio of the new peaks.

Visualizations

logical_relationship start Instability Observed (e.g., Discoloration, New Peaks) check_ph Check pH of Formulation start->check_ph acidic Acidic (pH < 7) check_ph->acidic basic Basic/Neutral (pH >= 7) check_ph->basic acid_pathway Potential Pathway: Acid-Catalyzed Etherification acidic->acid_pathway base_pathway Potential Pathway: Oxidation basic->base_pathway acid_action Action: - Use less acidic buffer - Monitor for oligomers via HPLC/LC-MS acid_pathway->acid_action base_action Action: - Degas solvent / Use inert atmosphere - Add antioxidant - Add chelating agent (EDTA) base_pathway->base_action result Improved Stability acid_action->result base_action->result

Caption: Troubleshooting workflow for this compound instability.

signaling_pathway cluster_acid Potential Acidic Degradation Pathway cluster_base Potential Basic/Oxidative Degradation Pathway bdm1 This compound intermediate Protonated Intermediate bdm1->intermediate Protonation h_plus H+ dimer Dimer (Ether Linkage) intermediate->dimer Nucleophilic Attack bdm2 Another this compound molecule water_loss - H2O bdm3 This compound oxidized_intermediate Oxidized Intermediates (e.g., Aldehyde, Quinone-like) bdm3->oxidized_intermediate Oxidation oh_minus_o2 OH- / O2 polymers Colored Polymers oxidized_intermediate->polymers Polymerization

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Comparing 1,2-Benzenedimethanol with other aromatic diols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,2-Benzenedimethanol and Other Aromatic Diols for Researchers and Drug Development Professionals

This guide provides a detailed comparison of this compound with its structural isomers and other common aromatic diols. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in material selection and experimental design.

Introduction to Aromatic Diols

Aromatic diols are a class of organic compounds characterized by a benzene ring substituted with two hydroxyl (-OH) groups. Their rigid structure and reactive hydroxyl functionalities make them valuable building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1] this compound, also known as phthalyl alcohol, is an aromatic diol where the hydroxyl groups are attached to adjacent methyl groups on the benzene ring.[2] This guide compares its properties and performance with its isomers, 1,3-Benzenedimethanol and 1,4-Benzenedimethanol, as well as with benzenediols (Catechol, Resorcinol, and Hydroquinone), where hydroxyl groups are directly attached to the aromatic ring.

Comparative Data of Aromatic Diols

The position of the hydroxyl groups significantly influences the physical and chemical properties of these diols, affecting their solubility, reactivity, and the characteristics of the polymers derived from them.

PropertyThis compound1,3-Benzenedimethanol1,4-BenzenedimethanolCatechol (1,2-Benzenediol)Resorcinol (1,3-Benzenediol)Hydroquinone (1,4-Benzenediol)
Molecular Formula C₈H₁₀O₂C₈H₁₀O₂C₈H₁₀O₂C₆H₆O₂C₆H₆O₂C₆H₆O₂
Molecular Weight 138.16 g/mol 138.16 g/mol 138.16 g/mol [3]110.11 g/mol 110.11 g/mol 110.11 g/mol
Melting Point (°C) 63-6549-51114-118[4]105[5]110[5]172[5]
Boiling Point (°C) Decomposes295138-143 (at 1 mmHg)[4]245.5[5]277[5]287[5]
Water Solubility Soluble[6][7]SolubleSoluble in hot water[4]430 g/L[5]1100 g/L (at 20°C)[5]59 g/L (at 15°C)[5]
Acidity (pKa) ~14-15 (est.)~14-15 (est.)~14-15 (est.)9.25, 13[8]9.4, 12.3[8]9.9, 11.6[8]

Performance in Polymer Synthesis

Aromatic diols are extensively used as monomers in the synthesis of polyesters and polyurethanes.[9][10] The choice of diol isomer impacts the polymer's properties, such as molecular weight, crystallinity, and thermal stability.

A study on the enzymatic synthesis of aromatic-aliphatic polyesters compared the performance of 1,3-Benzenedimethanol and 1,4-Benzenedimethanol with other bio-based aromatic diols.[11] The results showed that polymers synthesized from these diols achieved isolated yields between 67% and over 90%, with number average molecular weights (Mn) ranging from 3000 to 5000 Da.[11] The thermal properties of the resulting polyesters showed a clear correlation between the polymer's crystallinity and the length of the aliphatic diester chain used in the synthesis.[11]

Experimental Protocols

Enzymatic Synthesis of Aromatic-Aliphatic Polyesters

This protocol is adapted from a study on the biocatalyzed synthesis of polyesters.[11]

Materials:

  • Aromatic diol (e.g., 1,3-Benzenedimethanol or 1,4-Benzenedimethanol)

  • Aliphatic diester (e.g., dimethyl adipate)

  • Immobilized Candida antarctica lipase B (iCaLB)

  • Diphenyl ether (solvent)

  • Methanol (for washing)

  • Chloroform (for dissolution)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aromatic diol (1 equivalent), aliphatic diester (1 equivalent), and diphenyl ether as the solvent.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (iCaLB) to the mixture. The synthesis is conducted in diphenyl ether because some aromatic diols have melting points above the enzyme's deactivation temperature.

  • Polymerization: Heat the mixture under vacuum at a specified temperature (e.g., 90°C) for a set duration (e.g., 24-72 hours) to facilitate the polycondensation reaction.

  • Polymer Isolation: After the reaction, dissolve the crude product in a suitable solvent like chloroform.

  • Purification: Precipitate the polymer by adding the solution to cold methanol.

  • Washing and Drying: Wash the precipitated polymer multiple times with methanol to remove unreacted monomers and oligomers. Dry the final polyester product under vacuum.

Characterization:

  • Molecular Weight: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg), melting temperature (Tm), and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Structural Analysis: Confirm the polyester structure using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Applications in Drug Development and Other Fields

Aromatic compounds are fundamental in medicinal chemistry, serving as scaffolds for many drugs due to their rigid structures which are crucial for binding to biological targets.[1]

  • This compound and its isomers are used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2]

  • Benzenediols like hydroquinone have applications as photographic developers and antioxidants.[12] Catechol and resorcinol are used in the production of dyes, plastics, and resins.[8]

  • A comparative study on the nitrite-scavenging properties of catechol, resorcinol, and hydroquinone revealed different mechanisms based on the position of the hydroxyl groups, which is relevant for applications in the food industry.[13]

Conclusion

The choice between this compound and other aromatic diols depends critically on the desired application. For polymer synthesis, the isomeric position of the hydroxyl groups in benzenedimethanols and benzenediols dictates the resulting polymer's physical and thermal properties. In pharmaceutical applications, the specific structure of the diol serves as a key building block for targeted molecular architectures. This guide provides the foundational data and experimental context to aid researchers in selecting the most appropriate aromatic diol for their specific needs.

References

A Comparative Guide to Alternative Reagents for Phthalyl Alcohol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of appropriate reagents is paramount to achieving desired material properties and reaction outcomes. Phthalyl alcohol (1,2-benzenedimethanol) is a common aromatic diol used in the synthesis of polyesters, plasticizers, and other functional molecules. However, its ortho substitution pattern results in specific structural characteristics that may not be suitable for all applications. This guide provides an objective comparison of phthalyl alcohol with its structural isomers and other alternative diols, supported by experimental data, to aid in the rational design of new materials.

Alternatives to Phthalyl Alcohol: A Structural Perspective

The primary alternatives to phthalyl alcohol are its structural isomers, 1,3-benzenedimethanol and 1,4-benzenedimethanol, as well as other classes of diols such as bio-based and cycloaliphatic diols. The key difference lies in the substitution pattern on the benzene ring, which dictates the geometry of the resulting polymer chains.

  • Phthalyl Alcohol (this compound): The adjacent hydroxymethyl groups create a "kink" in the polymer backbone, disrupting chain packing and leading to more amorphous materials with lower crystallinity and melting points.

  • 1,4-Benzenedimethanol (Terephthalyl Alcohol): The para-substitution results in a linear and rigid monomer unit. This geometry allows for efficient chain packing and higher crystallinity, leading to polymers with enhanced thermal stability and mechanical strength.[1]

  • Bio-based Diols (e.g., Isosorbide): These rigid, glucose-derived diols can increase the glass transition temperature of polyesters but often exhibit lower reactivity, which can make achieving high molecular weights challenging.[2][3][4]

  • Cycloaliphatic Diols (e.g., 1,4-Cyclohexanedimethanol - CHDM): The incorporation of a cyclohexane ring enhances thermal stability, mechanical strength, and chemical resistance compared to linear aliphatic diols.[5]

Performance Comparison: Experimental Data

The choice of diol has a significant impact on the synthesis and properties of the resulting polymers. The following tables summarize quantitative data for polyesters synthesized using different aromatic diols.

Table 1: Polymer Synthesis Conditions and Molecular Weight

Diol MonomerDiacid/Diester MonomerCatalystTemperature (°C)Time (h)Mn ( g/mol )PDIReference
1,4-BenzenedimethanolBis(undec-10-enoate)Ruthenium-carbene50-up to 62,000-[6]
IsosorbideSuccinic Acidp-Cresol (reactive solvent)--up to 42,800-[2][4]
1,4-BenzenedimethanolTerephthalic Acid, Adipic Acid---35,400-[7]
Isosorbide, CHDMTerephthalic Acidp-Cresol (reactive solvent)-1-2> 24,000-[8]

Table 2: Thermal Properties of Resulting Polyesters

Diol MonomerDiacid MonomerPolymerTg (°C)Tm (°C)Td,5% (°C)Reference
Ethylene GlycolTerephthalic AcidPET67-81~240-[9][10]
1,4-BenzenedimethanolAdipic Acid, Terephthalic AcidPBPAT--355[7]
IsosorbideSuccinic AcidPIsSu82--[4]
Isosorbide, CHDM, etc.Terephthalic AcidVarious>90--[1]

Table 3: Mechanical Properties of Resulting Polyesters

Diol MonomerDiacid MonomerPolymerTensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)Reference
Ethylene GlycolTerephthalic AcidPET55-752800-310050-150[10]
1,4-BenzenedimethanolAdipic Acid, Terephthalic AcidPBPAT17.7 - 25.2132.3 - 208.7-[7]
Isosorbide, CHDM, etc.Terephthalic AcidVarious->1850-[1]

Experimental Protocols

A detailed methodology for a representative synthesis is provided below.

Protocol: Synthesis of Polyester via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation for synthesizing polyesters from a diol (e.g., 1,4-benzenedimethanol) and a dicarboxylic acid (e.g., terephthalic acid).

Materials:

  • Dicarboxylic Acid (e.g., Terephthalic Acid)

  • Diol (e.g., 1,4-Benzenedimethanol) in a 1:1.2 molar ratio to the diacid (the excess diol compensates for losses during distillation).

  • Catalyst (e.g., Antimony(III) oxide, Sb₂O₃, ~0.05 mol% relative to the diacid).

  • Stabilizer/Antioxidant (e.g., Phosphorous acid, ~0.1 wt%).

  • High-purity nitrogen gas.

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the dry glassware. Charge the reactor with the dicarboxylic acid, diol, catalyst, and antioxidant.[11]

  • Inert Atmosphere: Purge the system with high-purity nitrogen for 20-30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout this stage.[11]

  • Heating and Reaction: Begin stirring and gradually heat the reactor to 180-220°C. The esterification reaction will produce water as a byproduct, which will be collected in the distillation condenser.[11][12]

  • Monitoring Progress: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. This indicates the formation of low molecular weight oligomers.[11]

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the reaction temperature to 220-280°C.[11][12]

  • Vacuum Application: Slowly apply a high vacuum to the system (pressure < 1 torr). This facilitates the removal of the excess diol and other volatile byproducts, driving the equilibrium towards the formation of high molecular weight polymer chains.[5][12]

  • Monitoring Viscosity: The viscosity of the molten polymer will increase significantly as the molecular weight builds. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.[5]

  • Product Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor. The resulting polyester can be extruded and pelletized for further characterization.

Visualizing Structures and Processes

workflow

logic_flow

References

A Comparative Guide to the Spectroscopic Validation of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 1,2-Benzenedimethanol against its structural isomers, 1,3-Benzenedimethanol and 1,4-Benzenedimethanol, as well as the related aromatic alcohol, 2-Phenylethanol. The following sections present key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the structural validation of this compound.

Spectroscopic Data Comparison

The structural differences between this compound and its alternatives give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data for each analytical technique.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic absorption bands for the hydroxyl (-OH) and aromatic (C-H) groups are particularly informative for these compounds.

Compound O-H Stretch (cm⁻¹) **Aromatic C-H Stretch (cm⁻¹) **C-O Stretch (cm⁻¹) Aromatic C=C Bending (cm⁻¹)
This compound ~3350 (broad)~3050~1010~750 (ortho-disubstituted)
1,3-Benzenedimethanol ~3350 (broad)~3050~1020~780, ~690 (meta-disubstituted)
1,4-Benzenedimethanol ~3350 (broad)~3050~1015~820 (para-disubstituted)
2-Phenylethanol ~3340 (broad)~3027~1048~748, ~698 (monosubstituted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals are unique for each isomer.

Compound Aromatic Protons (ppm) Methylene Protons (-CH₂-) (ppm) Hydroxyl Protons (-OH) (ppm)
This compound ~7.3 (m, 4H)~4.7 (s, 4H)Variable (broad s, 2H)
1,3-Benzenedimethanol ~7.2-7.4 (m, 4H)~4.6 (s, 4H)Variable (broad s, 2H)
1,4-Benzenedimethanol ~7.3 (s, 4H)~4.6 (s, 4H)Variable (broad s, 2H)
2-Phenylethanol ~7.2-7.3 (m, 5H)~3.8 (t, 2H), ~2.8 (t, 2H)Variable (broad s, 1H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The number of unique carbon signals and their chemical shifts are key identifiers.

Compound Aromatic Carbons (ppm) Methylene Carbon (-CH₂-) (ppm)
This compound ~138 (C), ~128 (CH), ~127 (CH)~63
1,3-Benzenedimethanol ~141 (C), ~128 (CH), ~127 (CH), ~126 (CH)~65
1,4-Benzenedimethanol ~139 (C), ~127 (CH)~64
2-Phenylethanol ~138 (C), ~129 (CH), ~128 (CH), ~126 (CH)~63, ~39
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) and the fragmentation pattern are characteristic of a compound's structure.

Compound Molecular Ion (M⁺) (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
This compound 13810791, 79, 77
1,3-Benzenedimethanol 13810791, 79, 77
1,4-Benzenedimethanol 13810791, 79, 77
2-Phenylethanol 12291104, 77, 65

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzenedimethanol isomers and related compounds.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrument: A mass spectrometer equipped with an EI source.

  • Data Acquisition: The sample is ionized by a beam of electrons (typically 70 eV), and the resulting ions are separated by their mass-to-charge ratio (m/z).

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using a combination of spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation Sample This compound Sample IR IR Spectroscopy Sample->IR Analysis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Connectivity and Isomer Differentiation NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Confirmation Validated Structure of This compound IR_Data->Confirmation Combined Analysis NMR_Data->Confirmation Combined Analysis MS_Data->Confirmation Combined Analysis

Caption: Workflow for the spectroscopic validation of this compound.

A Comparative Guide to Purity Analysis of 1,2-Bis(hydroxymethyl)benzene: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1,2-Bis(hydroxymethyl)benzene, a key intermediate in various synthetic processes. The selection of the appropriate analytical technique is critical for accurate and reliable quantification of this compound and its potential impurities.

This comparison delves into the fundamental principles of each technique, supported by detailed experimental protocols and expected performance data. While both GC and HPLC are powerful separation techniques, their suitability for analyzing 1,2-Bis(hydroxymethyl)benzene is dictated by the compound's physicochemical properties, namely its polarity and thermal stability.

Method Comparison at a Glance

The choice between GC and HPLC for the purity analysis of 1,2-Bis(hydroxymethyl)benzene hinges on several factors, including the need for derivatization, desired sensitivity, and the nature of potential impurities.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Analyte Volatility Requires volatile or semi-volatile analytes. Derivatization is necessary for non-volatile compounds like 1,2-Bis(hydroxymethyl)benzene.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.
Sample Preparation Often requires a derivatization step (e.g., silylation) to increase volatility and improve peak shape.Generally simpler, involving dissolution in a suitable solvent.
Analysis Time Typically offers faster run times.[1]Can have longer run times, although modern UHPLC systems can significantly reduce analysis time.
Resolution Capillary GC columns provide high separation efficiency.Offers excellent resolution, particularly for complex mixtures.
Detector Flame Ionization Detector (FID) is common for quantitative analysis. Mass Spectrometry (MS) provides structural information for impurity identification.[2][3]UV-Vis detector is widely used for compounds with a chromophore. MS detectors can also be coupled for enhanced sensitivity and identification.
Cost Generally considered more cost-effective in terms of instrumentation and consumables (gases vs. solvents).[4]Can be more expensive due to the high cost of solvents and specialized columns.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of GC and HPLC methods for the analysis of 1,2-Bis(hydroxymethyl)benzene, based on typical validation parameters for similar aromatic compounds.

Performance MetricGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL
Limit of Quantification (LOQ) Low ng/mLLow ng/mL to µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (Recovery %) 98 - 102%98 - 102%

Experimental Protocols

Detailed methodologies for both GC and HPLC analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography (GC) with Silylation Derivatization

Due to the polar nature of the two hydroxyl groups in 1,2-Bis(hydroxymethyl)benzene, derivatization is essential to improve its volatility and chromatographic performance. Silylation is a common derivatization technique for this purpose.

1. Sample Preparation (Silylation):

  • Accurately weigh approximately 10 mg of the 1,2-Bis(hydroxymethyl)benzene sample into a clean, dry vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection into the GC.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a direct method for the analysis of 1,2-Bis(hydroxymethyl)benzene without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1,2-Bis(hydroxymethyl)benzene sample into a volumetric flask.

  • Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase (e.g., acetonitrile/water), to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, an isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate analytical method for the purity analysis of 1,2-Bis(hydroxymethyl)benzene.

MethodSelection start Define Analytical Goal: Purity Analysis of 1,2-Bis(hydroxymethyl)benzene compound_properties Consider Analyte Properties: - Polar (two -OH groups) - Thermally labile? start->compound_properties gc_path GC Analysis compound_properties->gc_path Volatile after derivatization hplc_path HPLC Analysis compound_properties->hplc_path Non-volatile/ Thermally sensitive derivatization Derivatization Required (e.g., Silylation) gc_path->derivatization direct_analysis Direct Analysis hplc_path->direct_analysis gc_advantages Advantages: - Fast analysis - High resolution derivatization->gc_advantages hplc_advantages Advantages: - No derivatization - Suitable for thermally  labile impurities direct_analysis->hplc_advantages decision Select Method based on: - Available equipment - Throughput needs - Nature of expected impurities gc_advantages->decision hplc_advantages->decision

Caption: Workflow for selecting between GC and HPLC for 1,2-Bis(hydroxymethyl)benzene analysis.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the purity analysis of 1,2-Bis(hydroxymethyl)benzene.

GC, coupled with a derivatization step, is an excellent choice for routine quality control, offering high resolution and fast analysis times. The need for derivatization, however, adds an extra step to the sample preparation process.

HPLC provides a more direct analytical approach, eliminating the need for derivatization and making it particularly suitable for analyzing samples that may contain thermally sensitive impurities.

The ultimate choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the desired sample throughput, and the nature of the potential impurities to be monitored. For comprehensive impurity profiling, a combination of both techniques can provide orthogonal data, offering the highest level of confidence in the purity assessment of 1,2-Bis(hydroxymethyl)benzene.

References

Comparative Study of Chiral Diphosphine Ligands Derived from o-Xylene-α,α′-diol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of C2-symmetric diphosphine ligands synthesized from o-xylene-α,α′-diol reveals their potential in asymmetric catalysis, particularly in hydrogenation reactions. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting and applying these ligands for stereoselective transformations.

Chiral ligands derived from the rigid backbone of o-xylene-α,α′-diol have emerged as a promising class of auxiliaries in asymmetric catalysis. Their C2-symmetric nature and the steric and electronic properties tunable at the phosphorus centers allow for the creation of a well-defined chiral environment around a metal center. This guide focuses on a comparative analysis of diphosphine ligands derived from this scaffold, providing valuable insights for researchers and professionals in drug development and fine chemical synthesis.

Performance Comparison of o-Xylene-Derived Diphosphine Ligands

The efficacy of chiral ligands is benchmarked by their ability to induce high enantioselectivity and achieve excellent yields in catalytic reactions. Below is a comparison of two distinct diphosphine ligands derived from an o-xylene backbone in the context of asymmetric hydrogenation, a fundamental transformation in organic synthesis.

Table 1: Performance of o-Xylene-Derived Diphosphine Ligands in Asymmetric Hydrogenation

LigandSubstrateProductCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
(S,S)-α,α'-bis(tert-butylmethylphosphino)-o-xylene (Ligand 1)Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester[Rh(COD)₂]BF₄/Ligand 1>9568[1]
(R,R)-α,α'-bis(diphenylphosphino)-o-xylene (Hypothetical Ligand 2)*Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester[Rh(COD)₂]BF₄/Ligand 2~99>95

Note: Data for a directly analogous (R,R)-α,α'-bis(diphenylphosphino)-o-xylene in this specific reaction was not found in a single comparative study. The data presented for Ligand 2 is a representative expectation based on the performance of similar well-established chiral diphosphine ligands like BINAP in the same reaction to provide a benchmark for comparison.

The data indicates that the nature of the substituent on the phosphorus atom significantly influences the enantioselectivity of the reaction. The P-chiral (S,S)-α,α'-bis(tert-butylmethylphosphino)-o-xylene (Ligand 1), while effective in terms of conversion, provides a modest enantiomeric excess of 68% in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.[1] In contrast, ligands bearing aryl substituents on the phosphorus atoms, such as the widely used BINAP, are known to achieve excellent enantioselectivities (often >95% ee) in similar transformations. This suggests that the electronic and steric properties of the phenyl groups in such ligands create a more effective chiral pocket for stereochemical control.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these ligands in a research setting.

Synthesis of o-Xylene-α,α′-diol

The precursor diol can be synthesized from α,α'-dichloro-o-xylene through a hydrolysis reaction.

Procedure:

  • In a reaction vessel, a 5-20% aqueous solution of an alkali (e.g., NaOH) is prepared.

  • At 40-50°C, a solution of α,α'-dichloro-o-xylene in an organic solvent such as toluene is slowly added to the alkali solution.

  • The mixture is then heated to 95-105°C and refluxed with stirring until the starting material is consumed (typically when the content of α,α'-dichloro-o-xylene is less than 1%).

  • After cooling, the organic impurities are removed by back-extraction with an organic solvent.

  • The pH of the aqueous mother liquor is adjusted to 7-7.5 with hydrochloric acid.

  • The solution is concentrated to obtain the crude product, which is then purified by recrystallization from water to yield o-xylene-α,α′-diol.

Synthesis of (S,S)-α,α'-bis(tert-butylmethylphosphino)-o-xylene (Ligand 1)

This P-chiral diphosphine ligand can be synthesized from optically active secondary phosphine-boranes.

Procedure:

  • Optically active (S)-tert-butylmethylphosphine-borane is used as the starting material.

  • The secondary phosphine-borane is first converted to the corresponding diphosphine-borane intermediate.

  • Subsequent deprotection of the borane groups yields the desired (S,S)-α,α'-bis(tert-butylmethylphosphino)-o-xylene ligand.[1]

General Protocol for Asymmetric Hydrogenation

The following protocol is a general guideline for the asymmetric hydrogenation of prochiral olefins using a rhodium catalyst and a chiral diphosphine ligand.

Procedure:

  • In a glovebox, a Schlenk tube is charged with the chiral diphosphine ligand (e.g., 0.011 mmol) and the rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (0.010 mmol).

  • Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the catalyst solution.

  • The substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1.0 mmol) is added to the catalyst solution.

  • The Schlenk tube is then connected to a hydrogenation apparatus, purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (e.g., 1 atm) at a controlled temperature (e.g., 25°C).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is analyzed to determine the conversion and enantiomeric excess (e.g., by chiral HPLC or GC).

Visualizing the Synthetic Pathway and Catalytic Cycle

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved.

Synthesis_of_Ligand_1 start o-Xylene-α,α'-diol intermediate1 α,α'-Dichloro-o-xylene start->intermediate1 Chlorination intermediate3 Diphosphine-borane intermediate intermediate1->intermediate3 Coupling with 2 eq. of intermediate2 intermediate2 (S)-tert-butylmethylphosphine-borane intermediate2->intermediate3 product (S,S)-α,α'-bis(tert-butylmethylphosphino)-o-xylene (Ligand 1) intermediate3->product Deprotection

Caption: Synthetic route to (S,S)-α,α'-bis(tert-butylmethylphosphino)-o-xylene.

Asymmetric_Hydrogenation_Cycle catalyst [Rh(Ligand)(Solvent)₂]⁺ substrate_complex [Rh(Ligand)(Substrate)]⁺ catalyst->substrate_complex Substrate Coordination oxidative_addition [Rh(H)₂(Ligand)(Substrate)]⁺ substrate_complex->oxidative_addition Oxidative Addition of H₂ insertion [Rh(H)(Ligand)(Alkyl)]⁺ oxidative_addition->insertion Migratory Insertion product_complex [Rh(Ligand)(Product)]⁺ insertion->product_complex Reductive Elimination product_complex->catalyst Product Dissociation product Chiral Product product_complex->product

Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

References

Cross-Validation of Analytical Methods for 1,2-Benzenedimethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines two common analytical approaches for the quantification of aromatic compounds like 1,2-Benzenedimethanol: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Approach

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds.[1] For a compound like this compound, a reversed-phase method with UV detection is a common and robust approach, often employed for the analysis of phenolic compounds and preservatives in various matrices, including cosmetics.[2][3]

Experimental Protocol: Representative RP-HPLC-UV Method

This protocol is modeled after a validated method for the analysis of phenolic compounds in personal care products.[2][4]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 25 mL volumetric flask.

  • Add 1 mL of 0.1 N NaOH and vortex until the sample is completely dispersed.

  • Add 18 mL of the diluent solution (mobile phase) and sonicate for 15 minutes at 50°C.

  • Allow the sample to cool to room temperature and make up to the final volume with the diluent solution.

  • Filter the solution through a 0.45 μm membrane filter prior to injection.[5]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: Purospher Star ® Performance RP-18e (5 μm), 150 x 4.6 mm.[5]

  • Mobile Phase: A mixture of a pH 2.0 phosphate buffer, methanol, and acetonitrile (15:3:82 v/v/v) is used under isocratic conditions.[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 10 μL.[5]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 250 mg/L.[4]

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Performance Data: Representative HPLC Method

The following table summarizes typical validation parameters for an HPLC-UV method for phenolic compounds, which are expected to be similar for this compound.

Validation ParameterTypical Performance
Linearity (Range) 1 - 250 mg/L
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 92.1 - 105.9%[4]
Precision (RSD) < 2%
Limit of Detection (LOD) 0.1 - 0.5 mg/L[4]
Limit of Quantification (LOQ) 0.5 - 1.5 mg/L[4]

Workflow Diagram: HPLC Analysis

sample Sample Weighing dissolution Dispersion in NaOH sample->dissolution dilution Dilution & Sonication dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Data Analysis & Quantification detection->quantification

HPLC Experimental Workflow

Gas Chromatography (GC) Approach

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[6] When coupled with a mass spectrometer (MS), it provides high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as industrial wastewater or for identifying impurities in raw materials.[6][7]

Experimental Protocol: Representative GC-MS Method

This protocol is based on a validated method for the determination of semi-volatile solvents in industrial wastewater.[8]

1. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place a 10 mL aliquot of the sample into a 20 mL headspace vial.

  • Add an internal standard (e.g., Toluene-d8) at a concentration of 1 mg/L.[8]

  • Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C with agitation.

  • Desorb the analytes from the fiber in the GC injector.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 capillary column (30 m x 0.25 mm ID, 1.4 μm film thickness).[8]

  • Carrier Gas: Helium at a constant pressure of 100 kPa.[8]

  • Injector Temperature: 230°C.[8]

  • Injection Mode: Splitless for 30 seconds.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp to 250°C at a rate of 5°C/min.

    • Hold at 250°C for 10 minutes.[8]

  • Transfer Line Temperature: 230°C.[8]

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 35-450).[8] For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for this compound (e.g., m/z 138, 120, 107, 91, 77).

Performance Data: Representative GC-MS Method

The following table summarizes typical validation parameters for a GC-MS method for semi-volatile organic compounds, which would be applicable to this compound.

Validation ParameterTypical Performance
Linearity (Range) 0.1 - 5 mg/L[8]
Correlation Coefficient (r²) > 0.99[8]
Accuracy (% Recovery) 85 - 115%
Precision (RSD) < 15%
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.05 - 0.3 mg/L

Workflow Diagram: GC-MS Analysis

sample Sample Collection is_spike Internal Standard Spiking sample->is_spike spme Headspace SPME is_spike->spme desorption Thermal Desorption in GC Inlet spme->desorption separation Chromatographic Separation desorption->separation ionization Electron Impact Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection quantification Data Analysis & Quantification detection->quantification

GC-MS Experimental Workflow

Comparative Summary

FeatureHPLC-UVGC-MS
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and boiling point.
Analyte Volatility Suitable for non-volatile and thermally unstable compounds.[1]Requires volatile or semi-volatile and thermally stable compounds.
Sample Preparation Generally simpler, often involving dissolution and filtration.[3]Can be more complex, sometimes requiring derivatization or extraction techniques like SPME.[6]
Sensitivity Moderate, dependent on the chromophore of the analyte.High, especially with mass spectrometric detection.[6]
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, with mass spectrometry providing structural information for confident identification.[6]
Analysis Time Typically longer run times.Often faster analysis times.
Instrumentation Cost Generally lower initial cost.Higher initial cost, especially for high-resolution MS.

Method Selection Logic

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

node_method node_method start Analyte: this compound volatile Is the analyte sufficiently volatile & thermally stable? start->volatile matrix Is the matrix complex? volatile->matrix Yes hplc Consider HPLC-UV volatile->hplc No sensitivity Is high sensitivity required (trace analysis)? matrix->sensitivity No gc Consider GC-MS matrix->gc Yes sensitivity->hplc No sensitivity->gc Yes

Decision pathway for method selection

References

Performance comparison of 1,2-Benzenedimethanol in different reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and ligands is paramount for efficient and selective chemical synthesis. This guide provides a comprehensive performance comparison of 1,2-Benzenedimethanol in three critical reaction types: oxidation, reduction, and as a chiral ligand in asymmetric synthesis. We present a detailed analysis of its efficacy against common alternatives, supported by experimental data and detailed protocols to aid in methodological decisions.

Oxidation Reactions: Efficient Conversion to Valuable Synthons

This compound serves as a key precursor for the synthesis of phthalaldehyde and phthalide, important intermediates in the preparation of pharmaceuticals and fine chemicals. Its performance in oxidation reactions is benchmarked against other diols, showcasing its utility in forming cyclic structures.

A notable application is the oxidative lactonization of this compound to phthalide. Experimental studies have demonstrated the efficacy of a green chemistry approach utilizing tungstic acid and aqueous hydrogen peroxide. This method provides high yields and avoids the use of hazardous reagents.

ReactantCatalystOxidantSolventTime (h)Yield (%)Reference
This compoundTungstic Acid (WO₃·H₂O)30% aq. H₂O₂t-BuOH2490[1]
This compoundN-HydroxyphthalimideNitrogen MonoxideAcetonitrile894 (Phthalaldehyde)[2]
Experimental Protocol: Oxidative Lactonization of this compound to Phthalide[1]

A mixture of this compound (5 mmol), tungstic acid (0.054 mmol), and tert-butanol (10 mL) is prepared. To this, 30% aqueous hydrogen peroxide (11.1 mmol) is added. The reaction mixture is then stirred at 80°C for 24 hours. After the reaction, the mixture is cooled, and the product, phthalide, crystallizes and can be isolated by filtration.

Asymmetric Synthesis: A Scaffold for Chiral Ligands

The rigid backbone of this compound makes it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. Its derivatives, particularly chiral phosphites, have been explored in rhodium-catalyzed asymmetric hydrogenation reactions. While direct comparisons with ubiquitously used ligands like BINOL are not extensively documented in single studies, the performance of ligands derived from this compound provides a valuable benchmark.

The synthesis of chiral phosphite ligands from this compound and their subsequent application in asymmetric hydrogenation highlight their potential to induce high enantioselectivity.

SubstrateCatalyst SystemSolventee (%)Reference
VariousRh-complex with this compound-derived phosphite ligandNot specifiedHigh[3][4]
Acetylated dehydroamino esterPd-complex with phosphine-phosphite ligandTHF50[5]
Diphenylallyl acetatePd-complex with phosphine-phosphite ligandCH₂Cl₂60[5]
Experimental Protocol: Synthesis of Chiral Phosphite Ligands from this compound[3][4]

A solution of the chiral biphenyl diol is prepared. In a separate flask, a solution of phosphorus trichloride in a suitable anhydrous solvent is made. The diol solution is then added dropwise to the phosphorus trichloride solution at a controlled temperature. After the addition is complete, the reaction is stirred until completion. The resulting chiral phosphite ligand is then purified.

Reduction Reactions: Limited Direct Application as a Reductant

Currently, there is limited available data on the direct application of this compound as a reducing agent in common organic transformations. Its primary role in reduction chemistry is as a product from the reduction of phthalic anhydride or related compounds. The focus in the literature is on the enantioselective reduction of ketones using chiral ligands derived from diols, rather than the reduction capabilities of the diol itself. For instance, modified lithium aluminum hydride reagents with chiral diols like BINOL are effective for the enantioselective reduction of ketones[6][7][8].

The synthesis of this compound itself is often achieved through the reduction of phthalide or phthalic anhydride.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic processes discussed, the following diagrams have been generated using the DOT language.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Product This compound This compound Oxidative_Lactonization Oxidative Lactonization (WO3-H2O, H2O2) This compound->Oxidative_Lactonization Reacts with Phthalide Phthalide Oxidative_Lactonization->Phthalide Yields

Caption: Workflow for the oxidation of this compound.

Asymmetric_Synthesis_Workflow cluster_precursor Precursor cluster_synthesis Ligand Synthesis cluster_ligand Chiral Ligand cluster_catalysis Asymmetric Catalysis cluster_product Product This compound This compound Ligand_Synthesis Reaction with PCl3/Chiral Diol This compound->Ligand_Synthesis Chiral_Phosphite_Ligand Chiral Phosphite Ligand Ligand_Synthesis->Chiral_Phosphite_Ligand Asymmetric_Hydrogenation Asymmetric Hydrogenation Chiral_Phosphite_Ligand->Asymmetric_Hydrogenation Chiral_Product Enantioenriched Product Asymmetric_Hydrogenation->Chiral_Product

Caption: Workflow for asymmetric synthesis using a ligand from this compound.

References

Navigating the Reactivity of 1,2-Benzenedimethanol: A Comparative Guide to Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical transformations of versatile building blocks like 1,2-benzenedimethanol is paramount. This guide provides a comparative analysis of common reaction pathways—oxidation, etherification, esterification, and cyclization—starting from this compound, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.

This compound, a readily available aromatic diol, serves as a valuable precursor for a variety of important chemical entities. Its two primary alcohol functionalities, situated in close proximity on a benzene ring, allow for a range of selective and diverse chemical modifications. This guide explores four principal reaction types and their corresponding products, offering a clear comparison of reaction conditions, yields, and the nature of the resulting compounds.

Comparison of Reaction Products

The following table summarizes the typical outcomes of subjecting this compound to different reaction conditions, providing a quantitative overview for easy comparison.

Reaction TypeReagentsProductTypical Yield (%)
Oxidation Pyridinium chlorochromate (PCC) on AluminaPhthalaldehyde~94%
Etherification Sodium hydride (NaH), Methyl iodide (CH₃I)1,2-Bis(methoxymethyl)benzeneHigh (not specified)
Esterification Acetic anhydride (Ac₂O), PyridineThis compound diacetateHigh (not specified)
Cyclization Primary Amine (e.g., Octylamine), HeatN-OctylisoindolineModerate to Good

Reaction Pathways and Experimental Workflows

To visually represent the transformations and the steps involved in each synthesis, the following diagrams have been generated.

Oxidation to Phthalaldehyde

The selective oxidation of the diol to the corresponding dialdehyde, phthalaldehyde, is a crucial transformation.

Oxidation Oxidation of this compound Start This compound Process Grinding at RT Start->Process Add Reagent PCC on Alumina (Solvent-free) Reagent->Process Product Phthalaldehyde Process->Product Yield: ~94%

Figure 1. Experimental workflow for the oxidation of this compound.

Etherification to 1,2-Bis(methoxymethyl)benzene

The conversion of the hydroxyl groups to ether linkages is a common protective or functionalization strategy.

Etherification Etherification of this compound Start This compound Step1 1. Add Sodium Hydride (NaH) in THF Start->Step1 Step2 2. Add Methyl Iodide (CH₃I) Step1->Step2 Product 1,2-Bis(methoxymethyl)benzene Step2->Product

Figure 2. Reaction pathway for the etherification of this compound.

Esterification to this compound diacetate

Esterification provides another avenue for protecting the hydroxyl groups or introducing new functionalities.

Esterification Esterification of this compound Start This compound Process Stir at RT Start->Process Reagents Acetic Anhydride (Ac₂O) Pyridine Reagents->Process Product This compound diacetate Process->Product

Figure 3. Experimental workflow for the esterification of this compound.

Cyclization to N-Substituted Isoindoline

The intramolecular cyclization with a primary amine leads to the formation of the valuable isoindoline heterocyclic core.

Cyclization Synthesis of N-Substituted Isoindoline Start This compound Condition Heat Start->Condition Reagent Primary Amine (e.g., R-NH₂) Reagent->Condition Product N-Substituted Isoindoline Condition->Product Dehydration

Figure 4. Reaction pathway for the synthesis of N-substituted isoindolines.

Detailed Experimental Protocols

1. Oxidation of this compound to Phthalaldehyde [1]

This protocol describes a rapid and efficient solvent-free oxidation of a benzylic alcohol.[1]

  • Materials:

    • This compound

    • Pyridinium Chlorochromate (PCC)

    • Alumina (neutral, activity I)

    • tert-Butanol (t-BuOH)

    • Mortar and pestle

    • Filtration apparatus

  • Procedure:

    • In a mortar, add 2 g of alumina and 0.43 g (2 mmol) of pyridinium chlorochromate.

    • Grind the mixture with a pestle for 1 minute to obtain a homogeneous orange powder.

    • Add 1 mmol of this compound and a few drops of t-BuOH to the mortar.

    • Continue grinding the mixture for the time specified by reaction monitoring (e.g., by TLC), typically around 10 minutes.

    • Upon completion of the reaction, extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Filter the mixture to remove the solid residue.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude phthalaldehyde.

    • Purify the product by column chromatography on silica gel if necessary.

2. Etherification of this compound to 1,2-Bis(methoxymethyl)benzene

This procedure is a standard Williamson ether synthesis adapted for the di-alkylation of this compound.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard Schlenk line or inert atmosphere setup

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Esterification of this compound to this compound diacetate [2][3]

This protocol utilizes the common and efficient acetylation method with acetic anhydride and pyridine.[2][3]

  • Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Dry Pyridine

    • Dichloromethane (or Ethyl Acetate)

    • 1 M HCl, Saturated aqueous NaHCO₃, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere.[2]

    • Add acetic anhydride (2.5 equivalents) to the solution at 0°C.[2]

    • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[2]

    • Quench the reaction by adding a small amount of methanol.

    • Co-evaporate the reaction mixture with toluene to remove pyridine.[4]

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the product.[2]

4. Cyclization of this compound with a Primary Amine to form N-Substituted Isoindoline

This is a general procedure for the synthesis of N-substituted isoindolines via dehydration.

  • Materials:

    • This compound

    • Primary amine (e.g., n-octylamine)

    • High-boiling point solvent (e.g., toluene or xylene)

    • Dean-Stark apparatus (optional, for water removal)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable high-boiling solvent.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC. The reaction involves the formation of water, which can be removed azeotropically if a Dean-Stark trap is used.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting N-substituted isoindoline by column chromatography or distillation.

References

A Comparative Guide to o-Xylylene Glycol and Aliphatic Diols in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a diol monomer is a critical parameter in the synthesis of polyesters, profoundly influencing the reaction kinetics and the physicochemical properties of the resulting polymer. This guide provides an objective comparison of o-xylylene glycol, an aromatic diol, and common aliphatic diols in esterification reactions, supported by available data and experimental protocols.

Introduction: Structural and Reactivity Differences

o-Xylylene glycol, also known as 1,2-bis(hydroxymethyl)benzene, features a rigid benzene ring, which imparts distinct characteristics to the polymers derived from it. In contrast, aliphatic diols, such as ethylene glycol, 1,4-butanediol, and 1,6-hexanediol, possess flexible carbon chains. These structural differences are fundamental to their behavior in esterification reactions and the ultimate properties of the polyesters.

The aromatic nature of o-xylylene glycol generally leads to polyesters with higher thermal stability and rigidity. Aliphatic diols, on the other hand, contribute to greater flexibility and lower glass transition temperatures in the resulting polymers. The reactivity of the hydroxyl groups can also be influenced by the molecular structure, with the potential for electronic effects from the aromatic ring in o-xylylene glycol.

Performance Comparison in Esterification

The choice between o-xylylene glycol and an aliphatic diol will dictate the performance characteristics of the final polyester. Below is a summary of key performance differences based on established principles of polymer chemistry.

PropertyPolyesters from o-Xylylene GlycolPolyesters from Aliphatic DiolsRationale
Thermal Stability Higher thermal stabilityModerate thermal stabilityThe rigid aromatic ring in o-xylylene glycol enhances the thermal resistance of the polymer backbone.
Mechanical Properties Typically more rigid and brittleGenerally more flexible and ductileThe flexible aliphatic chains allow for greater chain mobility, leading to lower modulus and higher elongation at break.
Glass Transition Temp. (Tg) Higher TgLower TgThe restricted rotation of the polymer chains due to the benzene ring results in a higher temperature required for the transition from a glassy to a rubbery state.
Crystallinity Can be crystalline, but the aromatic ring can sometimes hinder packingVaries depending on the length of the aliphatic chain; can be highly crystallineThe regular, flexible chains of many aliphatic polyesters can pack efficiently into crystalline structures.
Solubility Generally soluble in common organic solvents for polyestersSolubility is dependent on the specific diol and diacid used

Quantitative Data from Esterification Reactions

Direct, side-by-side comparative studies under identical conditions are not extensively available in published literature. However, the following tables summarize typical reaction conditions and resulting polymer properties for polyesters synthesized from aliphatic diols and provides expected outcomes for o-xylylene glycol based on its structure.

Table 1: Typical Melt Polycondensation Conditions for Polyester Synthesis

ParameterPoly(butylene succinate) (PBS) from 1,4-Butanediol[1]Polyester from o-Xylylene Glycol (Expected)
Diacid Succinic AcidAdipic Acid or Terephthalic Acid
Diol to Diacid Molar Ratio 1.1:1 to 1.2:1 (slight excess of diol)1.1:1 to 1.2:1 (slight excess of diol)
Catalyst Titanium (IV) isopropoxide (TIP) or Tin (II) octoateTitanium (IV) isopropoxide (TIP) or Tin (II) octoate
Catalyst Concentration ~400 ppm[1]~400 ppm
Esterification Temperature 150-190 °C[1]160-200 °C
Polycondensation Temperature 220-240 °C[1]230-260 °C
Vacuum < 15 Pa[1]< 15 Pa
Reaction Time Several hoursSeveral hours

Table 2: Comparison of Resulting Polyester Properties

PropertyPoly(butylene succinate) (PBS)[2][3]Poly(ethylene terephthalate) (PET)Poly(o-xylylene adipate) (Expected)
Diol Component 1,4-ButanediolEthylene Glycolo-Xylylene Glycol
Diacid Component Succinic AcidTerephthalic AcidAdipic Acid
Melting Point (Tm) ~115 °C~260 °CLower than PET, likely in the range of 100-150°C
Glass Transition Temp. (Tg) ~ -32 °C~ 75 °CHigher than PBS, likely in the range of 10-40°C
Tensile Strength ~30-40 MPa~55 MPaExpected to be between PBS and PET
Elongation at Break >300%~50%Expected to be lower than PBS

Experimental Protocols

The following is a general protocol for the synthesis of polyesters via a two-stage melt polycondensation, which can be adapted for both o-xylylene glycol and aliphatic diols.

Two-Stage Melt Polycondensation of a Polyester

Materials:

  • Dicarboxylic acid (e.g., Adipic Acid)

  • Diol (o-Xylylene Glycol or an aliphatic diol like 1,4-Butanediol)

  • Catalyst (e.g., Titanium (IV) isopropoxide)

  • Nitrogen gas (high purity)

  • Solvents for purification (e.g., Chloroform and Methanol)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation setup with a receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Charge the three-necked flask with the dicarboxylic acid and the diol. A molar excess of the diol (e.g., 1:1.1 diacid:diol) is typically used to compensate for any loss due to volatility.

  • Add the catalyst to the reaction mixture.

  • Equip the flask with a mechanical stirrer, nitrogen inlet/outlet, and a distillation setup.

  • Begin purging the system with a slow stream of nitrogen to create an inert atmosphere.

  • Start stirring and gradually heat the mixture to the esterification temperature (e.g., 160-200 °C).

  • Water, a byproduct of the esterification, will begin to distill off and be collected in the receiving flask.

  • Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to the polycondensation temperature (e.g., 230-260 °C).

  • Gradually apply a high vacuum to the system (e.g., pressure reduced to below 15 Pa). This should be done slowly to avoid excessive foaming.

  • The excess diol will be removed under vacuum, and the viscosity of the reaction mixture will increase as the polymer chains grow.

  • Continue the reaction under high vacuum until the desired viscosity is achieved, which can take several more hours.

  • Stop the reaction by cooling the flask to room temperature. The resulting polyester can then be purified by dissolving it in a suitable solvent (like chloroform) and precipitating it in a non-solvent (like methanol).

Notes on Diol-Specific Adaptations:

  • For a solid diol like o-xylylene glycol (melting point ~64-66 °C), ensure the initial heating is sufficient to melt all reactants before vigorous stirring begins.

  • The volatility of the diol should be considered. While a slight excess is common, for more volatile diols like ethylene glycol, a higher excess may be necessary compared to less volatile diols like 1,6-hexanediol.

Visualizing the Process

Esterification Reaction

Esterification Diacid Dicarboxylic Acid (R'-(COOH)₂) Oligomer Ester Oligomer Diacid->Oligomer + Diol Diol (R-(OH)₂) Diol->Oligomer + Water Water (H₂O) Oligomer->Water - (byproduct) Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Reactants Charge Reactants (Diol, Diacid, Catalyst) Heat_N2 Heat under N₂ (160-200°C) Reactants->Heat_N2 Distill Distill Water Heat_N2->Distill Heat_Vac Heat under Vacuum (230-260°C) Distill->Heat_Vac Viscosity Increase Viscosity Heat_Vac->Viscosity Cool Cool to RT Viscosity->Cool Purify Purification (Dissolution & Precipitation) Cool->Purify

References

A Comparative Benchmarking Guide to the Synthesis of 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to 1,2-Benzenedimethanol, a valuable building block in medicinal chemistry and materials science. The performance of key methods is benchmarked against each other, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific application.

Comparison of Key Synthesis Methods

The synthesis of this compound is most commonly achieved through the reduction of phthalic acid derivatives or the hydrolysis of o-xylene dihalides. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

MethodStarting MaterialReagentsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Method 1: Reduction of Diethyl Phthalate Diethyl PhthalateLithium Aluminum Hydride (LiAlH₄), Diethyl Ether, H₂O~93%[1]15 hours (reflux)High yield, reliable laboratory-scale synthesis.Use of highly reactive and hazardous LiAlH₄, requires strictly anhydrous conditions.
Method 2: Catalytic Hydrogenation Phthalic AnhydrideH₂, Catalyst (e.g., Pd on Al₂O₃), Dichloroethane80-94%3-5 hours (batch) or continuousScalable, high purity, avoids stoichiometric hazardous reagents.Requires specialized high-pressure hydrogenation equipment.
Method 3: Hydrolysis of o-Xylene Dihalide o-Xylene DibromideNa₂CO₃, H₂O, Toluene~82% (total yield)Not specifiedUtilizes readily available starting materials.The starting material, o-xylene dibromide, is a potent lachrymator requiring special handling.

Detailed Experimental Protocols

Method 1: Reduction of Diethyl Phthalate with Lithium Aluminum Hydride

This procedure outlines the reduction of an ester to a diol using a powerful reducing agent.

Materials:

  • Diethyl phthalate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of diethyl phthalate in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for approximately 15 hours.[1]

  • The reaction is then cooled in an ice bath and cautiously quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄ and the aluminum complexes.

  • A 10% sulfuric acid solution is added to dissolve the precipitated aluminum salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.

Method 2: Catalytic Hydrogenation of Phthalic Anhydride

This method is suitable for larger-scale synthesis and employs heterogeneous catalysis.

Materials:

  • Phthalic anhydride

  • Dichloroethane (or other suitable solvent)

  • Hydrogen gas

  • Palladium on alumina (Pd/Al₂O₃) catalyst

  • High-pressure autoclave or fixed-bed reactor.

Procedure:

  • A solution of phthalic anhydride in dichloroethane is prepared.

  • The solution and the Pd/Al₂O₃ catalyst are charged into a high-pressure autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired reaction pressure (e.g., 3.0 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 150°C) and stirred.

  • The reaction progress is monitored by the uptake of hydrogen.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is evaporated, and the crude product is purified by crystallization to afford this compound with high purity.

Method 3: Hydrolysis of o-Xylene Dibromide

This two-step process involves the initial bromination of o-xylene followed by hydrolysis.

Materials:

  • o-Xylene

  • Bromine

  • Petroleum ether

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Three-necked flask, stirrer, dropping funnel, condenser, gas absorption trap, heating mantle.

Procedure: Part A: Synthesis of o-Xylene Dibromide

  • Caution: o-Xylene dibromide is a strong lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • o-Xylene is placed in a three-necked flask equipped with a stirrer, dropping funnel, and condenser connected to a gas trap.

  • The o-xylene is heated, and bromine is added dropwise while irradiating the flask with a sun lamp.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The reaction mixture is cooled and poured into boiling petroleum ether.

  • The solution is cooled to allow crystallization of o-xylene dibromide, which is then collected by filtration.

Part B: Hydrolysis to this compound

  • A solution of sodium carbonate in water is prepared in a reaction flask.

  • o-Xylene dibromide and a small amount of toluene are added to the aqueous sodium carbonate solution.

  • The mixture is heated under reflux with vigorous stirring.

  • After the reaction is complete (monitored by TLC or GC), the mixture is cooled.

  • The aqueous layer is separated and neutralized with hydrochloric acid.

  • The solution is concentrated, and the crude this compound is isolated by crystallization.

Alternative Synthetic Approaches

While the three methods detailed above are the most common, other strategies can be employed for the synthesis of this compound and related 1,2-diols. These include:

  • Reduction of Phthalic Acid: Similar to the reduction of its anhydride or esters, phthalic acid can be reduced to this compound using strong reducing agents.

  • Biocatalytic Methods: The use of enzymes for organic synthesis is a growing field. While specific biocatalytic routes to this compound are not widely reported, the enzymatic reduction of related diketones or the dihydroxylation of suitable precursors are potential green alternatives.

  • Grignard Reactions: The reaction of a suitable Grignard reagent with phthalaldehyde could theoretically yield this compound after an acidic workup. However, controlling the reaction to prevent side products can be challenging.

Application in Drug Development and Signaling Pathway Modulation

The this compound scaffold is a key structural motif in many biologically active molecules. Its rigid yet conformationally defined nature makes it an attractive building block for the design of ligands that can interact with specific biological targets, such as enzymes and receptors.

Derivatives of this compound have been explored as potential kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The hydroxyl groups of this compound can serve as key hydrogen bond donors or acceptors for interaction with the ATP-binding pocket of kinases.

Below is a conceptual diagram illustrating a hypothetical mechanism by which a this compound derivative could inhibit a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Growth Factor Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Enters Nucleus and Binds to DNA Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

In this illustrative pathway, the binding of a growth factor to its receptor tyrosine kinase triggers a phosphorylation cascade, ultimately leading to the activation of a transcription factor and subsequent gene expression related to cell proliferation and survival. A hypothetical inhibitor based on the this compound scaffold could bind to the active site of a key kinase in this pathway, preventing its function and thereby blocking the downstream signaling events.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound is outlined below.

G Start Select Starting Material (e.g., Diethyl Phthalate) Reaction Perform Synthesis (e.g., LiAlH4 Reduction) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization) Workup->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization Final Pure this compound Characterization->Final

Caption: General experimental workflow for the synthesis of this compound.

This standardized workflow ensures the reliable synthesis and verification of the final product's identity and purity, which is critical for its application in research and development.

References

A Spectroscopic Comparison of 1,2-Benzenedimethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1,2-benzenedimethanol and its derivatives, namely phthalic acid, phthalic anhydride, and phthalide. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectral characteristics of these compounds.

Introduction

This compound is a versatile organic compound and a key starting material for the synthesis of various derivatives with diverse applications. Understanding the spectroscopic properties of this compound and its derivatives is crucial for their identification, characterization, and quality control in research and industrial settings. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, phthalic acid, phthalic anhydride, and phthalide.

¹H NMR and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.35-7.25 (m, 4H, Ar-H), 4.65 (s, 4H, -CH₂-), 2.5 (br s, 2H, -OH)139.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 64.5 (-CH₂)
Phthalic Acid 13.0 (br s, 2H, -COOH), 7.70 (dd, 2H, Ar-H), 7.60 (dd, 2H, Ar-H)[1]169.5 (C=O), 133.0 (Ar-C), 131.5 (Ar-CH), 129.0 (Ar-CH)[2]
Phthalic Anhydride 8.03 (m, 2H, Ar-H), 7.85 (m, 2H, Ar-H)[3]162.5 (C=O), 136.0 (Ar-CH), 132.0 (Ar-C), 125.0 (Ar-CH)
Phthalide 7.90 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 5.35 (s, 2H, -CH₂-)171.0 (C=O), 147.0 (Ar-C), 134.0 (Ar-CH), 129.0 (Ar-CH), 125.5 (Ar-CH), 122.0 (Ar-C), 69.5 (-CH₂)
IR and Mass Spectrometry Data

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 3300-3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1450-1500 (Ar C=C stretch), 1010-1050 (C-O stretch)138 (M⁺), 120, 107, 91, 77[4]
Phthalic Acid 2500-3300 (O-H stretch, very broad), 1680-1700 (C=O stretch), 1600 (Ar C=C stretch), 1280 (C-O stretch)[5]166 (M⁺), 148, 122, 105, 76[1]
Phthalic Anhydride 1850 & 1780 (C=O stretch, anhydride), 1600 (Ar C=C stretch), 1250 (C-O-C stretch)[6][7][8]148 (M⁺), 104, 76, 50[9]
Phthalide 1760 (C=O stretch, lactone), 1600 (Ar C=C stretch), 1280 (C-O-C stretch)[10]134 (M⁺), 105, 77[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11][12] Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a cotton plug into the NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Background Collection : Before analyzing the sample, a background spectrum of the clean ATR crystal is collected. This is done to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.[13] For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[14]

  • Spectrum Acquisition : The IR beam is passed through the ATR crystal, and the spectrum of the sample is recorded. A typical spectrum is an average of 16 to 32 scans.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the presence of characteristic absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized in a high vacuum environment.

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis : The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

Chemical Relationships

The relationship between this compound and its oxidized derivatives can be visualized as a chemical transformation pathway.

chemical_transformations This compound This compound Phthalic Aldehyde Phthalic Aldehyde This compound->Phthalic Aldehyde Oxidation Phthalide Phthalide This compound->Phthalide Oxidation Phthalic Acid Phthalic Acid Phthalic Aldehyde->Phthalic Acid Oxidation Phthalic Anhydride Phthalic Anhydride Phthalic Acid->Phthalic Anhydride Dehydration

Caption: Oxidation pathway of this compound to its derivatives.

This guide provides a foundational spectroscopic comparison of this compound and its key derivatives. The presented data and protocols are intended to aid in the identification and characterization of these compounds in a laboratory setting.

References

Unmasking Trace Impurities in Synthesized 1,2-Benzenedimethanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the identification and quantification of trace impurities in 1,2-Benzenedimethanol, a key building block in various synthetic pathways.

This publication delves into the common impurities encountered during the synthesis of this compound and presents a comparative analysis of the primary analytical techniques used for their detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and data are provided to assist in method selection and implementation.

Common Synthesis Routes and Potential Impurities

The synthesis of this compound often proceeds via the reduction of phthalic anhydride or its derivatives.[1] A common route involves the hydrogenation of phthalic anhydride in the presence of a catalyst.[1] Potential impurities can arise from incomplete reactions, side reactions, or contaminants in the starting materials and catalysts.

One potential side reaction during the synthesis from phthalaldehyde is the Cannizzaro reaction, which can lead to the formation of 1,2-benzenedicarboxylic acid (phthalic acid) as a significant byproduct.[2] Isomeric impurities, such as 1,3-benzenedimethanol and 1,4-benzenedimethanol, may also be present, depending on the isomeric purity of the starting materials. Residual solvents from the reaction and purification steps are also common trace impurities.

Comparison of Analytical Methods

The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of trace impurities in this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms.
Typical Impurities Detected Non-volatile and thermally labile compounds, such as phthalic acid and other oxidation byproducts.Volatile and semi-volatile impurities, including residual solvents and isomeric impurities.Structural isomers, byproducts with distinct chemical shifts, and quantification of known impurities against a standard.
Sensitivity High (ppm to ppb levels), especially with UV or MS detectors.[3]Very high (ppb to ppt levels), offering excellent sensitivity for volatile trace impurities.[4][5]Generally lower than HPLC and GC-MS for trace analysis, but excellent for structural elucidation and quantification of major impurities.
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization may be required for non-volatile impurities; dissolution in a volatile solvent.Dissolution in a deuterated solvent.
Analysis Time Typically 15-60 minutes per sample.Typically 20-60 minutes per sample.Typically 5-30 minutes per sample for standard 1H NMR.
Quantitative Accuracy Excellent with proper calibration.Excellent with the use of internal or external standards.Excellent for quantification of known compounds using an internal standard.
Structural Information Limited to retention time and UV spectrum unless coupled with a mass spectrometer (LC-MS).Provides mass spectra, which can be used for library matching and identification of unknown compounds.Provides detailed structural information, enabling the unambiguous identification of impurities.[6][7]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible results. The following sections outline typical experimental protocols for the analysis of trace impurities in this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile impurities, such as phthalic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound sample

  • Phthalic acid standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of phthalic acid in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify and quantify the phthalic acid peak based on its retention time and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities, such as residual solvents and isomeric impurities.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol (GC grade)

  • This compound sample

  • Standards for expected residual solvents and isomeric impurities

Procedure:

  • Standard Solution Preparation: Prepare a stock solution containing the expected residual solvents and isomeric impurities in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Split (e.g., 50:1)

    • Injection volume: 1 µL

    • Oven temperature program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: m/z 35-550

  • Analysis: Inject the standard solutions to determine the retention times and mass spectra of the target impurities. Inject the sample solution and identify impurities by comparing their retention times and mass spectra to the standards and a spectral library (e.g., NIST). Quantify the impurities using the calibration curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify structural isomers and other major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • This compound sample

  • Internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample and a known amount of the internal standard in the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the protons of this compound, the internal standard, and any identified impurities.

    • Calculate the concentration of the impurities relative to the internal standard using the integral values and the known weights of the sample and standard. ¹³C NMR can also be used for further structural confirmation.[8]

Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of trace impurities in synthesized this compound.

impurity_analysis_workflow cluster_synthesis Synthesis & Initial Assessment cluster_screening Broad Spectrum Screening cluster_techniques Analytical Techniques cluster_analysis Data Analysis & Reporting synthesis This compound Synthesis initial_assessment Initial Purity Assessment (e.g., TLC, Melting Point) synthesis->initial_assessment screening Screening for Impurities initial_assessment->screening hplc HPLC (Non-volatile impurities) screening->hplc gcms GC-MS (Volatile & Semi-volatile impurities) screening->gcms nmr NMR (Structural elucidation & Quantification) screening->nmr data_analysis Data Interpretation & Impurity Identification hplc->data_analysis gcms->data_analysis nmr->data_analysis quantification Quantification of Identified Impurities data_analysis->quantification reporting Final Purity Report quantification->reporting

Figure 1. A logical workflow for the analysis of trace impurities in this compound.

By following a structured analytical approach and selecting the appropriate techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their downstream applications.

References

A Comparative Analysis of 1,2-Benzenedimethanol as a Carbonyl Protecting Group Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient and high-yielding methodologies. The carbonyl group, being a site of high reactivity, often requires masking to prevent unwanted side reactions. The formation of cyclic acetals using diols is a widely employed strategy for this purpose. This guide provides an objective comparison of 1,2-benzenedimethanol as a precursor for a carbonyl protecting group against two commonly used alternatives: ethylene glycol and 1,3-propanediol. The comparison is based on the structural features of the resulting acetals, their relative stability, and the experimental conditions required for their formation and cleavage.

Introduction to Carbonyl Protection via Acetalization

The acid-catalyzed reaction of a carbonyl compound with a diol results in the formation of a cyclic acetal, effectively protecting the carbonyl from nucleophilic attack and basic conditions. The choice of the diol is critical as it dictates the stability and reactivity of the resulting acetal, primarily through the size of the newly formed ring. Ethylene glycol forms a five-membered ring (a dioxolane), 1,3-propanediol forms a six-membered ring (a dioxane), and this compound forms a seven-membered ring (a dibenzo[d,f][1][2]dioxepine).

Comparative Efficacy: Data Summary

The efficacy of these diols as protecting group precursors can be evaluated based on the yield and reaction time for the protection (acetalization) and deprotection (hydrolysis) reactions, as well as the relative stability of the resulting acetal.

Precursor DiolProtecting Group StructureRing SizeTypical Formation YieldRelative StabilityTypical Deprotection Conditions
Ethylene Glycol1,3-Dioxolane5-membered>90%[3]HighAqueous acid (e.g., HCl, H₂SO₄)[4][5]
1,3-Propanediol1,3-Dioxane6-membered~65-80%[1]Very High[6]Stronger aqueous acid, longer reaction times[1]
This compoundDibenzo[d,f][1][2]dioxepine7-membered~90% (estimated)Moderate to LowMild aqueous acid
Discussion of Efficacy

Formation: The formation of five- and six-membered cyclic acetals from ethylene glycol and 1,3-propanediol, respectively, are thermodynamically favorable processes. The formation of the seven-membered ring from this compound is also achievable in high yields, though it may be subject to greater ring strain compared to the five- and six-membered rings. The rigid benzene backbone in this compound may pre-organize the hydroxyl groups for cyclization, potentially offsetting some of the strain.

Stability: The stability of cyclic acetals towards hydrolysis generally follows the order: 6-membered > 5-membered > 7-membered rings. 1,3-Dioxanes are often the most stable due to the chair conformation that minimizes steric interactions. 1,3-Dioxolanes are also highly stable. Seven-membered rings, such as the one formed from this compound, are generally less stable due to increased torsional and transannular strain. This lower stability can be advantageous for syntheses requiring mild deprotection conditions. The presence of the benzene ring in the acetal from this compound can also influence its electronic properties and, consequently, its stability.

Deprotection: The increased stability of 1,3-dioxanes often necessitates harsher acidic conditions for their removal compared to 1,3-dioxolanes.[1] Given the presumed lower stability of the seven-membered ring acetal derived from this compound, it is expected to be cleaved under milder acidic conditions than both its five- and six-membered counterparts. This can be a significant advantage in the synthesis of acid-sensitive molecules.

Experimental Protocols

The following are representative experimental protocols for the protection of cyclohexanone with the three diols and their subsequent deprotection.

Formation of Cyclohexanone Acetals

1. Cyclohexanone ethylene ketal (1,4-Dioxaspiro[4.5]decane) from Ethylene Glycol

  • Procedure: A mixture of cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

  • Expected Yield: >90%[3]

2. Cyclohexanone 1,3-propylene ketal (1,5-Dioxaspiro[5.5]undecane) from 1,3-Propanediol

  • Procedure: A solution of cyclohexanone (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in benzene is refluxed with a Dean-Stark trap. After the theoretical amount of water is collected, the solution is cooled, washed with aqueous sodium bicarbonate and brine, and dried. The solvent is evaporated, and the residue is distilled under reduced pressure.

  • Expected Yield: ~65%[1]

3. Cyclohexanone this compound ketal from this compound

  • Procedure: A mixture of cyclohexanone (1.0 eq), this compound (1.1 eq), and a catalytic amount of a solid acid catalyst (e.g., H4SiW12O40/PAn) is heated in a suitable solvent.[7] The reaction progress is monitored by GC or TLC. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The product is purified by column chromatography or distillation.

  • Expected Yield: While a specific yield for this reaction is not provided in the immediate search results, similar reactions with other diols suggest that a yield of over 90% is attainable under optimized conditions.[7]

Deprotection of Cyclohexanone Acetals

1. Hydrolysis of Cyclohexanone ethylene ketal

  • Procedure: The ketal is dissolved in a mixture of acetone and water containing a catalytic amount of an acid (e.g., 1M HCl). The mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is then neutralized with a mild base (e.g., sodium bicarbonate), the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated to afford the deprotected ketone.

2. Hydrolysis of Cyclohexanone 1,3-propylene ketal

  • Procedure: Due to its higher stability, the deprotection of the 1,3-dioxane may require more forcing conditions. The ketal is dissolved in a suitable solvent (e.g., THF) and treated with a stronger aqueous acid solution (e.g., 3M H₂SO₄) and may require heating. The workup procedure is similar to that for the dioxolane.

3. Hydrolysis of Cyclohexanone this compound ketal

  • Procedure: Based on the expected lower stability, the deprotection of the seven-membered ring acetal should proceed under milder conditions than for the five- and six-membered ring analogs. A dilute aqueous acid solution (e.g., 0.5M HCl) in a co-solvent like THF at room temperature should be sufficient for the hydrolysis. The workup would follow the standard procedure of neutralization, extraction, and purification.

Visualizations

Signaling Pathways and Workflows

Acetal_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Carbonyl Carbonyl (Aldehyde/Ketone) Acetal Cyclic Acetal Carbonyl->Acetal H+, -H2O Protected_Carbonyl Cyclic Acetal Diol Diol (e.g., this compound) Diol->Acetal Deprotected_Carbonyl Carbonyl (Aldehyde/Ketone) Protected_Carbonyl->Deprotected_Carbonyl H+, H2O

Caption: General workflow for carbonyl protection and deprotection.

Acetal_Stability_Logic Stability Acetal Stability RingSize Ring Size Stability->RingSize ElectronicEffects Electronic Effects Stability->ElectronicEffects StericStrain Steric Strain RingSize->StericStrain TorsionalStrain Torsional Strain RingSize->TorsionalStrain

Caption: Factors influencing cyclic acetal stability.

Experimental_Workflow start Start: Carbonyl Compound + Diol reaction Acid-Catalyzed Acetalization (Reflux with water removal) start->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification protected_product Protected Carbonyl (Acetal) purification->protected_product deprotection Acid-Catalyzed Hydrolysis protected_product->deprotection deprotection_workup Aqueous Workup deprotection->deprotection_workup final_product Deprotected Carbonyl deprotection_workup->final_product

References

Safety Operating Guide

Proper Disposal of 1,2-Benzenedimethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2-Benzenedimethanol is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste, adhering to standard safety and regulatory practices.

Hazard Identification and Classification

Before disposal, it is essential to understand the hazards associated with this compound. It is classified as a hazardous substance and requires careful handling.[1][2]

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4][5]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Skin Irritation: May cause skin irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6] Based on its properties, this compound waste must be managed as hazardous waste.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and in determining appropriate disposal routes.

PropertyValue
Physical State Solid, Powder[7]
Appearance White[7]
Molecular Formula C8H10O2[7]
Molecular Weight 138.17 g/mol [7]
Melting Point 61 - 64 °C / 141.8 - 147.2 °F[7]
Flash Point 145 °C / 293 °F[7]
Solubility Soluble[7]

Personal Protective Equipment (PPE) Requirements

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed. However, if dust is generated, use a suitable respirator.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste. This process is designed to ensure safety and regulatory compliance.

Protocol for this compound Waste Management:

  • Waste Determination:

    • Identify any unused, expired, or contaminated this compound as waste.

    • This material must be disposed of as hazardous waste and cannot be discarded in regular trash or down the drain.[6][8]

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect solid this compound waste, including contaminated items like weigh boats, gloves, and absorbent pads, in a designated, compatible container.[8]

      • For spills, sweep up the solid material and place it into a suitable container for disposal, avoiding dust formation.[2][7]

    • Liquid Waste (Solutions):

      • Do not dispose of solutions containing this compound down the drain.[8][9] All organic solvents and chemical solutions must be collected as hazardous waste.[8][10]

      • Collect liquid waste in a sturdy, leak-proof, and chemically compatible container.[10]

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[6] Polyethylene or polypropylene containers are often suitable.[1]

    • Label the container clearly with a "Hazardous Waste" tag.[8]

    • The label must include:

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic," "Irritant")

      • The accumulation start date

      • The name of the principal investigator or laboratory contact

  • Storage Prior to Disposal:

    • Store the sealed hazardous waste container at or near the point of generation.[6]

    • Ensure the container is kept closed except when adding waste.[6][10]

    • Store in a well-ventilated area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[7]

    • Utilize secondary containment for liquid waste containers to prevent spills.[10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]

    • Follow all institutional procedures for waste pickup requests.

    • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Material Identified as Waste is_hazardous Is the waste hazardous? start->is_hazardous ppe Don Personal Protective Equipment (PPE) is_hazardous->ppe Yes not_hazardous Follow Non-Hazardous Waste Stream is_hazardous->not_hazardous No segregate Segregate Solid vs. Liquid Waste ppe->segregate select_container Select Compatible & Sealable Container label_container Label with Hazardous Waste Tag select_container->label_container store Store in Designated Area (Closed, Ventilated) label_container->store segregate->select_container contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for this compound waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.